molecular formula C7H15Br B146003 3-Bromoheptane CAS No. 1974-05-6

3-Bromoheptane

Cat. No.: B146003
CAS No.: 1974-05-6
M. Wt: 179.1 g/mol
InChI Key: MLHXKYLLJRLHGH-UHFFFAOYSA-N
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Description

3-Bromoheptane is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoheptane
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InChI

InChI=1S/C7H15Br/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLHXKYLLJRLHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70883786
Record name Heptane, 3-bromo-
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Molecular Weight

179.10 g/mol
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CAS No.

1974-05-6
Record name 3-Bromoheptane
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Record name Heptane, 3-bromo-
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Record name Heptane, 3-bromo-
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Record name Heptane, 3-bromo-
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Record name 3-bromoheptane
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Foundational & Exploratory

3-Bromoheptane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Bromoheptane

Abstract

This compound (C₇H₁₅Br) is a secondary haloalkane that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical behavior is largely dictated by the presence of a bromine atom on the third carbon of the heptane chain, which also imparts chirality to the molecule. This technical guide provides a comprehensive analysis of the chemical structure, stereoisomerism, bonding characteristics, and physicochemical properties of this compound. Furthermore, it outlines common synthetic pathways and presents a detailed, illustrative experimental protocol for its preparation. The content is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Chemical Structure and Stereoisomerism

This compound is an organic compound classified as a bromoalkane.[1] The structure consists of a seven-carbon aliphatic chain (heptane) with a single bromine atom substituted at the third carbon position.[1]

Molecular Structure

The molecular formula for this compound is C₇H₁₅Br.[2][3][4] The bromine substituent on a secondary carbon atom significantly influences the molecule's reactivity, making it a versatile precursor for various chemical transformations.[1]

Stereoisomerism

The third carbon atom in this compound is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This makes it a chiral center, and consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers.[5] These enantiomers are designated as (R)-3-bromoheptane and (S)-3-bromoheptane.[5][6] A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture.

G cluster_R (R)-3-bromoheptane cluster_S (S)-3-bromoheptane R_img S_img R_img->S_img Enantiomers (Mirror Images)

Caption: Chemical structures of the (R) and (S) enantiomers of this compound.

Bonding and Molecular Geometry

The carbon atoms within the heptane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The molecule is characterized by covalent sigma (σ) bonds between carbon-carbon and carbon-hydrogen atoms.

The key to this compound's reactivity is the carbon-bromine (C-Br) bond. Bromine is more electronegative than carbon, which creates a polar covalent bond. This results in a partial positive charge (δ+) on the third carbon atom and a partial negative charge (δ-) on the bromine atom. This polarization makes the carbon atom susceptible to attack by nucleophiles and establishes the bromine atom as a good leaving group in substitution and elimination reactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Quantitative data has been compiled into tables for clarity and ease of comparison.

Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[2]
Synonyms 3-Heptyl bromide[2][3]
CAS Number 1974-05-6[1][2][4]
Molecular Formula C₇H₁₅Br[2][3][4]
Molecular Weight 179.10 g/mol [1][2][6]
Canonical SMILES CCCCC(CC)Br[2][3]
InChI Key MLHXKYLLJRLHGH-UHFFFAOYSA-N[1][2][4]
Physical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[3]
Density 1.140 g/mL[1]
Dipole Moment 2.04 D[1]
Solubility Soluble in organic solvents; limited in water[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra are proprietary, data is available in databases like the NIST WebBook.[4] The expected spectral characteristics are summarized below.

TechniqueExpected Characteristics
¹³C NMR Seven distinct signals are expected due to the seven chemically non-equivalent carbon atoms. The carbon bonded to bromine (C3) would be shifted downfield (typically 55-80 ppm) due to the deshielding effect of the electronegative bromine atom.[7] Other sp³ hybridized carbons would appear in the typical alkane region (10-50 ppm).[7][8]
¹H NMR The proton on the carbon bearing the bromine (C3) would appear as a multiplet significantly downfield from other aliphatic protons due to deshielding. The remaining protons on the heptane chain would produce complex, overlapping multiplets in the upfield region.
Mass Spec. The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to its two major isotopes, ⁷⁹Br and ⁸¹Br).[4]
IR Spectroscopy The spectrum would be dominated by C-H stretching and bending vibrations. A key feature would be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region.

Synthesis and Reactivity

Synthesis Pathways

There are two primary approaches to the synthesis of this compound, which differ significantly in their selectivity.

  • Free-Radical Bromination of Heptane : This method involves the reaction of heptane with bromine in the presence of UV light.[9][10] The reaction proceeds via a free-radical chain mechanism.[9][11][12] While effective for creating C-Br bonds, this pathway is non-selective and results in a mixture of isomers, including 1-bromoheptane, 2-bromoheptane, this compound, and 4-bromoheptane, which are difficult to separate.[9]

  • Nucleophilic Substitution of 3-Heptanol : A more controlled and selective method is the conversion of the corresponding alcohol, 3-heptanol, to this compound. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This approach ensures the bromine is placed specifically at the third position.

G cluster_path1 Pathway 1: Non-Selective cluster_path2 Pathway 2: Selective Heptane n-Heptane Mixture Mixture of Isomers (1-, 2-, 3-, 4-Bromoheptane) Heptane->Mixture + Br₂, UV Light (Free-Radical) Heptanol 3-Heptanol Product This compound (Target Product) Heptanol->Product + PBr₃ or HBr (Nucleophilic Substitution)

Caption: Logical relationship of synthetic pathways to this compound.

Chemical Reactivity

As a secondary haloalkane, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[13][14][15]

  • Sₙ2 Reactions : Favored by strong, small nucleophiles. The nucleophile attacks the electrophilic C3 carbon from the side opposite the bromine atom.

  • Sₙ1 Reactions : Can occur in the presence of weak nucleophiles and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate.[13][16]

  • E2 Reactions : Favored by strong, sterically hindered bases. The base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of an alkene.

  • E1 Reactions : Competes with Sₙ1 reactions and proceeds through the same carbocation intermediate.

The choice between these pathways depends on the specific reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[15]

Experimental Protocols

The following is an illustrative protocol for the synthesis of this compound from 3-heptanol using phosphorus tribromide. This method is adapted from standard procedures for converting secondary alcohols to alkyl bromides.[17]

Synthesis of this compound from 3-Heptanol

Reagents and Materials:

  • 3-Heptanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 3-heptanol with anhydrous diethyl ether. Cool the flask in an ice bath (0 °C).

  • Addition of PBr₃ : Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution of the alcohol via an addition funnel. The amount of PBr₃ should be approximately 1/3 molar equivalent relative to the alcohol. Maintain the temperature at 0 °C during the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup : Carefully pour the reaction mixture over ice water to quench any unreacted PBr₃. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.

  • Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification : Remove the diethyl ether solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation under reduced pressure.

G A 1. Combine 3-Heptanol and Diethyl Ether in Flask B 2. Cool to 0°C (Ice Bath) A->B C 3. Add PBr₃ Dropwise B->C D 4. Stir at Room Temp (Monitor Reaction) C->D E 5. Quench with Ice Water D->E F 6. Extract with Ether E->F G 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry with MgSO₄ G->H I 9. Filter H->I J 10. Evaporate Solvent (Rotovap) I->J K 11. Purify via Distillation J->K

Caption: Experimental workflow for the synthesis of this compound from 3-heptanol.

Conclusion

This compound is a structurally important chiral haloalkane. Its polarized carbon-bromine bond is the primary determinant of its chemical reactivity, making it a key substrate for nucleophilic substitution and elimination reactions. Understanding its stereochemistry, bonding, and synthetic pathways is essential for its effective application as an intermediate in the construction of more complex molecular architectures relevant to the pharmaceutical and materials science industries. The selective synthesis from 3-heptanol provides a reliable route to this valuable chemical building block.

References

Synthesis of 3-Bromoheptane from 3-Heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-bromoheptane from 3-heptanol, a key transformation in organic synthesis for the introduction of a bromine moiety. The document details the two primary synthetic routes, reaction with hydrobromic acid (HBr) and phosphorus tribromide (PBr3), including their mechanisms, experimental protocols, and purification techniques. All quantitative data is presented in clear, tabular format for ease of comparison, and key processes are visualized using diagrams.

Introduction

This compound is a valuable alkyl halide intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis from the readily available 3-heptanol is a fundamental transformation. The choice of brominating agent is crucial and depends on the desired reaction mechanism and the stereochemical outcome if a chiral center is present. This guide explores the two most common methods for this conversion.

Synthetic Routes and Mechanisms

The conversion of 3-heptanol to this compound can be achieved through two primary pathways, each with a distinct reaction mechanism that influences the reaction conditions and potential side products.

Reaction with Hydrobromic Acid (HBr)

The reaction of 3-heptanol, a secondary alcohol, with a strong acid like hydrobromic acid proceeds through a nucleophilic substitution mechanism, likely an S(_N)1 pathway.[2][3][4]

Mechanism:

  • Protonation of the Alcohol: The hydroxyl group of 3-heptanol is protonated by the hydrogen of HBr, forming a good leaving group, water.

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the third carbon of the heptane chain.

  • Nucleophilic Attack: The bromide ion (Br

    ^-
    ) acts as a nucleophile and attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the starting alcohol were chiral.

Reaction with Phosphorus Tribromide (PBr(_3))

The reaction of 3-heptanol with phosphorus tribromide is a milder method that typically proceeds via an S(_N)2 mechanism.[5][6][7] This pathway is generally preferred when trying to avoid carbocation rearrangements and control stereochemistry.

Mechanism:

  • Activation of the Alcohol: The oxygen of the hydroxyl group in 3-heptanol attacks the phosphorus atom of PBr(_3), displacing a bromide ion and forming a protonated alkyl dibromophosphite intermediate.

  • Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack. This concerted step leads to the inversion of stereochemistry at the carbon center and the departure of the dibromophosphorous acid leaving group.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthetic routes for the preparation of this compound from 3-heptanol. Please note that specific yields can vary based on the purity of reagents and the precise experimental setup.

ParameterReaction with HBrReaction with PBr(_3)
Reagents 3-Heptanol, Hydrobromic Acid (48%), Sulfuric Acid (conc.)3-Heptanol, Phosphorus Tribromide
Solvent None (reagents act as solvent)Typically an inert solvent like diethyl ether or dichloromethane
Reaction Temperature Reflux0 °C to room temperature
Reaction Time Several hours1-3 hours
Typical Yield Moderate to GoodGood to Excellent

Table 1: Comparison of Synthetic Routes

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-Heptanol116.20155-157.50.8191.421
This compound179.101401.141.450

Table 2: Physical Properties of Reactant and Product [8][9][10]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3-heptanol. These are generalized procedures and may require optimization based on laboratory conditions.

Synthesis of this compound using Hydrobromic Acid

This procedure is adapted from general methods for the conversion of secondary alcohols to alkyl bromides using HBr.[11][12]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 3-heptanol.

  • Carefully add a 25% excess of 48% aqueous hydrobromic acid.

  • Slowly, and with cooling, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 5-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up for distillation and distill the crude this compound from the reaction mixture.

  • Transfer the distillate to a separatory funnel and wash successively with water, cold concentrated sulfuric acid (to remove any ether byproduct), water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 140 °C.

Synthesis of this compound using Phosphorus Tribromide

This procedure is based on the general method for the bromination of secondary alcohols with PBr(_3).[5][7]

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube, place 3-heptanol dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.33-0.4 equivalents per equivalent of alcohol) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

experimental_workflow start Start: 3-Heptanol reagents Add Brominating Agent (HBr or PBr3) start->reagents reaction Reaction (Reflux or 0°C -> RT) reagents->reaction workup Aqueous Workup (Washing) reaction->workup drying Drying (Anhydrous Salt) workup->drying purification Purification (Distillation) drying->purification product Final Product: This compound purification->product sn1_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack alcohol 3-Heptanol (R-OH) protonated_alcohol Protonated Alcohol (R-OH2+) alcohol->protonated_alcohol + H+ hbr H-Br br_ion Br- carbocation Secondary Carbocation (R+) protonated_alcohol->carbocation - H2O product This compound (R-Br) carbocation->product + Br- water H2O sn2_mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Backside Attack alcohol 3-Heptanol (R-OH) intermediate Alkyldibromophosphite Intermediate alcohol->intermediate + PBr3 pbr3 PBr3 br_ion Br- transition_state SN2 Transition State intermediate->transition_state br_ion->transition_state Nucleophilic Attack product This compound (R-Br) transition_state->product leaving_group HOPBr2 transition_state->leaving_group Leaving Group Departure

References

An In-depth Technical Guide to 3-Bromoheptane: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoheptane, a secondary alkyl halide, is a valuable intermediate in organic synthesis, enabling the introduction of the heptan-3-yl group into a variety of molecular frameworks. Its chemical reactivity, primarily centered around nucleophilic substitution and organometallic preparations, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety and handling considerations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is miscible with many organic solvents but has limited solubility in water.

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₅Br[2]
Molecular Weight 179.10 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 158-160 °C (at 760 mmHg)[4]
61-62 °C (at 18 mmHg)[4]
Density 1.140 g/cm³ at 20 °C[5]
Refractive Index (n²⁰/D) 1.451[4]
Flash Point 61 °C (141.8 °F)[4]
Solubility Insoluble in water; Soluble in organic solvents.[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the carbon-bromine bond. The bromine atom is a good leaving group, making the C3 carbon susceptible to nucleophilic attack. This property is extensively utilized in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Logical Workflow for Nucleophilic Substitution

G Workflow for a Typical Sₙ2 Reaction with this compound cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Nucleophile Nucleophile Nucleophile->ReactionMixture Solvent Solvent Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Byproduct Bromide Salt Workup->Byproduct Product Substituted Product Purification->Product

Caption: Logical workflow of a typical Sₙ2 reaction involving this compound.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, heptan-3-ylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Experimental Workflow for Grignard Reagent Formation and Reaction

G Experimental Workflow for Grignard Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification 3-Bromoheptane_ether This compound in Anhydrous Ether Initiation Initiation (e.g., Iodine crystal) 3-Bromoheptane_ether->Initiation Mg_turnings Magnesium Turnings Mg_turnings->Initiation Grignard_Reagent Heptan-3-ylmagnesium Bromide Initiation->Grignard_Reagent Reaction Nucleophilic Addition Grignard_Reagent->Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) Electrophile->Reaction Acidic_Workup Aqueous Acidic Workup Reaction->Acidic_Workup Extraction Solvent Extraction Acidic_Workup->Extraction Purification Purification Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the formation and reaction of a Grignard reagent from this compound.

Experimental Protocols

Synthesis of this compound from 3-Heptanol

A common method for the preparation of this compound is the reaction of 3-heptanol with phosphorus tribromide (PBr₃).

Materials:

  • 3-Heptanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube, place 3-heptanol (1 equivalent) dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

General Protocol for a Nucleophilic Substitution Reaction: Synthesis of an Ether

This protocol outlines the synthesis of an ether from this compound using an alkoxide nucleophile, following the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium ethoxide)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sodium alkoxide (1.1 equivalents) in the corresponding anhydrous alcohol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the solution to obtain the crude ether.

  • Purify the product by distillation or column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its utility in nucleophilic substitution and Grignard reactions allows for the construction of more complex molecules. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this versatile haloalkane in a research and development setting. As with all chemical procedures, adherence to proper safety protocols is paramount.

References

An In-depth Technical Guide to 3-Bromoheptane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromoheptane, a halogenated hydrocarbon with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its utility as a chemical intermediate. While specific biological activity data for this compound is not extensively documented, this guide also discusses the broader context of bromo-compounds in drug discovery and development.

Core Properties of this compound

This compound, a secondary bromoalkane, is a colorless to light yellow liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueReference
CAS Number 1974-05-6[2]
Molecular Formula C₇H₁₅Br[2][3]
Molecular Weight 179.10 g/mol [2]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 157-159 °C (decomposes)
Density 1.140 g/cm³
Refractive Index 1.451
Solubility Insoluble in water, soluble in organic solvents[3]
IUPAC Name This compound[2]
Synonyms 3-Heptyl bromide[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-heptanol. This can be achieved using reagents such as hydrobromic acid or phosphorus tribromide. A representative protocol using hydrobromic acid is detailed below, adapted from established procedures for similar secondary bromoalkanes.[5][6]

Experimental Protocol: Synthesis from 3-Heptanol

Materials:

  • 3-Heptanol

  • Concentrated Hydrobromic Acid (48%)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Calcium Chloride

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of 3-heptanol.

  • With cooling in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid to the flask with continuous stirring.

  • Following the addition of sulfuric acid, slowly add 1.25 moles of 48% hydrobromic acid.

  • Heat the mixture to reflux and maintain for approximately 4-6 hours.

  • After the reflux period, allow the mixture to cool to room temperature. Two layers will form.

  • Separate the upper organic layer containing the crude this compound using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other water-soluble impurities.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the final product by distillation. Collect the fraction boiling in the range of 157-159 °C.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Heptanol 3-Heptanol Reflux Reflux 3-Heptanol->Reflux HBr / H2SO4 HBr / H2SO4 HBr / H2SO4->Reflux Separation Separation Reflux->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound from 3-Heptanol.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in nucleophilic substitution reactions where the bromine atom acts as a good leaving group.[3] This allows for the introduction of the 3-heptyl group into a variety of molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its application in the synthesis of more complex molecules.

G This compound This compound Product Product This compound->Product Sₙ2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Leaving Group (Br-) Leaving Group (Br-) Product->Leaving Group (Br-)

Caption: General scheme of a nucleophilic substitution reaction with this compound.

Grignard Reagent Formation

While not explicitly detailed in the reviewed literature for this compound, secondary bromoalkanes can be used to form Grignard reagents by reacting with magnesium metal in an etheral solvent. The resulting organometallic compound, 3-heptylmagnesium bromide, would be a potent nucleophile for the formation of carbon-carbon bonds.

Relevance in Drug Development

There is currently a lack of specific studies on the biological activity or cytotoxicity of this compound. However, the introduction of bromine into molecular structures is a recognized strategy in drug design.[7][8] Brominated compounds are prevalent in marine natural products and often exhibit significant biological activities.[7]

The incorporation of a bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Increasing Lipophilicity: The bulky and lipophilic nature of bromine can enhance membrane permeability.

  • Modulating Metabolism: The carbon-bromine bond can alter the metabolic stability of a drug candidate.

  • Enhancing Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction that can improve the binding of a ligand to its protein target.[7]

One study highlighted the synthesis and biological evaluation of a bromine-76 labeled analog of hydroxyflutamide, a nonsteroidal androgen receptor antagonist.[9] While this specific compound showed limited promise as a PET imaging agent due to rapid metabolic debromination, it underscores the continued interest in brominated compounds for therapeutic and diagnostic applications.

Role of Brominated Compounds in Drug Discovery

G Brominated Precursor Brominated Precursor Lead Compound Modification Lead Compound Modification Brominated Precursor->Lead Compound Modification Enhanced Lipophilicity Enhanced Lipophilicity Lead Compound Modification->Enhanced Lipophilicity Altered Metabolism Altered Metabolism Lead Compound Modification->Altered Metabolism Improved Binding (Halogen Bonding) Improved Binding (Halogen Bonding) Lead Compound Modification->Improved Binding (Halogen Bonding) Drug Candidate Drug Candidate Enhanced Lipophilicity->Drug Candidate Altered Metabolism->Drug Candidate Improved Binding (Halogen Bonding)->Drug Candidate

Caption: The strategic role of bromination in modifying lead compounds during drug discovery.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily centered on its reactivity in nucleophilic substitution reactions. While direct biological data on this compound is scarce, the broader field of medicinal chemistry continues to explore the strategic use of brominated compounds to enhance the therapeutic potential of drug candidates. Further research into the biological effects of simple bromoalkanes like this compound could provide valuable insights for the design of novel therapeutics.

References

Spectroscopic Analysis of 3-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-bromoheptane, catering to researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of direct experimental NMR spectra in public databases, the NMR data presented are predicted values based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~4.1Quintet~7.0
H2, H4~1.8 - 2.0Multiplet-
H1, H5, H6~1.3 - 1.5Multiplet-
H7~0.9Triplet~7.2

Predicted data is based on the analysis of similar alkyl halides and standard chemical shift correlation tables.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
C3~55
C2~35
C4~38
C5~31
C6~22
C1~11
C7~14

Predicted data is derived from analogous compounds such as 3-bromohexane and established ¹³C NMR chemical shift correlations.

Table 3: Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
C-H (sp³)2850 - 2960StrongStretching
C-H1450 - 1470MediumBending (Scissoring)
C-H (CH₃)1375 - 1385MediumBending (Symmetric)
C-Br515 - 690Medium to StrongStretching

Data is based on characteristic infrared absorption frequencies for secondary bromoalkanes.

Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityProposed Fragment
178/180Low[C₇H₁₅Br]⁺ (Molecular Ion, M⁺)
99High[C₇H₁₅]⁺ (Loss of Br)
57Base Peak[C₄H₉]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Data obtained from the NIST WebBook.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-25 mg) is dissolved in approximately 0.5-0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C-H and C-Br bonds.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the neat liquid (undiluted) is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aspects of its structure.

Methodology:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern in a roughly 1:1 ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.

MS_Fragmentation cluster_frags Key Fragments M [C₇H₁₅Br]⁺˙ m/z = 178/180 F1 [C₇H₁₅]⁺ m/z = 99 M->F1 - Br˙ F2 [C₄H₉]⁺ m/z = 57 F1->F2 - C₃H₆ F3 [C₃H₇]⁺ m/z = 43 F1->F3 - C₄H₈ F4 [C₂H₅]⁺ m/z = 29 F1->F4 - C₅H₁₀

Caption: Key fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoheptane, a halogenated alkane with the chemical formula C₇H₁₅Br, serves as a valuable chiral building block in organic synthesis. Its structure contains a single stereocenter at the third carbon atom, giving rise to a pair of enantiomers: (R)-3-bromoheptane and (S)-3-bromoheptane. The stereochemistry of this compound is of paramount importance in the synthesis of chiral molecules, particularly in the fields of medicinal chemistry and materials science, where the biological activity and physical properties of a substance are often dictated by its three-dimensional structure. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including its physical and chemical properties, and outlines general experimental approaches for the synthesis and separation of its enantiomers.

Introduction to the Chirality of this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] In the case of this compound, the carbon atom at the C-3 position is bonded to four different substituents: a hydrogen atom, a bromine atom, an ethyl group, and a butyl group. This makes the C-3 carbon a chiral center, also known as a stereocenter.[2] The presence of this single chiral center means that this compound can exist as two distinct stereoisomers, which are enantiomers of each other.[1] These enantiomers, (3R)-3-bromoheptane and (3S)-3-bromoheptane, possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[3] However, they exhibit opposite optical activity, meaning they rotate the plane of polarized light in equal but opposite directions.[4]

Physicochemical Properties of this compound Stereoisomers

While experimentally determined data for the individual enantiomers of this compound are scarce in the literature, computed properties provide valuable estimates. The physical properties of racemic this compound are well-documented.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyRacemic this compound(R)-3-bromoheptane (Computed)(S)-3-bromoheptane (Computed)
Molecular Formula C₇H₁₅BrC₇H₁₅BrC₇H₁₅Br
Molecular Weight 179.10 g/mol [5]179.10 g/mol [6]179.10 g/mol [2]
Boiling Point 140 °C[1]N/AN/A
Density 1.14 g/cm³ (at 20°C)[1]N/AN/A
Refractive Index N/AN/AN/A
Specific Rotation ([α]ᴅ) 0° (by definition)N/AN/A
InChIKey MLHXKYLLJRLHGH-UHFFFAOYSA-N[5]MLHXKYLLJRLHGH-SSDOTTSWSA-N[6]MLHXKYLLJRLHGH-ZETCQYMHSA-N[2]

Stereoisomers of this compound

The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral center (C-3) are prioritized based on atomic number. For this compound, the priorities are: (1) -Br, (2) -CH₂CH₂CH₂CH₃ (butyl), (3) -CH₂CH₃ (ethyl), and (4) -H.

G cluster_R (R)-3-bromoheptane cluster_S (S)-3-bromoheptane C3_R C Br_R Br C3_R->Br_R H_R H C3_R->H_R Et_R CH₂CH₃ C3_R->Et_R Bu_R CH₂CH₂CH₂CH₃ C3_R->Bu_R C3_S C Br_S Br C3_S->Br_S H_S H C3_S->H_S Et_S CH₂CH₃ C3_S->Et_S Bu_S CH₂CH₂CH₂CH₃ C3_S->Bu_S mirror

Caption: Enantiomers of this compound.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis or resolution of this compound are not widely published. However, general methodologies for the preparation of chiral secondary alkyl halides can be adapted.

Stereoselective Synthesis from Chiral Alcohols

A common strategy for obtaining enantiomerically pure alkyl halides is the stereospecific conversion of a chiral alcohol.[7] For the synthesis of (S)-3-bromoheptane, one would start with (R)-heptan-3-ol. The reaction with a brominating agent such as phosphorus tribromide (PBr₃) typically proceeds with inversion of configuration (Sₙ2 mechanism).

G Start (R)-Heptan-3-ol Reagent PBr₃ Start->Reagent 1. Product (S)-3-Bromoheptane Reagent->Product 2. Mechanism Sₙ2 Reaction (Inversion of Stereochemistry) Product->Mechanism

Caption: Stereoselective synthesis workflow.

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place enantiomerically pure (R)-heptan-3-ol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) dropwise with stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

  • Workup: Cool the reaction mixture and pour it onto ice. Separate the organic layer.

  • Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Remove the solvent by rotary evaporation and purify the resulting crude this compound by distillation under reduced pressure.

  • Chiral Analysis: The enantiomeric purity of the product should be determined using a suitable analytical technique, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[8]

G Racemate Racemic (R,S)-3-Bromoheptane Resolution Kinetic Resolution (e.g., Chiral Catalyst + Reagent) Racemate->Resolution Separation Chromatographic Separation Resolution->Separation Enantiomer1 Unreacted (S)-3-Bromoheptane Separation->Enantiomer1 Product Reacted Product of (R)-3-Bromoheptane Separation->Product

Caption: Kinetic resolution workflow.

General Protocol using Chiral HPLC:

Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers.[9]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating a wide range of racemates.[10]

  • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at an appropriate concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled temperature.

    • Detection: A UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute at different retention times.

  • Fraction Collection (for preparative scale): Collect the fractions corresponding to each enantiomeric peak.

  • Analysis of Purity: Analyze the collected fractions to determine their enantiomeric excess (ee).

Conclusion

This compound is a chiral molecule with two enantiomeric forms, (R)- and (S)-3-bromoheptane. While detailed experimental data for the individual stereoisomers are not extensively reported, their properties can be inferred from data on the racemic mixture and related chiral compounds. The stereoselective synthesis and resolution of this compound can be achieved through established methodologies in organic chemistry, such as stereospecific substitution reactions and kinetic resolution techniques. The availability of enantiomerically pure this compound is crucial for its application as a chiral building block in the synthesis of complex, stereochemically defined molecules for various applications in research and development. Further experimental investigation into the specific properties and reactions of the individual enantiomers would be beneficial to the scientific community.

References

Commercial Availability and Synthetic Utility of 3-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 3-bromoheptane. The information is intended to assist researchers and professionals in drug development and organic synthesis in sourcing and effectively utilizing this versatile alkyl halide.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available this compound typically exceeds 93%, as determined by gas chromatography (GC). Below is a summary of prominent suppliers and their product specifications.

SupplierProduct Name/NumberPurityCAS NumberMolecular FormulaAdditional Information
TCI America This compound (B1234)>93.0% (GC)[1]1974-05-6C₇H₁₅BrAvailable through distributors like Fisher Scientific.[2]
Santa Cruz Biotechnology This compoundNot Specified1974-05-6C₇H₁₅BrOffered as a biochemical for research.[3]
Biosynth This compound (FB10495)Not Specified1974-05-6C₇H₁₅BrMarketed for pharmaceutical testing.[4]
CymitQuimica This compound (3B-B1234)>93.0% (GC)[5]1974-05-6C₇H₁₅BrBuilding block for organic synthesis.[5]
Spectrum Chemical This compoundNot Specified1974-05-6C₇H₁₅BrMeets or exceeds grade requirements.[6]
Parchem This compoundNot Specified1974-05-6C₇H₁₅BrSpecialty chemical supplier.[7]
BLD Pharm This compoundNot Specified1974-05-6C₇H₁₅BrFor research use only.[8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning and executing chemical reactions and for ensuring safe handling and storage.

PropertyValueReference
Molecular Weight 179.10 g/mol [3][9]
Appearance Colorless to light yellow liquid[1]
Boiling Point 139-140.5 °C[10]
Density ~1.1577 g/cm³ at 0 °C[10]
CAS Number 1974-05-6[3][4][5]
Molecular Formula C₇H₁₅Br[3][4][5]
SMILES CCCCC(CC)Br[9]
InChIKey MLHXKYLLJRLHGH-UHFFFAOYSA-N[9]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic substitution and Grignard reactions. Below are detailed representative protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound from 3-Heptanol

This protocol describes the synthesis of this compound from 3-heptanol via a nucleophilic substitution reaction using phosphorus tribromide. This method is generally effective for converting secondary alcohols to their corresponding alkyl bromides with minimal rearrangement.

Materials:

  • 3-Heptanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 3-heptanol (1 equivalent) dissolved in anhydrous diethyl ether.

  • Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C. The mechanism for this reaction involves the formation of a phosphorous ester, which acts as a good leaving group, followed by an Sₙ2 substitution by the bromide ion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alcohol.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

experimental_workflow_synthesis start Start: 3-Heptanol in anhydrous diethyl ether add_pbr3 Add PBr3 (0.4 eq) dropwise at 0-10 °C start->add_pbr3 react Stir at room temperature for 2-4 hours add_pbr3->react workup Quench with ice and separate layers react->workup wash Wash organic layer with: 1. H2O 2. Sat. NaHCO3 3. Brine workup->wash dry Dry with MgSO4 and filter wash->dry evaporate Remove solvent (rotary evaporation) dry->evaporate distill Purify by fractional distillation evaporate->distill product Product: this compound distill->product

Fig. 1: Synthesis of this compound from 3-heptanol.
Grignard Reaction of this compound with Benzaldehyde

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde to form 1-phenyl-1-((heptan-3-yl)oxy)methan-1-ol. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Methodology:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a solution of this compound (1 equivalent) in the anhydrous solvent to the dropping funnel.

    • Add a small crystal of iodine to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Add the this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent, hept-3-ylmagnesium bromide.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled benzaldehyde (1 equivalent) in the anhydrous solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

experimental_workflow_grignard cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Electrophile start_grignard Mg turnings in anhydrous ether/THF add_bromoheptane Add this compound dropwise start_grignard->add_bromoheptane reflux Maintain gentle reflux add_bromoheptane->reflux grignard_reagent Hept-3-ylmagnesium bromide reflux->grignard_reagent cool Cool Grignard reagent to 0 °C grignard_reagent->cool add_benzaldehyde Add benzaldehyde dropwise cool->add_benzaldehyde react Stir at room temperature for 1-2 hours add_benzaldehyde->react workup Quench with sat. NH4Cl and extract with ether react->workup purify Purify by column chromatography workup->purify product Final Product purify->product

Fig. 2: Grignard reaction of this compound with benzaldehyde.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

  • Handling: Work in a well-ventilated area or under a chemical fume hood.[5] Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste is classified as hazardous.[2]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][5]

Conclusion

This compound is a commercially accessible and synthetically useful building block for researchers in organic chemistry and drug development. Its utility in forming carbon-carbon bonds via Grignard reagents and undergoing various nucleophilic substitution reactions makes it a valuable intermediate. The information provided in this guide, including supplier details, physicochemical properties, and detailed experimental protocols, is intended to facilitate its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-bromoheptane (C₇H₁₅Br), a key intermediate in various organic syntheses. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of this chemical reagent.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The primary hazards are associated with its flammability and its potential to cause irritation upon contact.

GHS Hazard Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[1]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[2]

Signal Word: Warning[1]

Pictograms:

  • Flame (Flammable)

  • Exclamation Mark (Irritant)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experiments and for understanding its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₁₅Br[1][3][4][5]
Molecular Weight 179.10 g/mol [1][4][5]
Appearance Colorless to light yellow clear liquid[3][5][6]
Boiling Point 61-62°C at 18 mmHg140°C (literature)[7][8]
Density 1.14 g/cm³ (literature)[8]
Flash Point 100°C (literature)[8]
Solubility Soluble in organic solvents, limited solubility in water.[3]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]

  • Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

PPE CategoryItem and Specifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.
Body Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned.[10]
Respiratory Protection If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge may be required.[9]

Storage and Incompatibility

Proper storage is crucial to prevent accidents and maintain the chemical's stability.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][11] Keep containers tightly closed.[2][11] Store away from heat, sparks, open flames, and other ignition sources.[2][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others and restrict access. Remove all sources of ignition.[9]

  • Don Appropriate PPE: Including respiratory protection if necessary.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[8] Do not use combustible materials like paper towels for large spills.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water). Collect all decontamination materials as hazardous waste.

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.[2]
Inhalation Move to fresh air immediately.[13] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Experimental Protocols

The following are general protocols that can be adapted for work with this compound. A thorough risk assessment should be conducted before any new procedure.

General Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Work in a certified fume hood prep_ppe->prep_hood prep_ground Ground and bond containers prep_hood->prep_ground prep_tools Use non-sparking tools prep_ground->prep_tools handle_transfer Transfer using a cannula or syringe prep_tools->handle_transfer handle_avoid Avoid inhalation of vapors handle_transfer->handle_avoid handle_temp Maintain appropriate reaction temperature handle_avoid->handle_temp cleanup_quench Quench reaction if necessary handle_temp->cleanup_quench cleanup_waste Segregate halogenated waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate glassware and surfaces cleanup_waste->cleanup_decon

Caption: General workflow for handling this compound.

Protocol for Quenching a Reaction Involving this compound

This protocol is a general guideline for quenching a reaction where this compound has been used as a reagent.

  • Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is crucial to control the exothermicity of the quench.

  • Prepare the quenching solution: Prepare a cold (0 °C) saturated aqueous solution of a mild quenching agent, such as ammonium chloride (NH₄Cl).

  • Slow addition of the quenching agent: Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially, and the rate can be gradually increased as long as the temperature remains under control.

  • Phase separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Wash the organic layer: Wash the organic layer with brine (saturated NaCl solution), then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Disposal of this compound Waste

This compound and materials contaminated with it must be disposed of as hazardous waste.

start Waste Generated segregate Segregate Halogenated Waste (liquid and solid) start->segregate liquid_waste Collect in a labeled, sealed, compatible container for halogenated organic liquids segregate->liquid_waste Liquid Waste solid_waste Collect in a labeled, sealed plastic bag or container for solid hazardous waste segregate->solid_waste Solid Waste storage Store in a designated hazardous waste accumulation area liquid_waste->storage solid_waste->storage disposal Arrange for pickup by Environmental Health and Safety (EHS) storage->disposal end Proper Disposal disposal->end

Caption: Waste segregation and disposal pathway for this compound.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, data from other haloalkanes can provide insights into its potential mechanisms of toxicity.[3][9] The irritant effects of this compound are likely due to its ability to react with biological macromolecules.

Hypothetical Signaling Pathway for Skin Irritation

The following diagram illustrates a hypothetical signaling pathway for the skin irritation caused by this compound, based on the known reactivity of haloalkanes.

cluster_exposure Exposure cluster_cellular Cellular Response cluster_physiological Physiological Response exposure This compound (dermal contact) covalent Covalent modification of skin proteins and lipids exposure->covalent stress Oxidative Stress covalent->stress nfkb Activation of NF-κB pathway stress->nfkb cytokines Release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation vasodilation Vasodilation and increased permeability inflammation->vasodilation symptoms Redness, swelling, and pain (irritation) vasodilation->symptoms

Caption: Hypothetical pathway for this compound-induced skin irritation.

Fire and Explosion Hazard Data

  • Flammability: this compound is a flammable liquid.[11] Its vapors are heavier than air and may travel to a source of ignition and flash back.[11][12] Vapors may form explosive mixtures with air at elevated temperatures.[2]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9] Water spray may be used to cool closed containers.[12]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

This technical guide is intended to provide comprehensive safety information for the handling and storage of this compound. It is not a substitute for a thorough risk assessment, which should be performed by qualified personnel before undertaking any work with this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

An In-depth Technical Guide to the Solubility of 3-Bromoheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromoheptane (C₇H₁₅Br) is a halogenated alkane that serves as a key intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and the fundamental principles governing its behavior in solution.

The solubility of a substance is dictated by the principle of "like dissolves like", which relates to the intermolecular forces between the solute and the solvent.[1] this compound possesses a non-polar seven-carbon alkyl chain and a polar carbon-bromine bond. The long alkyl chain results in significant London dispersion forces, while the C-Br bond introduces dipole-dipole interactions. Consequently, its solubility is a balance of these forces. Haloalkanes like this compound are generally soluble in a wide range of organic solvents because the energy required to overcome the intermolecular attractions between both the haloalkane molecules and the solvent molecules is compensated by the energy released upon forming new solute-solvent interactions.[1][2] In contrast, this compound exhibits very low solubility in highly polar solvents such as water, as the strong hydrogen bonds between water molecules are energetically more favorable than the weaker interactions that would form with the haloalkane.[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents are not extensively reported in the scientific literature, primarily because it is miscible with many common non-polar and moderately polar solvents.[1][3] Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase.[4] For practical purposes, miscibility can be considered a very high degree of solubility.[1]

The following table summarizes the expected qualitative solubility of this compound in various organic solvents, based on the known behavior of similar bromoalkanes like 1-bromoheptane, 2-bromoheptane, and 4-bromooctane.[1][5][6]

Solvent ClassSolvent ExamplePolarityExpected Solubility of this compound
Non-Polar Aliphatic Hexane, HeptaneNon-PolarMiscible
Non-Polar Aromatic Toluene, BenzeneNon-PolarMiscible
Halogenated Dichloromethane, ChloroformPolar AproticMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Polar AproticMiscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar AproticSoluble / Miscible
Esters Ethyl AcetatePolar AproticSoluble / Miscible
Alcohols Methanol, EthanolPolar ProticSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Polar AproticSoluble
Highly Polar Protic WaterHighly PolarInsoluble / Very Low Solubility

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions. "Soluble" is used for solvents where high solubility is expected, though complete miscibility across all proportions is not guaranteed without experimental verification.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its molecular properties and those of the solvent, which in turn determine the nature and strength of intermolecular forces.

G Factors Influencing this compound Solubility cluster_solute This compound (Solute) Properties cluster_solvent Solvent Properties Solute_Polarity Low Overall Polarity Solute_Structure C7H15 Alkyl Chain (Non-Polar) Dispersion London Dispersion Forces Solute_Structure->Dispersion Dominant Solute_Bond C-Br Bond (Polar) Dipole Dipole-Dipole Interactions Solute_Bond->Dipole Solvent_Polarity Solvent Polarity (Polar/Non-Polar) Solvent_Polarity->Dispersion Solvent_Polarity->Dipole Solvent_H_Bond Hydrogen Bonding Capacity Solubility Resulting Solubility Solvent_H_Bond->Solubility Disrupts for dissolution Dispersion->Solubility Dipole->Solubility

Factors influencing this compound solubility.

Experimental Protocols

Determination of Miscibility by Visual Observation

This protocol provides a straightforward method to qualitatively assess whether this compound is miscible with a given organic solvent.

Materials and Equipment:

  • This compound

  • Organic solvent of interest

  • Graduated cylinders or pipettes

  • Small, clear glass vials with caps

  • Vortex mixer

Procedure:

  • Preparation: To a clear glass vial, add a known volume (e.g., 2 mL) of the organic solvent.

  • Addition of Solute: To the same vial, add an equal volume (2 mL) of this compound.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for approximately 1-2 minutes.

  • Observation: Allow the vial to stand undisturbed and observe the contents.

    • Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that slowly separates, the liquids are partially miscible.

  • Confirmation: To confirm miscibility, the experiment can be repeated with different volume ratios (e.g., 1:3 and 3:1 of this compound to solvent). True miscibility will result in a single phase at all proportions.

Quantitative Solubility Determination: Shake-Flask Method with Gravimetric Analysis

This protocol details a classic and reliable method for determining the quantitative solubility of this compound in a solvent where it is not fully miscible.

Materials and Equipment:

  • This compound

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with airtight caps

  • Centrifuge

  • Syringe and syringe filters (PTFE, chemically resistant)

  • Pre-weighed glass beakers or evaporation dishes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add a measured volume of the organic solvent (e.g., 10 mL) to several vials.

    • Add an excess of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase after initial mixing.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is recommended to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the equilibrium temperature to allow the phases to begin to separate.

    • To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the saturated solvent phase) using a syringe fitted with a chemically resistant filter.

    • Dispense the filtered, saturated solution into a pre-weighed beaker or evaporation dish.

    • Record the total weight of the beaker and the solution.

  • Gravimetric Determination:

    • Carefully evaporate the solvent from the beaker in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to expedite drying.

    • Once the solvent is fully evaporated, weigh the beaker containing the this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Mass of Solute (this compound): (Weight of beaker + residue) - (Weight of empty beaker)

    • Mass of Solvent: (Weight of beaker + solution) - (Weight of beaker + residue)

    • Solubility: (Mass of Solute / Mass of Solvent) * 100 (expressed as g/100 g of solvent). The solubility can also be converted to other units such as g/100 mL or mol/L using the density of the solvent.

Alternative Quantitative Analysis Methods

For lower solubility concentrations or for higher throughput, other analytical techniques can be coupled with the shake-flask equilibration method.

  • Gas Chromatography (GC): A small, known volume of the filtered saturated solution is injected into a gas chromatograph.[7] The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.[8] This method is highly sensitive and specific.

  • UV-Vis Spectroscopy: This method is applicable if this compound exhibits absorbance at a wavelength where the solvent is transparent. A calibration curve of absorbance versus concentration is first generated. The absorbance of the filtered saturated solution (potentially after appropriate dilution) is then measured to determine its concentration.[9]

G Experimental Workflow for Quantitative Solubility Determination Start Start Prep Prepare Supersaturated Solution (Solvent + Excess this compound) Start->Prep Equilibrate Equilibrate at Constant Temp. (24-72h with agitation) Prep->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Extract Saturated Supernatant (with syringe and filter) Separate->Sample Analysis Analysis Method? Sample->Analysis Gravimetric Gravimetric Analysis: 1. Weigh known volume 2. Evaporate solvent 3. Weigh residue Analysis->Gravimetric Gravimetric GC Gas Chromatography: 1. Inject sample 2. Integrate peak area 3. Compare to standards Analysis->GC Chromatographic UV_Vis UV-Vis Spectroscopy: 1. Measure absorbance 2. Compare to standards Analysis->UV_Vis Spectroscopic Calculate Calculate Solubility (e.g., g/100mL) Gravimetric->Calculate GC->Calculate UV_Vis->Calculate End End Calculate->End

Workflow for determining solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a strong understanding of its molecular structure allows for reliable qualitative predictions. It is expected to be miscible with or highly soluble in a wide array of non-polar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide, particularly the shake-flask method coupled with gravimetric or chromatographic analysis, offer a robust framework for obtaining this critical data. This information is essential for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols: 3-Bromoheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-bromoheptane as a versatile alkylating agent in organic synthesis. The document outlines key applications, experimental protocols, and expected outcomes, with a focus on its utility in the formation of carbon-carbon bonds through the alkylation of active methylene compounds and the generation of Grignard reagents.

Alkylation of Active Methylene Compounds

This compound is an effective alkylating agent for active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles). The acidity of the methylene protons allows for deprotonation by a suitable base to form a stabilized carbanion (enolate), which then acts as a nucleophile in an Sɴ2 reaction with this compound. A prominent example of this is the malonic ester synthesis.[1][2]

A common challenge in this reaction is the potential for dialkylation, as the mono-alkylated product may still possess an acidic proton.[3] To favor mono-alkylation, a slight excess of the active methylene compound can be used, and the alkylating agent should be added slowly.[3][4] Secondary alkyl halides like this compound can also be prone to elimination side reactions, especially with sterically hindered bases or at elevated temperatures.[5]

General Reaction Scheme: Malonic Ester Synthesis

malonic_ester_synthesis cluster_0 Enolate Formation cluster_1 Alkylation (Sɴ2) cluster_2 Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate (Nucleophile) Diethyl Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate_ref Enolate This compound This compound (Electrophile) Alkylated Malonate Mono-alkylated Diethyl Malonate This compound->Alkylated Malonate Alkylated_Malonate_ref Alkylated Malonate Enolate_ref->Alkylated Malonate Final_Product Substituted Carboxylic Acid Alkylated_Malonate_ref->Final_Product H₃O⁺, Δ

Caption: Workflow for the Malonic Ester Synthesis.

Experimental Protocol: Mono-alkylation of Diethyl Malonate with this compound

This protocol describes the synthesis of diethyl 2-(heptan-3-yl)malonate.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[6]

  • Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. The reaction may be mildly exothermic. After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data
Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
n-Propyl bromideNaOEtEthanolReflux~80-85[7]
n-Butyl bromideNaOEtEthanol2-3 (Reflux)~75-80[6]
This compound NaOEt Ethanol 2-4 (Reflux) ~60-70 (Estimated) N/A

Note: The yield for this compound is an estimate based on typical yields for secondary alkyl halides, which are generally lower than for primary halides due to potential E2 elimination side reactions.[5]

Formation and Reaction of Grignard Reagents

This compound can be used to prepare the corresponding Grignard reagent, hept-3-ylmagnesium bromide. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting organometallic compound is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Grignard reagents readily react with a variety of electrophiles, most notably carbonyl compounds. For instance, the reaction with an ester, such as ethyl butyrate, proceeds via a double addition to yield a tertiary alcohol.

General Reaction Scheme: Grignard Reagent Formation and Reaction

grignard_reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Acidic Workup This compound This compound Grignard_Reagent hept-3-ylmagnesium bromide This compound->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Anhydrous Ether Grignard_Reagent_ref Grignard Reagent Electrophile Electrophile (e.g., Ethyl Butyrate) Intermediate_Alkoxide Intermediate Alkoxide Electrophile->Intermediate_Alkoxide Intermediate_Alkoxide_ref Intermediate Alkoxide Grignard_Reagent_ref->Intermediate_Alkoxide Final_Product Tertiary Alcohol Intermediate_Alkoxide_ref->Final_Product H₃O⁺

Caption: Workflow for Grignard Reagent Synthesis and Reaction.

Experimental Protocol: Synthesis of 5-propyl-5-nonanol via Grignard Reaction

This protocol describes the formation of hept-3-ylmagnesium bromide and its subsequent reaction with ethyl butyrate.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Ethyl butyrate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (indicated by heat evolution and disappearance of the iodine color). If the reaction does not start, gentle heating may be required. Once initiated, add the remaining this compound solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of ethyl butyrate (0.45 eq) in anhydrous diethyl ether dropwise. A vigorous reaction is expected. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Add 1 M HCl to dissolve the magnesium salts.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. Purify the resulting tertiary alcohol by vacuum distillation or column chromatography.

Quantitative Data
Grignard Reagent FromElectrophileProductYield (%)Reference
n-Heptyl bromideVariousN/ANot specified
Various Alkyl BromidesAldehydes/KetonesAlcoholsGenerally good to excellent[8]
This compound Ethyl Butyrate 5-propyl-5-nonanol ~70-80 (Estimated) N/A

Note: The yield is an estimate based on typical Grignard reactions with esters.

Application in Pharmaceutical and Bioactive Compound Synthesis

While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its utility as an alkylating agent makes it a valuable building block for creating more complex molecules with potential biological activity.[9][10][11][12][13] The introduction of the hept-3-yl group can modify the lipophilicity and steric profile of a molecule, which can be crucial for its interaction with biological targets.

The synthesis of chiral tertiary alcohols, as demonstrated in the Grignard protocol, is of particular interest in medicinal chemistry. Chiral alcohols are common structural motifs in many bioactive natural products and synthetic drugs. The use of a chiral version of this compound would allow for the stereoselective synthesis of such compounds.

References

Application Notes and Protocols for the Formation of Grignard Reagents from 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of heptan-3-ylmagnesium bromide, a Grignard reagent derived from 3-bromoheptane. These organometallic compounds are potent nucleophiles and strong bases, making them invaluable intermediates in organic synthesis for the formation of new carbon-carbon bonds.[1][2][3] The protocols and notes herein are designed to ensure successful and safe execution in a laboratory setting.

Application Notes

The formation of a Grignard reagent from a secondary alkyl halide such as this compound requires careful control of reaction conditions to maximize yield and minimize side reactions.

1. Reagent and Solvent Purity: The success of a Grignard reaction is highly dependent on the purity of the reagents and the solvent. Grignard reagents are highly reactive towards protic compounds such as water, alcohols, and carboxylic acids.[4] Therefore, all glassware must be rigorously dried, typically by flame-drying under an inert atmosphere, and the solvent must be anhydrous. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[1] THF is often preferred for its higher boiling point and better solvating properties, which can facilitate the reaction of less reactive halides.

2. Magnesium Activation: A common challenge in Grignard synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide. This layer inhibits the reaction with the alkyl halide.[1] Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Crushing the magnesium turnings in a dry flask or vigorous stirring can expose a fresh metal surface.

  • Chemical Activation: A small amount of an activating agent is often added. Common activators include iodine (a crystal), 1,2-dibromoethane, or methyl iodide. The disappearance of the iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates the initiation of the reaction.

3. Initiation and Control of the Reaction: The formation of a Grignard reagent is an exothermic reaction. The initiation can sometimes be sluggish, followed by a vigorous and rapid reaction. To control the reaction, the alkyl halide is typically added dropwise to the suspension of magnesium in the solvent. A small portion of the alkyl halide is added initially to start the reaction. Once initiated, the remaining halide is added at a rate that maintains a gentle reflux. An external cooling bath (ice-water) should be kept on hand to manage the exotherm if necessary.

4. Potential Side Reactions: The primary side reaction in Grignard reagent formation is Wurtz coupling , where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[5] In the case of this compound, this would result in the formation of various isomers of 6,7-dimethyldodecane. To minimize this, slow addition of the alkyl halide and maintaining a dilute solution are recommended.

Another potential side reaction is elimination , particularly with secondary and tertiary alkyl halides, which can lead to the formation of alkenes. For this compound, this would yield hept-3-ene. Using a less polar solvent like diethyl ether can sometimes reduce the extent of elimination.

5. Quantification of the Grignard Reagent: Since Grignard reagents are typically used in situ and are not isolated, it is often necessary to determine the concentration of the prepared solution before its use in subsequent reactions.[6] This is commonly achieved through titration. A common method involves titration against a solution of a known concentration of an alcohol (like 2-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Experimental Protocols

Protocol 1: Synthesis of Heptan-3-ylmagnesium Bromide

This protocol describes the preparation of heptan-3-ylmagnesium bromide from this compound and magnesium turnings in anhydrous diethyl ether.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas line

Procedure:

  • Set up the flame-dried apparatus under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the round-bottom flask.

  • Add a single crystal of iodine to the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The solution will appear grayish and cloudy.

  • The Grignard reagent is now ready for use in subsequent reactions.

Data Presentation

The yield of Grignard reagent formation can be influenced by several factors. The following table summarizes typical conditions and expected yields for the formation of Grignard reagents from secondary alkyl bromides.

ParameterCondition ACondition BNotes
Alkyl Halide This compoundThis compoundSecondary alkyl bromide
Solvent Anhydrous Diethyl EtherAnhydrous THFTHF may improve yields for less reactive halides.[1]
Mg Activation Iodine crystal1,2-DibromoethaneBoth are effective activators.
Reaction Temp. Reflux (~35°C)Reflux (~66°C)Controlled by the rate of addition.
Reaction Time 1-2 hours1-2 hoursMonitored by the consumption of magnesium.
Expected Yield 70-85%80-95%Yields are typically determined by titration and subsequent reaction.[6]

Visualizations

Diagram 1: Grignard Reagent Formation Workflow

Grignard_Formation_Workflow A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Reagent Addition (Mg turnings, Iodine, Solvent) A->B C Initiation (Add small amount of this compound) B->C D Controlled Addition (Dropwise addition of remaining this compound) C->D Exothermic Reaction E Reaction Completion (Stirring at RT or gentle heat) D->E F Grignard Reagent Formed (Heptan-3-ylmagnesium bromide) E->F

Caption: Workflow for the synthesis of a Grignard reagent.

Diagram 2: Signaling Pathway of Grignard Formation

Grignard_Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate State cluster_product Product This compound This compound Mg Mg(0) Radical_Intermediate [Heptan-3-yl•] + [•MgBr] Mg->Radical_Intermediate Grignard_Reagent Heptan-3-ylmagnesium Bromide (R-MgX) Radical_Intermediate->Grignard_Reagent Radical Recombination

Caption: Proposed mechanism for Grignard reagent formation.

References

Application Notes: Nucleophilic Substitution Reactions of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromoheptane is a secondary alkyl halide, a class of substrates that occupies a pivotal position in the study and application of nucleophilic substitution reactions. Due to its structure, it can undergo substitution via both the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The selection of the reaction mechanism is highly dependent on the experimental conditions, including the nature of the nucleophile, the choice of solvent, and the temperature.[1][2] This versatility makes this compound an excellent model substrate for researchers and a useful building block in synthetic organic chemistry, particularly in the context of drug development where the introduction of alkyl chains can modulate a molecule's lipophilicity and target-binding affinity.

Mechanism Selection: S(_N)1 vs. S(_N)2 Pathways

The competition between S(_N)1 and S(_N)2 pathways for a secondary alkyl halide like this compound is dictated by several key factors:

  • Nucleophile Strength : Strong, negatively charged nucleophiles (e.g., Ingcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    ^-
    , CN
    ^-
    , OH
    ^-
    ) favor the S(_N)2 mechanism, as the reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][4] Weak, neutral nucleophiles (e.g., H(_2)O, ROH) favor the S(_N)1 mechanism, which proceeds through a carbocation intermediate and where the nucleophile's concentration does not affect the rate-determining step.[5][6][7]

  • Solvent Effects : Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(N)2 reactions.[1] They can solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive. Conversely, polar protic solvents (e.g., water, ethanol, methanol) strongly favor the S(_N)1 pathway by stabilizing the carbocation intermediate through hydrogen bonding.[1][5]

  • Temperature : While higher temperatures generally increase the rate of both substitution reactions, they can preferentially favor the S(_N)1 mechanism over S(_N)2.[1] It is also important to note that elimination reactions (E1 and E2) become more competitive at elevated temperatures.

  • Leaving Group : The bromide ion (Br

    ^-
    ) is an excellent leaving group, being the conjugate base of a strong acid (HBr). This facilitates both S(_N)1 and S(_N)2 reactions.[2]

G Start Pharmacophore with Nucleophilic Site (e.g., R-NH2) Product Alkylated Pharmacophore (Modified Drug Candidate) Start->Product SN2 Alkylation Reagent This compound Reagent->Product Base Non-nucleophilic Base (e.g., K2CO3) Base->Product

References

Application Notes and Protocols: 3-Bromoheptane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-bromoheptane as an alkylating agent in the synthesis of various pharmaceutical intermediates. While direct synthesis of commercial drugs using this compound is not widely documented in publicly available literature, the introduction of a heptyl group is a common strategy in medicinal chemistry to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of drug candidates.

The following protocols are representative examples of fundamental reactions—N-alkylation, O-alkylation, S-alkylation, and C-alkylation—that are cornerstones of pharmaceutical synthesis. These methods can be adapted to a wide range of substrates to generate novel intermediates for drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1974-05-6[1]
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 165-167 °C
Density 1.15 g/cm³
Solubility Insoluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)

Spectroscopic Data of this compound

Below is a summary of the characteristic spectroscopic data for this compound, which is crucial for reaction monitoring and product characterization.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ 4.10 (m, 1H, CHBr)δ 58.5 (CHBr)
δ 1.95-1.75 (m, 2H, CH₂CHBr)δ 38.2 (CH₂)
δ 1.55-1.25 (m, 6H, 3xCH₂)δ 31.4 (CH₂)
δ 0.90 (t, 3H, CH₃)δ 29.1 (CH₂)
δ 0.88 (t, 3H, CH₃)δ 22.5 (CH₂)
δ 13.9 (CH₃)
δ 11.2 (CH₃)

Application 1: N-Alkylation of Heterocyclic Amines

Introduction: The N-alkylation of heterocyclic cores, such as imidazole, is a frequent transformation in the synthesis of pharmaceutical compounds. The introduction of an alkyl chain can influence the compound's binding affinity to biological targets and its metabolic stability.

Experimental Protocol: Synthesis of 1-(heptan-3-yl)-1H-imidazole

This protocol describes the N-alkylation of imidazole with this compound using a solid-liquid phase transfer catalysis method, which offers mild reaction conditions and good yields.

Reaction Scheme:

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Add a catalytic amount of tetrabutylammonium iodide (TBAI) (0.05 equivalents).

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by GC-MS) >95%
Reaction Time 12-24 hours

Logical Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Imidazole in Acetonitrile B Add K₂CO₃ A->B C Add this compound and TBAI B->C D Heat at 60°C C->D E Monitor by TLC D->E F Solvent Evaporation E->F Reaction Complete G Extraction with Ethyl Acetate F->G H Wash with Water and Brine G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization J->K

Workflow for N-Alkylation.

Application 2: O-Alkylation of Substituted Phenols

Introduction: The synthesis of alkyl aryl ethers is a key step in the preparation of many pharmaceutical intermediates. O-alkylation of phenols can alter the electronic properties and steric hindrance of a molecule, which can be crucial for its biological activity.

Experimental Protocol: Synthesis of 1-(heptan-3-yloxy)-4-nitrobenzene

This protocol details the O-alkylation of 4-nitrophenol with this compound in the presence of a base.

Reaction Scheme:

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH solution, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Purity (by HPLC) >98%
Reaction Time 6-12 hours

Application 3: S-Alkylation of Thiols

Introduction: Thioethers are important structural motifs in a variety of pharmaceuticals. The S-alkylation of thiols is a straightforward and efficient method for their synthesis.

Experimental Protocol: Synthesis of (heptan-3-yl)(phenyl)sulfane

This protocol describes the synthesis of an alkyl aryl thioether via the reaction of thiophenol with this compound.

Reaction Scheme:

Materials:

  • Thiophenol

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • To this solution, add thiophenol (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.05 equivalents) and reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by GC) >97%
Reaction Time 4-8 hours

Application 4: C-Alkylation of Active Methylene Compounds

Introduction: The alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of more complex molecular skeletons from simple precursors.

Experimental Protocol: Synthesis of Diethyl 2-(heptan-3-yl)malonate

This protocol outlines the mono-alkylation of diethyl malonate with this compound.

Reaction Scheme:

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • This compound

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 1 hour.

  • Add this compound (1.0 equivalent) and reflux the mixture until the reaction is complete (TLC analysis).

  • Cool the reaction mixture and remove the ethanol by distillation.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by vacuum distillation.

Quantitative Data (Representative):

ParameterValue
Yield 60-70%
Purity (by NMR) >95%
Reaction Time 6-10 hours

Signaling Pathway Diagram (Hypothetical):

Signaling_Pathway cluster_synthesis Synthesis of Intermediate cluster_bioactivity Biological Activity Modulation A This compound C Heptyl-Containing Intermediate A->C B Pharmaceutically Relevant Nucleophile B->C D Increased Lipophilicity C->D F Improved Binding to Target Receptor/Enzyme C->F E Enhanced Membrane Permeability D->E G Altered Pharmacokinetics (e.g., longer half-life) D->G E->F H Modified Therapeutic Effect F->H G->H

Modulation of Bioactivity.

References

Application Notes and Protocol for a Barbier Reaction with 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a Barbier reaction using 3-bromoheptane as the alkyl halide. The Barbier reaction is a versatile and valuable organometallic reaction for the formation of carbon-carbon bonds, offering a one-pot alternative to the Grignard reaction.[1][2] This protocol will detail the synthesis of 5-ethyl-4-decanol through the reaction of this compound with pentanal using magnesium as the metal mediator. The in-situ generation of the organometallic species is a key feature of this reaction, making it suitable for instances where the corresponding Grignard reagent might be unstable.[1][3]

Introduction

The Barbier reaction is an organometallic nucleophilic addition reaction between an alkyl halide, a carbonyl compound, and a metal.[1][4] This reaction leads to the formation of primary, secondary, or tertiary alcohols.[1][5][6] A significant advantage of the Barbier reaction over the similar Grignard reaction is that the organometallic intermediate is generated in situ.[1][2] This one-pot procedure simplifies the experimental setup and is particularly useful when the organometallic species is unstable and cannot be pre-formed and stored.[1][3]

A variety of metals can be employed in the Barbier reaction, including magnesium, zinc, tin, samarium, and indium.[1][3][5] The choice of metal can influence the reactivity and selectivity of the reaction. In many cases, these reactions can be performed with relatively inexpensive and water-insensitive metals, sometimes even in aqueous media, aligning with the principles of green chemistry.[1][2]

The mechanism of the Barbier reaction is believed to be similar to that of the Grignard reaction, involving a single electron transfer from the metal surface to the alkyl halide to form an organometallic species.[3][5] This species then acts as a nucleophile, attacking the electrophilic carbonyl carbon.

This protocol describes the reaction of this compound with pentanal in the presence of magnesium metal in anhydrous tetrahydrofuran (THF) to synthesize the secondary alcohol, 5-ethyl-4-decanol.

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turningsMg24.310.36 g0.015Freshly activated
This compoundC₇H₁₅Br179.101.79 g (1.45 mL)0.010Anhydrous
PentanalC₅H₁₀O86.130.86 g (1.06 mL)0.010Freshly distilled
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-Distilled from sodium/benzophenone
1,2-DibromoethaneC₂H₄Br₂187.86~0.1 mL-As an activator
Saturated aq. Ammonium ChlorideNH₄Cl53.4920 mL-For quenching
Diethyl ether(C₂H₅)₂O74.1250 mL-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37--For drying

2.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

2.3. Procedure

  • Preparation of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup:

    • Place the magnesium turnings (0.36 g, 15 mmol) and a magnetic stir bar into the three-necked round-bottom flask.

    • Assemble the flask with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

    • Add 10 mL of anhydrous THF to the flask via syringe.

  • Initiation of the Reaction:

    • To activate the magnesium surface, add a small crystal of iodine or a few drops (~0.1 mL) of 1,2-dibromoethane to the stirred suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color or the formation of bubbles.[7]

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of this compound (1.79 g, 10 mmol) and pentanal (0.86 g, 10 mmol) in 20 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Add the solution of the alkyl halide and aldehyde dropwise to the activated magnesium suspension over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.

  • Reaction Completion:

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or until the magnesium is consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted magnesium.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.[7]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 5-ethyl-4-decanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Experimental Workflow

Barbier_Reaction_Workflow A 1. Setup - Dry glassware under inert gas - Add Mg turnings and THF B 2. Activation - Add 1,2-dibromoethane - Gentle warming if needed A->B Initiate C 3. Reactant Addition - Prepare solution of this compound and pentanal in THF - Add dropwise to Mg suspension B->C Proceed D 4. Reaction - Stir at room temperature - Monitor by TLC C->D Allow to react E 5. Quenching - Cool to 0°C - Add sat. aq. NH4Cl D->E After completion F 6. Work-up - Extract with diethyl ether - Wash with brine - Dry with MgSO4 E->F Proceed G 7. Purification - Concentrate crude product - Purify by column chromatography F->G Isolate crude H Final Product 5-ethyl-4-decanol G->H Obtain pure

Caption: Experimental workflow for the Barbier reaction of this compound.

Safety Precautions

  • Anhydrous solvents like THF are flammable and can form explosive peroxides. Always use in a well-ventilated fume hood and away from ignition sources.

  • The reaction can be exothermic. Ensure proper temperature control and have an ice bath ready.

  • Magnesium metal is flammable. Handle with care.

  • 1,2-Dibromoethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching step can generate hydrogen gas. Perform this step slowly and with adequate ventilation.

References

Application Notes and Protocols: 3-Bromoheptane in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-bromoheptane in organometallic chemistry, focusing on the synthesis and utility of its corresponding Grignard and organolithium reagents. These reagents are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules for pharmaceutical and other applications.

Introduction

This compound is a secondary alkyl halide that serves as a valuable precursor for the generation of nucleophilic carbon species through the formation of organometallic compounds. The polarity of the carbon-bromine bond is reversed upon reaction with metals like magnesium or lithium, transforming the electrophilic carbon of the alkyl halide into a highly nucleophilic carbanion-like center in the organometallic reagent. This "umpolung" is the cornerstone of the synthetic utility of these reagents.

The primary applications in organometallic chemistry involve:

  • Formation of 3-Heptylmagnesium Bromide (Grignard Reagent): A versatile nucleophile for reactions with a wide array of electrophiles.

  • Formation of 3-Heptyllithium: A more reactive organometallic reagent, useful for specific synthetic transformations.

These reagents are instrumental in synthesizing more complex molecules, including alcohols, carboxylic acids, and ketones, which are common structural motifs in drug candidates.

Section 1: Synthesis of Organometallic Reagents from this compound

The preparation of organometallic reagents from this compound requires anhydrous conditions to prevent the highly basic reagents from being quenched by protic solvents like water.

Synthesis of 3-Heptylmagnesium Bromide (Grignard Reagent)

The reaction of this compound with magnesium turnings in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields 3-heptylmagnesium bromide.[1][2] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[2]

Experimental Protocol: Preparation of 3-Heptylmagnesium Bromide

Materials:

  • This compound (freshly distilled)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware, including a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[3]

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[4]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grey, cloudy solution is the 3-heptylmagnesium bromide reagent.

Table 1: Typical Reaction Parameters for Grignard Reagent Formation

ParameterValue/ConditionReference
ReactantsThis compound, Magnesium[1]
SolventAnhydrous Diethyl Ether or THF[2][3]
StoichiometryMg: this compound (approx. 1.2:1)General Practice
InitiatorIodine crystal[3]
TemperatureReflux (self-sustaining)[4]
Typical Yield80-95% (estimated based on similar secondary alkyl bromides)[5]

Diagram 1: Workflow for the Synthesis of 3-Heptylmagnesium Bromide

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product reagents This compound Anhydrous Ether addition Dropwise Addition of this compound reagents->addition mg Magnesium Turnings + Iodine initiation Initiation (Gentle Heating) mg->initiation initiation->addition reflux Gentle Reflux addition->reflux grignard 3-Heptylmagnesium Bromide Solution reflux->grignard

Caption: Workflow for Grignard reagent synthesis.

Synthesis of 3-Heptyllithium

3-Heptyllithium can be prepared by the reaction of this compound with lithium metal. This reaction is typically carried out in a non-polar hydrocarbon solvent like pentane or hexane.[6] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Experimental Protocol: Preparation of 3-Heptyllithium

Materials:

  • This compound (freshly distilled)

  • Lithium metal (with 1-3% sodium content is often more reactive)[6]

  • Anhydrous pentane or hexane

  • Three-necked round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere.

  • Cut lithium metal (2.2 equivalents) into small pieces and place them in the flask containing a magnetic stir bar and a small amount of anhydrous hexane.

  • Prepare a solution of this compound (1 equivalent) in anhydrous hexane in the dropping funnel.

  • Add the this compound solution dropwise to the stirred lithium dispersion. The reaction is often initiated by the appearance of a cloudy solution.

  • Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Allow the excess lithium and lithium bromide to settle. The supernatant solution is the 3-heptyllithium reagent.

Table 2: Typical Reaction Parameters for Organolithium Reagent Formation

ParameterValue/ConditionReference
ReactantsThis compound, Lithium Metal[6]
SolventAnhydrous Pentane or Hexane[6]
StoichiometryLi: this compound (approx. 2.2:1)[6]
TemperatureRoom Temperature to Gentle RefluxGeneral Practice
Typical Yield70-90% (estimated based on similar secondary alkyl bromides)General Practice

Section 2: Applications in Carbon-Carbon Bond Formation

Organometallic reagents derived from this compound are powerful nucleophiles that react with a variety of electrophilic functional groups.

Reactions with Carbonyl Compounds

A primary application of 3-heptylmagnesium bromide and 3-heptyllithium is the synthesis of alcohols through reaction with aldehydes and ketones.[1] The reaction with esters proceeds via a double addition to yield tertiary alcohols.[7]

General Reaction Mechanism with a Ketone:

The nucleophilic 3-heptyl group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. An subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Diagram 2: Reaction of 3-Heptylmagnesium Bromide with a Ketone

G reagents 3-Heptyl-MgBr + R-CO-R' intermediate Tetrahedral Intermediate (Alkoxide) reagents->intermediate Nucleophilic Attack workup Acidic Workup (H3O+) intermediate->workup product Tertiary Alcohol workup->product Protonation

Caption: General mechanism for Grignard addition to a ketone.

Experimental Protocol: Synthesis of 1-Phenyl-1-(heptan-3-yl)ethanol

Materials:

  • 3-Heptylmagnesium bromide solution (prepared as in 1.1)

  • Acetophenone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

Procedure:

  • Cool the freshly prepared 3-heptylmagnesium bromide solution to 0 °C in an ice bath.

  • Prepare a solution of acetophenone (1 equivalent) in anhydrous diethyl ether or THF.

  • Add the acetophenone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • If a precipitate of magnesium salts forms, add 1 M HCl to dissolve it.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or distillation.

Table 3: Representative Reactions of 3-Heptyl Organometallics with Electrophiles

Organometallic ReagentElectrophileProductTypical Yield (%)
3-Heptylmagnesium bromideBenzaldehyde1-Phenyl-1-octanol (isomer mixture)85-95 (estimated)[8]
3-Heptylmagnesium bromideCyclohexanone1-(Heptan-3-yl)cyclohexan-1-ol80-90 (estimated)
3-Heptylmagnesium bromideCarbon Dioxide (CO2)2-Ethylhexanoic acid70-85 (estimated)[1]
3-HeptyllithiumAcetone2-Methyl-4-nonanol (isomer mixture)85-95 (estimated)
Applications in Drug Development

The carbon-carbon bond-forming reactions facilitated by 3-heptyl organometallic reagents are crucial in the synthesis of complex organic molecules that may serve as drug candidates or key intermediates.[1] The introduction of a heptyl group can modify the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties. While specific examples starting from this compound are not widely published in the context of named drugs, the methodologies are fundamental in medicinal chemistry for lead optimization and the synthesis of compound libraries.[8]

Diagram 3: Logical Flow in Drug Discovery Application

G start This compound organometallic 3-Heptyl-MgBr or 3-Heptyl-Li start->organometallic reaction Reaction with Electrophilic Scaffold organometallic->reaction intermediate Functionalized Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification candidate Drug Candidate modification->candidate

References

3-Bromoheptane: A Versatile Precursor for the Synthesis of Heptyl-Containing Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, 3-bromoheptane serves as a valuable and versatile precursor for the synthesis of a wide array of heptyl-containing compounds. Its secondary bromide structure allows for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of the heptyl group into diverse molecular scaffolds. This application note provides an overview of its utility in the synthesis of ethers, amines, and carbon-carbon bond-containing molecules, with a focus on potential applications in drug discovery and materials science. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Synthesis of Heptyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] this compound, as a secondary alkyl halide, can readily react with various alkoxides to form the corresponding 3-heptyl ethers.

Application:

Heptyl ethers are of interest in medicinal chemistry as the heptyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. They can also serve as building blocks for more complex molecules.

Experimental Protocol: Synthesis of 3-Heptyloxyphenole

This protocol describes the synthesis of 3-heptyloxyphenol via the Williamson ether synthesis, a common method for preparing ethers.[1][2][3][4][5]

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in DMF.

  • Add sodium hydroxide (1.2 eq) portion-wise to the solution at room temperature and stir for 30 minutes to form the sodium phenoxide.

  • To this mixture, add this compound (1.1 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-heptyloxyphenol.

Quantitative Data:

PrecursorProductReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound3-HeptyloxyphenolePhenol, NaOHDMF801275-85*

*Yield is estimated based on similar Williamson ether synthesis reactions and may require optimization for this specific substrate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound SN2_Reaction SN2 Reaction This compound->SN2_Reaction Electrophile Phenol Phenol Formation_of_Phenoxide Formation of Sodium Phenoxide Phenol->Formation_of_Phenoxide Deprotonation NaOH Sodium Hydroxide NaOH->Formation_of_Phenoxide Formation_of_Phenoxide->SN2_Reaction 3-Heptyloxyphenole 3-Heptyloxyphenole SN2_Reaction->3-Heptyloxyphenole NaBr Sodium Bromide SN2_Reaction->NaBr H2O Water SN2_Reaction->H2O

Figure 1: Williamson Ether Synthesis Workflow

Synthesis of Heptyl Amines via Nucleophilic Substitution

The reaction of this compound with amines provides a straightforward route to N-substituted heptylamines. These reactions typically proceed via an SN2 mechanism.

Application:

The introduction of a heptyl group to an amine can modulate its pharmacological properties. For instance, N-heptyl-containing biguanide derivatives have shown promising anticancer activity.[6][7]

Experimental Protocol: Synthesis of N-(heptan-3-yl)aniline

This protocol outlines the synthesis of N-(heptan-3-yl)aniline through the nucleophilic substitution of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(heptan-3-yl)aniline.

Quantitative Data:

PrecursorProductReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundN-(heptan-3-yl)anilineAniline, K₂CO₃Acetonitrile1002460-70*

*Yield is estimated based on similar amination reactions and may require optimization.

Nucleophilic_Substitution_Amine cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound SN2_Reaction SN2 Reaction This compound->SN2_Reaction Electrophile Aniline Aniline Aniline->SN2_Reaction Nucleophile K2CO3 Potassium Carbonate K2CO3->SN2_Reaction Base N-heptan-3-ylaniline N-heptan-3-ylaniline SN2_Reaction->N-heptan-3-ylaniline KBr Potassium Bromide SN2_Reaction->KBr KHCO3 Potassium Bicarbonate SN2_Reaction->KHCO3

Figure 2: Nucleophilic Substitution for Amine Synthesis

Synthesis of Carbon-Carbon Bonds via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9] this compound can be used as the organohalide partner in such reactions.

Application:

This reaction allows for the synthesis of alkyl-aryl compounds, which are common motifs in pharmaceuticals and organic materials. For example, the synthesis of 3-phenylheptane introduces a heptyl group to a benzene ring.

Experimental Protocol: Synthesis of 3-Phenylheptane

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.[10][11][12]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed mixture of toluene and water, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 16 hours.

  • After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenylheptane.

Quantitative Data:

PrecursorProductCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound3-PhenylheptanePd(OAc)₂ / PPh₃K₂CO₃Toluene/Water901650-60*

*Yield is estimated based on similar Suzuki coupling reactions and may require optimization.

Suzuki_Coupling cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Phenylboronic_Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic_Acid->Transmetalation Pd_Catalyst Pd(OAc)₂/ PPh₃ Pd_Catalyst->Oxidative_Addition Base K₂CO₃ Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration 3-Phenylheptane 3-Phenylheptane Reductive_Elimination->3-Phenylheptane Byproducts Byproducts Reductive_Elimination->Byproducts

Figure 3: Suzuki Coupling Catalytic Cycle

Applications in Drug Development: Anticancer Activity of Heptyl-Containing Biguanides

Recent studies have highlighted the potential of N-heptyl-containing biguanide derivatives as potent anticancer agents.[6][7] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines.

Signaling Pathway Involvement:

The anticancer mechanism of action for certain N-heptyl-containing biguanide derivatives involves the modulation of key cellular signaling pathways. Specifically, these compounds have been shown to upregulate the AMP-activated protein kinase (AMPK) signaling pathway and downregulate the mammalian target of rapamycin (mTOR) pathway.[6][7][13]

  • AMPK Activation: AMPK is a crucial energy sensor in cells. Its activation can inhibit cell growth and proliferation by switching off ATP-consuming anabolic pathways and switching on ATP-producing catabolic pathways.[7][13][14]

  • mTOR Inhibition: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth.[7][13][14]

The dual effect of activating AMPK and inhibiting mTOR makes these heptyl-containing biguanides promising candidates for further investigation in cancer therapy. Another study on a novel biguanide derivative, 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e), showed it inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathway and its downstream pathways, AKT/mTOR and c-Raf/ERK1/2.[15][16]

Anticancer_Signaling_Pathway cluster_drug Drug Action cluster_pathways Cellular Signaling cluster_effects Cellular Effects Heptyl_Biguanide N-heptyl-containing biguanide derivative AMPK AMPK Heptyl_Biguanide->AMPK Activates mTOR mTOR Heptyl_Biguanide->mTOR Inhibits AMPK->mTOR Inhibits Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation AMPK->Cell_Growth_Inhibition Contributes to Apoptosis Induction of Apoptosis AMPK->Apoptosis Contributes to mTOR->Cell_Growth_Inhibition Promotes mTOR->Apoptosis Inhibits

Figure 4: Anticancer Signaling of Heptyl-Biguanides

Applications in Materials Science: Precursor to Poly(3-heptylthiophene)

This compound can be envisioned as a precursor for the synthesis of 3-heptylthiophene, which can then be polymerized to poly(3-heptylthiophene) (P3HT), a conductive polymer with applications in organic electronics. While poly(3-hexylthiophene) is more commonly studied, the synthesis of poly(3-heptylthiophene) follows a similar pathway and is of interest for tuning the properties of the resulting polymer.[17][18][19][20][21]

Synthetic Approach:
  • Grignard Formation: this compound can be used to form a Grignard reagent, heptan-3-ylmagnesium bromide.

  • Cross-Coupling: This Grignard reagent can then be coupled with a suitable thiophene derivative (e.g., 3-bromothiophene) in the presence of a nickel catalyst (e.g., Ni(dppp)Cl₂) to form 3-heptylthiophene.

  • Polymerization: The 3-heptylthiophene monomer can be polymerized through various methods, such as oxidative polymerization with FeCl₃ or through Grignard metathesis (GRIM) polymerization, to yield poly(3-heptylthiophene).

The length and branching of the alkyl side chain can influence the solubility, processability, and solid-state packing of the polymer, thereby affecting the performance of organic electronic devices.

P3HT_Synthesis_Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Monomer Synthesis cluster_step3 Step 3: Polymerization This compound This compound Grignard_Reagent Heptan-3-ylmagnesium bromide This compound->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent 3-Heptylthiophene 3-Heptylthiophene Grignard_Reagent->3-Heptylthiophene 3-Bromothiophene 3-Bromothiophene 3-Bromothiophene->3-Heptylthiophene Ni_Catalyst Ni(dppp)Cl₂ Ni_Catalyst->3-Heptylthiophene Polymerization_Method Oxidative or GRIM Polymerization 3-Heptylthiophene->Polymerization_Method P3HT Poly(3-heptylthiophene) Polymerization_Method->P3HT

Figure 5: Synthesis Workflow for Poly(3-heptylthiophene)

References

Purification of 3-Bromoheptane: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive, step-by-step guide for the purification of 3-bromoheptane, tailored for researchers, scientists, and professionals in drug development. The protocol details a robust procedure involving an aqueous workup to remove water-soluble impurities, a drying step, and a final purification by fractional distillation to achieve high purity.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, often utilized in the formation of carbon-carbon bonds through reactions such as Grignard reagent formation and as a precursor in various nucleophilic substitution reactions. The purity of this compound is critical for the success of these subsequent reactions, as common impurities can interfere with the desired chemical transformations. Crude this compound, typically synthesized from 3-heptanol, may contain unreacted starting material, as well as byproducts like heptenes and di-n-heptyl ether, which are formed through elimination and substitution side reactions, respectively. This protocol outlines a systematic approach to effectively remove these impurities.

Data Presentation

A summary of the physical properties of this compound and its potential impurities is provided below to inform the purification strategy, particularly the fractional distillation step.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound C₇H₁₅Br179.10156-158~1.14~1.451
3-HeptanolC₇H₁₆O116.20156-157[1][2]~0.818~1.421
1-HepteneC₇H₁₄98.1994[3][4]~0.697[4]~1.400[4][5]
2-Heptene (trans)C₇H₁₄98.19~98~0.702~1.407
3-Heptene (trans)C₇H₁₄98.19~96~0.705~1.408
Di-n-heptyl etherC₁₄H₃₀O214.39~260-262~0.811~1.427[6]

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Heating mantle with a stirrer

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Thermometer

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Rotary evaporator (optional)

Experimental Workflow Diagram

PurificationWorkflow Purification Workflow for this compound cluster_workup Aqueous Workup cluster_drying Drying cluster_distillation Fractional Distillation crude Crude this compound wash_water1 Wash with Deionized Water crude->wash_water1 Removes water-soluble acids wash_bicarb Wash with Saturated NaHCO3 wash_water1->wash_bicarb Neutralizes remaining acid wash_brine Wash with Saturated NaCl (Brine) wash_bicarb->wash_brine Removes residual water add_drying_agent Add Anhydrous MgSO4 or Na2SO4 wash_brine->add_drying_agent filter Filter or Decant add_drying_agent->filter distill Perform Fractional Distillation filter->distill collect Collect Pure this compound Fraction distill->collect final_product Pure this compound collect->final_product Characterize

Caption: A flowchart illustrating the major steps in the purification of this compound.

Step-by-Step Protocol

1. Aqueous Workup

This initial phase aims to remove water-soluble impurities such as residual acids and salts from the crude this compound.

  • Step 1.1: Initial Water Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The lower, denser layer is the organic phase containing this compound. Drain and discard the upper aqueous layer.

  • Step 1.2: Bicarbonate Wash: To neutralize any remaining acidic impurities, add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake the funnel gently at first, with frequent venting, as carbon dioxide gas will be evolved. Once the initial effervescence subsides, shake more vigorously for 1-2 minutes. Allow the layers to separate and discard the upper aqueous layer.

  • Step 1.3: Brine Wash: To remove the bulk of the dissolved water from the organic layer, wash it with an equal volume of saturated sodium chloride solution (brine). Shake for 1-2 minutes, allow the layers to separate, and discard the aqueous layer.

2. Drying the Organic Layer

This step is crucial to remove residual water before distillation, as the presence of water can interfere with the distillation process and co-distill with the product.

  • Step 2.1: Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Step 2.2: Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (typically 1-2 grams per 10 mL of the organic layer). Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that the solution is dry.

  • Step 2.3: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Step 2.4: Separate the dried this compound from the drying agent by either decanting the liquid carefully into a round-bottom flask or by gravity filtration.

3. Fractional Distillation

The final and most critical step is fractional distillation, which separates the this compound from impurities with different boiling points.

  • Step 3.1: Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask's volume). Add a few boiling chips to the flask containing the dried this compound.

  • Step 3.2: Distillation: Begin heating the flask gently using a heating mantle.

  • Step 3.3: Collect Fractions:

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will likely contain more volatile impurities such as heptenes (boiling point ~94-98°C).

    • Main Fraction: As the temperature stabilizes near the boiling point of this compound (156-158°C), change the receiving flask to collect the pure product.

    • High-boiling residue: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distilling flask. The residue will contain less volatile impurities like di-n-heptyl ether.

  • Step 3.4: Characterization: Characterize the purified this compound using appropriate analytical techniques such as Gas Chromatography (GC) to assess purity and Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to confirm its identity.[7]

Logical Relationship Diagram for Purification Steps

PurificationLogic Logical Flow of this compound Purification cluster_Removal Impurity Removal Stages cluster_Impurities Targeted Impurities Start Crude Product AqueousWorkup Aqueous Workup (Removes acids, salts, and some unreacted alcohol) Start->AqueousWorkup End Pure this compound Drying Drying (Removes residual water) AqueousWorkup->Drying Essential for efficient distillation Acids Acids/Salts AqueousWorkup->Acids Targets FractionalDistillation Fractional Distillation (Separates based on boiling point) Drying->FractionalDistillation Water Water Drying->Water Targets FractionalDistillation->End Heptenes Heptenes (Lower boiling point) FractionalDistillation->Heptenes Separates Heptanol 3-Heptanol (Similar boiling point) FractionalDistillation->Heptanol Separates Ether Di-n-heptyl Ether (Higher boiling point) FractionalDistillation->Ether Separates

Caption: A diagram illustrating the logical progression of the purification process and the impurities targeted at each stage.

Conclusion

The described protocol provides a reliable and effective method for the purification of this compound. By following these steps, researchers can obtain a high-purity product suitable for a wide range of synthetic applications. The key to successful purification lies in the careful execution of each step, particularly the fractional distillation, which requires close monitoring of the distillation temperature to ensure proper separation of the desired product from its impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-bromoheptane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 3-heptanol?

A1: The two most prevalent methods for synthesizing this compound from 3-heptanol are:

  • Reaction with Hydrogen Bromide (HBr): This is a classic acid-catalyzed substitution reaction. The hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile. For secondary alcohols like 3-heptanol, this reaction can proceed via an SN1 mechanism.[1][2]

  • Reaction with Phosphorus Tribromide (PBr₃): This method is generally milder and avoids the use of strong acids.[3] The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. This method is often preferred to minimize the risk of carbocation rearrangements.[3][4]

Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and tips for improvement:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more reagent.[5]

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in the HBr method, elimination reactions can lead to the formation of heptenes, and ether formation is also a possibility.[6] Using milder reagents like PBr₃ can often suppress these side reactions.[3]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.[5] To minimize these losses, ensure you are using the correct quenching and extraction procedures. Thoroughly rinse all glassware that comes into contact with the product.[5][7] When performing distillations, be mindful of the product's volatility.[5]

  • Purity of Reagents and Solvents: The purity of your starting materials and solvents is crucial. Impurities can interfere with the reaction and lead to lower yields.[7] If necessary, purify your reagents and ensure your solvents are anhydrous.[7]

Q3: I suspect byproduct formation in my reaction. What are the likely byproducts and how can I remove them?

A3: In the synthesis of this compound from 3-heptanol, several byproducts can form:

  • Heptenes: Elimination reactions (E1 or E2) can compete with substitution, leading to the formation of various heptene isomers. This is more likely with strong acids and higher temperatures.

  • Diheptyl Ether: Intermolecular dehydration of 3-heptanol can form diheptyl ether, especially when using the HBr method.[6]

  • Rearrangement Products: Since 3-heptanol is a secondary alcohol, the intermediate carbocation in an SN1 reaction (with HBr) can potentially rearrange, leading to the formation of other bromoheptane isomers.[1]

Purification Strategy: A common method to remove ether byproducts is to wash the crude product with cold, concentrated sulfuric acid.[6] The ether will be protonated and dissolve in the acid layer. Subsequent washes with water and a mild base (like sodium bicarbonate solution) will remove any remaining acid.[6] Final purification is typically achieved by distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of reagents.Use fresh, high-purity 3-heptanol and brominating agent. Purify reagents if necessary.[7]
Incorrect reaction temperature.Ensure the reaction is maintained at the optimal temperature. For the HBr method, gentle heating under reflux is often required.[6] For the PBr₃ method, the reaction is often started at a low temperature and then allowed to warm.
Insufficient reaction time.Monitor the reaction progress using TLC or GC to ensure it has gone to completion.[5]
Presence of Multiple Spots on TLC (or Peaks in GC) in the Product Formation of heptene byproducts due to elimination.Use milder reaction conditions. Consider using PBr₃ instead of HBr, as it favors the SN2 pathway and reduces elimination.[3]
Formation of diheptyl ether.Wash the crude product with cold, concentrated sulfuric acid to remove the ether.[6]
Carbocation rearrangement (with HBr).Use PBr₃, which proceeds via an SN2 mechanism and avoids the formation of a carbocation intermediate, thus preventing rearrangements.[3]
Product is Contaminated with Starting Material (3-heptanol) Incomplete reaction.Increase reaction time, temperature, or the amount of brominating agent.
Inefficient workup.Ensure proper separation of the organic and aqueous layers during extraction. A thorough washing procedure is essential.
Difficulty in Isolating the Product Emulsion formation during workup.Add brine (saturated NaCl solution) to help break the emulsion.
Product is volatile.Be cautious during solvent removal using a rotary evaporator. Use a suitable temperature and pressure.[5]

Experimental Protocols

Method 1: Synthesis of this compound using HBr

This protocol is adapted from the general procedure for synthesizing alkyl bromides from alcohols using HBr.

Materials:

  • 3-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-heptanol and 48% HBr.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the layers and wash the organic layer with cold, concentrated sulfuric acid to remove any diheptyl ether byproduct.

  • Wash the organic layer with water.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water.

  • Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.

  • Purify the product by distillation, collecting the fraction at the boiling point of this compound (~155-157 °C).

Method 2: Synthesis of this compound using PBr₃

This protocol is based on the general procedure for converting secondary alcohols to alkyl bromides using PBr₃.

Materials:

  • 3-Heptanol

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Ice bath

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3-heptanol in an anhydrous solvent like diethyl ether or dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add PBr₃ dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, so maintain a low temperature during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete (monitor by TLC or GC).

  • Carefully pour the reaction mixture over ice water to quench the reaction and decompose any excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by distillation.

Visual Guides

experimental_workflow_HBr start Start: 3-Heptanol + HBr react Add H2SO4 (catalyst) Reflux start->react workup Workup: - Cool - Separate Layers react->workup wash_acid Wash with conc. H2SO4 workup->wash_acid wash_water Wash with Water wash_acid->wash_water wash_base Wash with NaHCO3 wash_water->wash_base dry Dry with CaCl2 wash_base->dry distill Purify by Distillation dry->distill product Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound using HBr.

experimental_workflow_PBr3 start Start: 3-Heptanol in Ether react Add PBr3 (dropwise) at 0°C start->react stir Stir at Room Temp. react->stir quench Quench with Ice Water stir->quench workup Workup: - Separate Layers quench->workup wash_base Wash with NaHCO3 workup->wash_base wash_water Wash with Water wash_base->wash_water dry Dry with MgSO4 wash_water->dry evaporate Remove Solvent dry->evaporate distill Purify by Distillation evaporate->distill product Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound using PBr₃.

troubleshooting_yield start Low Yield of this compound check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion check_byproducts Are byproducts present? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Review workup procedure check_byproducts->check_workup No byproducts Byproduct Formation check_byproducts->byproducts Yes loss Loss during workup check_workup->loss solution_incomplete Increase reaction time/temp or add more reagent incomplete->solution_incomplete solution_byproducts Consider milder conditions (PBr3) Optimize purification byproducts->solution_byproducts solution_loss Thoroughly rinse glassware Optimize extraction/distillation loss->solution_loss

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Reactions Involving 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromoheptane. The focus is on identifying and controlling the formation of common side products during substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways and potential products when using this compound?

As a secondary alkyl halide, this compound can react via four main pathways: S(_N)1, S(_N)2, E1, and E2. The outcome of the reaction is highly dependent on the specific conditions used. This leads to a competition primarily between substitution products (alcohols, ethers, etc.) and elimination products (alkenes).

Table 1: Common Products and Side Products in this compound Reactions

Reaction TypeReagentsExpected Main ProductCommon Side Products
S(_N)2 Strong, non-bulky nucleophile (e.g., NaOH, NaCN)Heptan-3-ol, 3-cyanoheptaneHept-2-ene, Hept-3-ene
E2 Strong, bulky base (e.g., KOC(CH(_3))(_3))Hept-2-ene, Hept-3-eneHeptan-3-ol
S(_N)1 / E1 Weak nucleophile/weak base (e.g., H(_2)O, CH(_3)CH(_2)OH), heatHeptan-3-ol, 3-ethoxyheptaneHept-2-ene, Hept-3-ene

Q2: I am trying to synthesize a substitution product (e.g., heptan-3-ol) but my yield is low and I'm detecting alkenes. What is causing this?

The formation of alkenes (hept-2-ene and hept-3-ene) is a classic side reaction due to competing E2 or E1 elimination pathways. This is especially common when using a reagent that is both a strong nucleophile and a strong base, such as a hydroxide or alkoxide.[1]

  • E2 Competition: If you are using a strong nucleophile like sodium hydroxide, it can also act as a strong base and abstract a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond.

  • E1 Competition: If your reaction conditions favor a carbocation intermediate (S(_N)1), this same intermediate can undergo elimination (E1) by losing a proton.[2]

Q3: How can I minimize the formation of alkene side products and favor substitution?

To favor substitution over elimination, you need to carefully control the reaction conditions. The ideal strategy depends on whether you are targeting an S(_N)1 or S(_N)2 reaction.

  • For S(_N)2 Reactions: Use a good nucleophile that is a relatively weak base. Lower temperatures significantly favor substitution over elimination. Polar aprotic solvents (e.g., acetone, DMSO) are ideal for S(_N)2 reactions.[3]

  • For S(_N)1 Reactions: Use a weak, non-basic nucleophile (which is often the solvent itself, e.g., ethanol or water) and avoid high temperatures.[4]

Q4: I intended to synthesize heptenes via elimination, but my product is contaminated with an alcohol or ether. How can I prevent this?

The presence of heptan-3-ol or an ether indicates that a competing S(_N)2 or S(_N)1 reaction is occurring. This happens when the base you are using also acts as a nucleophile.

  • S(_N)2 Competition: Using a small, strong base like sodium ethoxide can lead to significant amounts of the substitution product (3-ethoxyheptane).

  • S(_N)1 Competition: In solvolysis reactions (e.g., heating in pure ethanol), the solvent can act as a weak nucleophile, leading to S(_N)1 products alongside the E1 products.[2][5]

Q5: What are the best practices to maximize the yield of elimination products?

To favor elimination, you should use a strong base and higher temperatures.

  • Favoring E2: The most effective method is to use a strong, sterically hindered (bulky) base like potassium tert-butoxide (KOC(CH(_3))(_3)).[6][7] Its bulkiness makes it a poor nucleophile, thus minimizing S(_N)2 side reactions.[7] Using a less polar solvent like ethanol also promotes elimination.[8]

  • Favoring E1: E1 reactions compete with S(_N)1 reactions and are favored by the use of a weak base and higher temperatures. Since elimination reactions result in an increase in the number of molecules, they are entropically favored at higher temperatures.[4]

Table 2: Troubleshooting Guide - Favoring Substitution vs. Elimination

FactorTo Favor Substitution (S(_N)1/S(_N)2)To Favor Elimination (E1/E2)
Temperature Lower TemperatureHigher Temperature
Base/Nucleophile S(_N)2: Strong, non-bulky nucleophileS(_N)1: Weak, non-basic nucleophileE2: Strong, bulky base (e.g., KOC(CH(_3))(_3))E1: Weak base
Solvent S(_N)2: Polar aprotic (e.g., DMSO, Acetone)S(_N)1: Polar protic (e.g., H(_2)O, Ethanol)E2: Less polar / Protic (e.g., Ethanol)E1: Polar protic (e.g., H(_2)O, Ethanol)

Q6: When this compound undergoes elimination, which alkene isomers are formed?

Elimination of HBr from this compound can produce two constitutional isomers: hept-2-ene and hept-3-ene . According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene.[9][10][11] In this case, hept-3-ene (a disubstituted alkene on both sides of the double bond) is generally the major product over hept-2-ene. Both hept-2-ene and hept-3-ene can also exist as cis and trans stereoisomers.

Q7: I'm observing products that don't seem to be simple substitution or elimination products. What could be happening?

Under conditions that favor S(_N)1 and E1 reactions (i.e., those that involve a carbocation intermediate), there is a possibility of carbocation rearrangement.[12] The initial secondary carbocation at C3 could undergo a hydride shift (movement of a hydrogen with its two bonding electrons) from an adjacent carbon.[13][14] While a shift from C2 or C4 would also result in a secondary carbocation of similar stability, it could lead to a complex mixture of rearranged substitution and elimination products. If you suspect rearrangements, a thorough analysis by GC-MS or NMR is required to identify the isomeric products.

Reaction Pathway Diagrams

SN2_E2_Competition sub This compound reagent + NaOEt (Strong Base/ Strong Nucleophile) sub->reagent p_sn2 3-Ethoxyheptane (SN2 Product) p_e2_1 Hept-3-ene (E2 Major Product) p_e2_2 Hept-2-ene (E2 Minor Product) reagent->p_sn2 Substitution reagent->p_e2_1 Elimination reagent->p_e2_2 Elimination

Caption: Competing S(_N)2 and E2 pathways for this compound.

SN1_E1_Competition sub This compound inter Secondary Carbocation Intermediate sub->inter Step 1: -Br- (slow) (e.g., in hot Ethanol) p_sn1 3-Ethoxyheptane (SN1 Product) inter->p_sn1 Step 2: +EtOH (Nucleophilic Attack) p_e1_1 Hept-3-ene (E1 Major Product) inter->p_e1_1 Step 2: -H+ (Proton Loss) p_e1_2 Hept-2-ene (E1 Minor Product) inter->p_e1_2 Step 2: -H+ (Proton Loss) rearr Hydride Shift (Rearrangement) inter->rearr Possible

Caption: Competing S(_N)1 and E1 pathways via a carbocation intermediate.

Experimental Protocols

Protocol 1: Favoring Substitution (S(_N)2) - Synthesis of Heptan-3-ol

This protocol is designed to minimize the formation of alkene side products.

  • Reagents & Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and a 70:30 mixture of acetone and water.

    • Add sodium hydroxide (1.2 equivalents) to the mixture.

  • Reaction:

    • Stir the mixture vigorously and heat gently to 50-60°C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Avoid excessively high temperatures to disfavor elimination.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature and add diethyl ether.

    • Transfer the mixture to a separatory funnel, wash with water, and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude heptan-3-ol via fractional distillation or column chromatography to separate it from any unreacted starting material and alkene side products.

Protocol 2: Favoring Elimination (E2) - Synthesis of Heptenes

This protocol is designed to maximize the yield of heptene isomers.

  • Reagents & Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.[7]

    • Add this compound (1 equivalent) to the solution.

  • Reaction:

    • Heat the mixture to reflux (approx. 82-83°C) and stir. The use of a strong, bulky base (potassium tert-butoxide) and heat strongly favors the E2 pathway.[6][7]

  • Workup & Purification:

    • After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water.

    • Extract the product with a low-boiling point solvent like pentane.

    • Wash the organic layer with water and brine, then dry over anhydrous calcium chloride.

    • Filter and carefully remove the solvent. The resulting product will be a mixture of heptene isomers, which can be separated from any minor alcohol side product by fractional distillation.

Experimental Workflow Diagram

Workflow A Reaction Setup (this compound + Reagents) B Reaction Monitoring (TLC / GC) A->B C Quenching & Workup (e.g., add water) B->C D Liquid-Liquid Extraction (Separate organic/aqueous layers) C->D E Drying & Solvent Removal (Anhydrous salt, rotary evaporator) D->E F Purification of Crude Product E->F G Fractional Distillation (Separation by boiling point) F->G H Column Chromatography (Separation by polarity) F->H I Final Product Analysis (NMR, GC-MS) G->I H->I

Caption: General workflow for product isolation and purification.

References

How to remove unreacted starting material from 3-bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 3-bromoheptane.

Frequently Asked Questions (FAQs)

Q1: How do I remove unreacted n-heptane from my this compound product?

A1: The most effective method for separating n-heptane from this compound is fractional distillation. There is a significant difference in their boiling points, allowing for efficient separation. Alternatively, column chromatography can be used, as this compound is more polar than n-heptane.

Q2: My starting material was 3-heptanol. What is the best way to purify the this compound product?

A2: For removing unreacted 3-heptanol, a combination of an aqueous extraction (washing) followed by distillation is recommended. 3-heptanol has some water solubility and can be removed by washing the crude product with water or a brine solution. Subsequent distillation will then separate the this compound from any remaining impurities.

Q3: Can I use a simple distillation instead of fractional distillation?

A3: A simple distillation may be sufficient if the boiling point difference between your this compound and the starting material is greater than 70°C.[1] For separating this compound from n-heptane (boiling point difference of ~41.6°C), fractional distillation is highly recommended for better purity. For separation from 3-heptanol (boiling point difference of ~16.7°C), fractional distillation is essential.

Q4: What should I do if my distilled this compound is still impure?

A4: If distillation does not yield a product of sufficient purity, a secondary purification step using column chromatography can be employed. This method separates compounds based on polarity and can remove impurities that have similar boiling points to this compound.

Q5: How can I confirm the purity of my this compound?

A5: The purity of your final product can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index and comparing it to the literature value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor separation during distillation Inefficient distillation column.For fractional distillation, ensure you are using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Co-elution during column chromatography Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between this compound and the impurity. A common starting point for alkyl halides is a non-polar solvent like hexane, with a small amount of a slightly more polar solvent like ethyl acetate.
Column is overloaded.Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel to mix the layers instead of shaking vigorously. The addition of a small amount of brine (saturated NaCl solution) can also help to break up emulsions.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C₇H₁₅Br179.10140Soluble in organic solvents, limited solubility in water.[2]
n-Heptane C₇H₁₆100.2198.4Soluble in organic solvents, practically insoluble in water.[3][4][5][6][7]
3-Heptanol C₇H₁₆O116.20156.7Miscible with organic solvents, slightly soluble in water.[8][9][10][11]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from unreacted n-heptane or 3-heptanol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. The first fraction to distill will be the component with the lower boiling point (n-heptane, if present).

  • Collect the fractions in separate receiving flasks. Record the temperature range for each fraction.

  • The temperature should plateau near the boiling point of the first component and then rise again.

  • Collect the fraction that distills at or near the boiling point of this compound (140°C).

  • Stop the distillation before the distilling flask runs dry.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for removing non-polar impurities like n-heptane.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., hexane or a mixture of hexane and a slightly more polar solvent)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

  • Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the packing. Drain the excess eluent until the solvent level is just above the top of the silica.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.

  • Monitor the fractions by TLC to determine which contain the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification of this compound by Extraction (Washing)

This protocol is useful for removing water-soluble impurities like residual acid from the synthesis or unreacted 3-heptanol.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution (if acid is present)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Erlenmeyer flask

  • Beaker

Procedure:

  • Dissolve the crude this compound in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel several times to mix. Allow the layers to separate and drain the aqueous layer.

  • If acidic impurities are present, wash with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine to help break any emulsions and remove dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent and swirl the flask.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the partially purified this compound, which can then be further purified by distillation.

Visualizations

Purification_Decision_Tree start Crude this compound starting_material Identify Starting Material start->starting_material heptane n-Heptane starting_material->heptane Non-polar heptanol 3-Heptanol starting_material->heptanol Polar distillation Fractional Distillation heptane->distillation chromatography Column Chromatography heptane->chromatography extraction Aqueous Extraction heptanol->extraction pure_product Pure this compound distillation->pure_product chromatography->pure_product final_distillation Fractional Distillation extraction->final_distillation final_distillation->pure_product

Caption: Decision tree for selecting a purification method.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product extraction Extraction / Washing (Optional) crude->extraction distillation Distillation / Chromatography extraction->distillation analysis Purity Analysis (GC, NMR) distillation->analysis pure Pure this compound analysis->pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing Grignard Reactions for 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Grignard reagent formation from 3-bromoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully forming the Grignard reagent from this compound?

A1: The three most critical factors are:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction. This layer must be removed or bypassed to initiate the Grignard formation.

  • Initiation: Even with activated magnesium, the reaction with a secondary alkyl halide like this compound can be sluggish to start. Proper initiation techniques are often necessary to begin the exothermic reaction.

Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?

A2: For the formation of Grignard reagents from secondary alkyl halides like this compound, THF is generally the preferred solvent.[1][2][3] THF is a more polar and a better coordinating solvent than diethyl ether, which helps to stabilize the Grignard reagent.[1][2][3] Furthermore, THF's higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a higher reaction temperature, which can facilitate the initiation and completion of the reaction with less reactive secondary halides.[2][3]

Q3: What are the common side reactions to be aware of when preparing 3-heptylmagnesium bromide?

A3: The two primary side reactions are:

  • Wurtz Coupling: The already formed Grignard reagent can react with the starting this compound to form tetradecanes. This is a significant side reaction, especially at higher concentrations and temperatures.[4][5]

  • Elimination: As a strong base, the Grignard reagent can deprotonate a molecule of this compound, leading to the formation of heptenes. This is more prevalent with secondary and tertiary alkyl halides.

Q4: How can I be sure my Grignard reagent has formed and what is its concentration?

A4: Visual cues for a successful Grignard formation include the disappearance of the magnesium turnings, a gentle reflux of the solvent due to the exothermic nature of the reaction, and a change in the solution's appearance to cloudy and greyish-brown. To determine the concentration of your Grignard reagent, a titration is necessary. A common method involves titrating an aliquot of the Grignard solution against a standard solution of an alcohol (like sec-butanol or menthol) in the presence of an indicator such as 1,10-phenanthroline.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Wet glassware or solvent.2. Inactive magnesium surface (MgO layer).3. Low reaction temperature.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvent.2. Activate the magnesium by grinding the turnings without solvent, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8]3. Gently warm the flask with a heat gun to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
Low yield of Grignard reagent. 1. Wurtz coupling side reaction.2. Reaction with atmospheric moisture or CO2.3. Impure magnesium.[9]1. Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. Avoid high reaction temperatures.2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.3. Use high-purity magnesium turnings.
Formation of a significant amount of white precipitate. Reaction with water, leading to the formation of magnesium hydroxide.This indicates a breach in anhydrous conditions. The experiment should be repeated with more stringent drying procedures.
Reaction starts but then stops. Insufficient mixing or the magnesium surface has become passivated again.Increase the stirring rate. If necessary, add another small crystal of iodine.

Experimental Protocols

Protocol 1: Preparation of 3-Heptylmagnesium Bromide

This protocol is adapted from established procedures for the formation of Grignard reagents from secondary alkyl bromides.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a flow of inert gas and then allow it to cool to room temperature.

  • Place the magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • Observe the reaction mixture. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grey solution, often accompanied by gentle boiling of the THF. Gentle warming with a heat gun may be necessary to start the reaction.

  • Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution is now ready for use or for titration to determine its concentration.

Protocol 2: Titration of 3-Heptylmagnesium Bromide

Materials:

  • 1,10-phenanthroline (indicator)

  • sec-Butanol (standardized solution in anhydrous THF)

  • Anhydrous THF

  • Dry syringes and needles

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.

  • Using a dry syringe, draw a precise volume (e.g., 1.00 mL) of the Grignard reagent solution and add it to the indicator solution. The solution should turn a distinct color.

  • Titrate this solution with the standardized sec-butanol solution dropwise via a syringe until the color disappears.

  • Record the volume of the sec-butanol solution added.

  • Calculate the molarity of the Grignard reagent based on the stoichiometry of the reaction (1:1).

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis setup Flame-dry glassware under inert gas cool Cool to room temperature setup->cool add_mg Add Mg turnings and Iodine cool->add_mg initiate Add a small amount of alkyl halide solution to initiate add_mg->initiate prep_sol Prepare this compound in anhydrous THF prep_sol->initiate addition Dropwise addition of remaining alkyl halide initiate->addition reflux Maintain gentle reflux addition->reflux stir Stir for 1-2 hours post-addition reflux->stir titrate Titrate to determine concentration stir->titrate

Caption: Experimental workflow for the preparation and analysis of 3-heptylmagnesium bromide.

troubleshooting_tree start Reaction Fails to Initiate q1 Is glassware completely dry and solvent anhydrous? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the magnesium surface activated? yes1->q2 sol1 Redry all glassware and use fresh anhydrous solvent. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Has the reaction been gently warmed? yes2->q3 sol2 Add an activating agent (Iodine or 1,2-dibromoethane) or mechanically activate. no2->sol2 yes3 Yes q3->yes3 no3 No q3->no3 end Reaction should initiate. If not, consider reagent purity. yes3->end sol3 Apply gentle heat with a heat gun. no3->sol3

Caption: Troubleshooting decision tree for initiating the Grignard reaction.

References

Troubleshooting failed nucleophilic substitution with 3-bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Failed Nucleophilic Substitution with 3-Bromoheptane

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving secondary alkyl halides, such as this compound.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Substitution Product

You have attempted a nucleophilic substitution on this compound, but analysis of the reaction mixture shows a low yield of the expected product or a large amount of unreacted starting material.

Possible Causes and Solutions:

  • Incorrect Reaction Conditions for the Desired Pathway (SN1 vs. SN2): this compound is a secondary alkyl halide, meaning it can undergo both SN1 and SN2 reactions. The dominant pathway is highly dependent on the reaction conditions.

    • For SN2 Reactions: These are favored by strong, typically anionic, nucleophiles in a polar aprotic solvent. If your yield is low, consider the following:

      • Nucleophile Strength: Is your nucleophile strong enough? Weakly basic nucleophiles are preferable to minimize the competing E2 elimination.[1][2] Good choices for SN2 on secondary halides include I⁻, Br⁻, CN⁻, RS⁻, and N₃⁻.[2]

      • Solvent Choice: Are you using a polar aprotic solvent? These solvents (e.g., DMSO, DMF, acetone) solvate the cation but not the anionic nucleophile, increasing its reactivity.[3][4] Polar protic solvents (e.g., water, ethanol) will solvate the nucleophile, reducing its effectiveness and favoring SN1/E1 pathways.[3]

    • For SN1 Reactions: These are favored by weak nucleophiles (which often are the solvent) and polar protic solvents.

      • Solvent Choice: Polar protic solvents like water, ethanol, or methanol are essential to stabilize the carbocation intermediate.

      • Nucleophile Choice: The nucleophile is typically weak and neutral, such as H₂O or ROH.

  • Competition from Elimination Reactions (E1 and E2): Elimination is a major competing pathway for secondary alkyl halides, especially with strong, bulky bases.[5]

    • E2 Elimination: This is a significant side reaction, particularly with strong, sterically hindered bases (e.g., potassium tert-butoxide) or even strong, non-hindered bases like ethoxide or hydroxide, especially at higher temperatures.[2][5][6] In fact, with strongly basic nucleophiles, E2 is often the major pathway for secondary alkyl halides.[2]

    • E1 Elimination: This pathway competes with SN1 reactions and is also favored by polar protic solvents and heat.

Troubleshooting Flowchart:

Troubleshooting_Yield start Low/No Yield of Substitution Product check_sm Check for unreacted starting material (TLC, GC-MS) start->check_sm sm_present Significant starting material remains check_sm->sm_present Yes sm_absent Starting material consumed, but low product yield check_sm->sm_absent No cause_inactive Possible Cause: Reaction not proceeding sm_present->cause_inactive cause_side_reactions Possible Cause: Side reactions dominating sm_absent->cause_side_reactions solution_inactive Solutions: - Increase temperature - Increase reaction time - Check reagent purity/activity cause_inactive->solution_inactive solution_side_reactions Solutions: - Analyze for elimination products - Modify reaction conditions (see Issue 2) cause_side_reactions->solution_side_reactions

Caption: Troubleshooting low or no product yield.

Issue 2: High Yield of Elimination Products (Heptenes)

Your goal was a substitution product, but you have isolated one or more isomers of heptene as the major product.

Possible Causes and Solutions:

  • Strongly Basic Nucleophile/Reagent: Strong bases favor E2 elimination. Hydroxide (OH⁻) and alkoxides (like ethoxide, EtO⁻) are strong bases and will promote E2 reactions with secondary alkyl halides.[2][6]

    • Solution: Switch to a less basic nucleophile. For example, if you are trying to synthesize an alcohol, you might consider an SN1 reaction with water as the nucleophile/solvent, or an SN2 reaction with acetate followed by hydrolysis.

  • Sterically Hindered Base: Bulky bases like potassium tert-butoxide (t-BuOK) are excellent for promoting E2 elimination while minimizing SN2 substitution.

  • High Temperature: Elimination reactions are entropically favored over substitution reactions and are therefore favored at higher temperatures.

    • Solution: Run the reaction at a lower temperature.

Reaction Pathway Decision Logic:

Reaction_Choice start Start: This compound (Secondary Alkyl Halide) nucleophile_base Nucleophile/Base Strength start->nucleophile_base solvent Solvent Type nucleophile_base->solvent Strong & Non-bulky (e.g., CN⁻, RS⁻) e2 E2 Pathway Favored nucleophile_base->e2 Strong & Bulky (e.g., t-BuOK) sn1_e1 SN1/E1 Pathway (Competition) nucleophile_base->sn1_e1 Weak (e.g., H₂O, ROH) sn2 SN2 Pathway Favored solvent->sn2 Polar Aprotic (e.g., DMSO, Acetone) solvent->e2 Polar Protic (e.g., Ethanol)

Caption: Deciding the likely reaction pathway for this compound.

Data Presentation: Substitution vs. Elimination

The ratio of substitution to elimination products is highly dependent on the reaction conditions. Below is a table summarizing expected product distributions for a representative secondary alkyl halide, 2-bromopentane, under various conditions. These trends are applicable to this compound.

SubstrateNucleophile/BaseSolventTemperature (°C)Substitution (SN2) %Elimination (E2) %
2-BromopentaneNaOEtEthanol251882
2-BromopentaneNaOEtEthanol551585
2-BromopentaneKCNDMSO25>95<5
Isopropyl BromideNaOHEthanol552971
Isopropyl BromideNaOCH₃DMSO25397

Data is representative and compiled from various sources for similar secondary alkyl halides.[2]

Experimental Protocols

Protocol 1: SN2 Reaction of this compound with Sodium Cyanide

Objective: To synthesize 3-cyanoheptane via an SN2 reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanide in DMSO.

  • Add this compound to the solution.

  • Heat the reaction mixture with stirring to 50-60°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the ratio of substitution and elimination products.

Procedure:

  • Prepare a standard solution containing authentic samples of this compound, the expected substitution product (e.g., 3-heptanol or 3-cyanoheptane), and the expected elimination products (hept-2-ene and hept-3-ene).

  • Inject the standard solution into the GC-MS to determine the retention times of each component.

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Inject the diluted sample into the GC-MS under the same conditions as the standard.

  • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

  • Integrate the peak areas to determine the relative amounts of each product and any unreacted starting material.[7][8]

Frequently Asked Questions (FAQs)

Q1: My reaction with sodium hydroxide in ethanol gave mostly heptenes. Why didn't I get 3-heptanol?

A1: Sodium hydroxide is a strong base. With a secondary alkyl halide like this compound in a polar protic solvent like ethanol, the E2 elimination pathway is highly favored over the SN2 substitution pathway.[9] To favor the formation of 3-heptanol, you should consider an SN1 reaction using water as a weak nucleophile and solvent, or an SN2 approach using a less basic oxygen nucleophile like acetate, followed by hydrolysis.

Q2: I am trying to perform an SN1 reaction with this compound in ethanol. How can I be sure it's SN1 and not SN2?

A2: Several factors point towards an SN1 mechanism. First, ethanol is a weak nucleophile and a polar protic solvent, both of which favor SN1.[2] Second, the rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, not the nucleophile. You could perform kinetic studies to confirm this. In contrast, an SN2 reaction is bimolecular, and its rate depends on the concentrations of both the alkyl halide and the nucleophile.

Q3: Can I use a bulky base like potassium tert-butoxide to get a substitution product?

A3: No, potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile but an excellent reagent for promoting E2 elimination. Using it with this compound will almost exclusively yield elimination products (heptenes).[5]

Q4: How does the choice of leaving group affect the reaction? Would 3-chloroheptane be better?

A4: The leaving group ability is crucial for both substitution and elimination reactions. For SN1, SN2, E1, and E2, a better leaving group leads to a faster reaction. The leaving group ability of halogens follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, this compound is more reactive than 3-chloroheptane. Using 3-chloroheptane would likely require more forcing conditions (e.g., higher temperature or longer reaction time), which could also increase the proportion of elimination products.

Q5: My SN2 reaction is very slow. What can I do to speed it up?

A5: To increase the rate of an SN2 reaction, you can:

  • Increase the concentration of the nucleophile: Since the rate is dependent on the nucleophile concentration, doubling it will double the rate.

  • Use a better leaving group: If possible, switch from bromide to iodide.

  • Ensure you are using a polar aprotic solvent: Solvents like DMSO or DMF can significantly accelerate SN2 reactions compared to polar protic solvents.[3]

  • Increase the temperature: While this will increase the rate of all reactions, be aware that it will also favor elimination more than substitution. A moderate temperature increase is often a good compromise.

References

Preventing elimination side reactions of 3-bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize or prevent elimination side reactions when working with 3-bromoheptane. As a secondary alkyl halide, this compound can undergo both substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions, and controlling the outcome is crucial for desired product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination side reactions of this compound?

A1: The main elimination side reactions for this compound are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways, which lead to the formation of heptene isomers (primarily hept-2-ene and hept-3-ene). These reactions compete with the desired S(_N)1 and S(_N)2 substitution reactions.

Q2: How can I generally favor substitution reactions over elimination reactions?

A2: To favor substitution, you should carefully control the reaction conditions. Key strategies include:

  • Using a good nucleophile that is a weak base.[1][2]

  • Employing a low reaction temperature, as higher temperatures favor elimination.[3][4][5][6]

  • Choosing an appropriate solvent; polar aprotic solvents generally favor S(_N)2 reactions.[7][8][9]

  • Using a less sterically hindered nucleophile/base.[10][11][12]

Q3: How does my choice of nucleophile or base affect the reaction outcome?

A3: The strength and steric bulk of the base/nucleophile are critical factors.[7][13]

  • Strong, non-bulky bases/good nucleophiles (e.g., I⁻, Br⁻, N₃⁻) will favor S(_N)2 substitution over E2 elimination.[14]

  • Strong, bulky (sterically hindered) bases (e.g., t-butoxide) will strongly favor E2 elimination because their size makes it difficult to attack the carbon atom (nucleophilic attack) but easier to remove a proton from the periphery.[8][10]

  • Weak bases/good nucleophiles favor substitution reactions.

  • Weak bases/poor nucleophiles (e.g., H₂O, ROH) under neutral conditions can lead to a mix of S(_N)1 and E1 products, as they involve a carbocation intermediate.[7][15]

Q4: What is the role of the solvent in controlling the reaction pathway?

A4: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile/base.[16][17]

  • Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the carbocation intermediate in S(_N)1 and E1 reactions.[7][18] They can also solvate the nucleophile, reducing its strength and favoring elimination (E2) over substitution (S(_N)2) in some cases.[8]

  • Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive.[9] This enhances nucleophilicity and generally favors S(_N)2 reactions over E2.[7][8]

Q5: Why is temperature a critical parameter to control?

A5: Temperature is a key factor because elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[3][5][19]

  • Higher temperatures provide the necessary energy to overcome the activation barrier for elimination, making it the dominant pathway.[4][6]

  • Lower temperatures favor substitution reactions, which have a lower activation energy.[4] Therefore, to minimize elimination, reactions should be run at the lowest feasible temperature.

Troubleshooting Guide: High Yield of Elimination Products

Problem: My reaction with this compound is resulting in a significant amount of heptene isomers instead of my desired substitution product.

Possible Cause Explanation Recommended Solution
1. The base is too strong or sterically hindered. Strong bases readily abstract a proton, initiating the E2 pathway. Bulky bases find it easier to act as a base than a nucleophile due to steric hindrance around the electrophilic carbon.[10][11]Switch to a nucleophile that is a weaker base. Examples include halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻). Ensure the chosen nucleophile is not sterically bulky.
2. The reaction temperature is too high. Elimination reactions have a greater positive entropy change and often a higher activation energy than substitution reactions. Increasing the temperature makes the entropy term (-TΔS) in the Gibbs free energy equation more significant, favoring elimination.[3][5][19]Perform the reaction at a lower temperature. Consider running the reaction at room temperature or even 0°C if the reaction rate is still acceptable.
3. An inappropriate solvent was used. Polar protic solvents can stabilize the transition state of elimination reactions and can also decrease the effectiveness of the nucleophile through solvation, which may favor elimination.[7][16][17]Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents enhance the nucleophilicity of the reagent, favoring the S(_N)2 pathway.[8][9]
4. You are using a weak nucleophile in a polar protic solvent. These conditions favor S(_N)1 and E1 pathways, which proceed through a common carbocation intermediate.[7][15] This will almost always lead to a mixture of substitution and elimination products.If an S(_N)1 reaction is desired, be aware that E1 will be a competing side reaction. Lowering the temperature can help favor S(_N)1 over E1.[13] If possible, switch to conditions that favor the S(_N)2 pathway (stronger nucleophile, polar aprotic solvent) to avoid the carbocation intermediate altogether.

Data Summary Tables

Table 1: Influence of Nucleophile/Base on Reaction Outcome with a Secondary Alkyl Halide

Nucleophile/Base Type Characteristics Favored Reaction(s) Example Reagents
Strong Base / Strong Nucleophile UnhinderedS(_N)2 / E2 competitionOH⁻, MeO⁻, EtO⁻
Strong Base / Weak Nucleophile Sterically HinderedE2t-BuOK, LDA
Weak Base / Strong Nucleophile Good NucleophilicityS(_N)2I⁻, Br⁻, RS⁻, N₃⁻, CN⁻
Weak Base / Weak Nucleophile Neutral MoleculesS(_N)1 / E1 competitionH₂O, ROH

Table 2: General Conditions to Favor Substitution vs. Elimination for this compound

Factor To Favor Substitution (S(_N)2) To Favor Elimination (E2)
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature LowHigh
Solvent Polar aprotic (e.g., Acetone, DMSO)Varies, but less critical than base strength
Substrate (Secondary - constant in this case)(Secondary - constant in this case)

Experimental Protocol Example: S(_N)2 Reaction of this compound with Sodium Azide

This protocol is designed to favor the S(_N)2 pathway and minimize E2 elimination.

Objective: To synthesize 3-azidoheptane from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 50-60°C. Note: Avoid high temperatures to minimize the E2 side reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-azidoheptane.

  • Purify the product by vacuum distillation or column chromatography as needed.

Visualizations

G cluster_sn2_e2 Strong Base / Nucleophile cluster_sn1_e1 Weak Base / Nucleophile 3-Bromoheptane_1 This compound SN2_Product Substitution Product (Sₙ2) 3-Bromoheptane_1->SN2_Product Sₙ2 Path E2_Product Elimination Product (E2) 3-Bromoheptane_1->E2_Product E2 Path Nucleophile Strong, Unhindered Nucleophile (e.g., CN⁻) Nucleophile->SN2_Product Base Strong, Hindered Base (e.g., t-BuOK) Base->E2_Product 3-Bromoheptane_2 This compound Carbocation Secondary Carbocation (Intermediate) 3-Bromoheptane_2->Carbocation Slow Step SN1_Product Substitution Product (Sₙ1) Carbocation->SN1_Product Weak Nucleophile (e.g., H₂O) E1_Product Elimination Product (E1) Carbocation->E1_Product Weak Base (e.g., H₂O)

Caption: Competing reaction pathways for this compound.

G Start High Yield of Elimination Product Check_Temp Is Temperature High? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Base Is Base Strong or Bulky? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Use a Weaker, Less Hindered Nucleophile Check_Base->Change_Base Yes Check_Solvent Is Solvent Polar Protic? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Action: Switch to Polar Aprotic Solvent Check_Solvent->Change_Solvent Yes End Problem Resolved Check_Solvent->End No Change_Solvent->End

Caption: Troubleshooting workflow for excessive elimination.

G Conditions Reaction Conditions Low_Temp Low Temperature Conditions->Low_Temp High_Temp High Temperature Conditions->High_Temp Weak_Base Weak Base Good Nucleophile Conditions->Weak_Base Strong_Base Strong / Bulky Base Conditions->Strong_Base Polar_Aprotic Polar Aprotic Solvent Conditions->Polar_Aprotic Substitution Favors SUBSTITUTION Low_Temp->Substitution Elimination Favors ELIMINATION High_Temp->Elimination Weak_Base->Substitution Strong_Base->Elimination Polar_Aprotic->Substitution

Caption: Relationship between conditions and reaction outcome.

References

Technical Support Center: Stabilizing 3-Bromoheptane During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-bromoheptane. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is below 15°C, with 2-8°C being optimal.[1] The container should be tightly sealed to prevent exposure to moisture and air, and the storage area must be well-ventilated and away from heat, sparks, or open flames.[1][2][3][4]

Q2: My this compound has a yellow or brownish tint. Can I still use it?

A2: A yellow or brownish discoloration is a common indicator of degradation. This is often due to the release of free bromine (Br₂) or the formation of other impurities. While it may still be usable for some applications, its purity is compromised. It is highly recommended to assess the purity by Gas Chromatography (GC) before use. For high-sensitivity applications like pharmaceutical synthesis, using discolored this compound without purification is not advised.

Q3: What are the primary degradation products of this compound?

A3: During long-term storage, this compound can degrade through two main pathways:

  • Elimination (Dehydrohalogenation): This reaction removes a hydrogen atom and the bromine atom to form various isomers of heptene.[5][6] This process is accelerated by elevated temperatures and the presence of bases.

  • Substitution (Hydrolysis): If moisture is present in the container, this compound can slowly hydrolyze to form 3-heptanol and hydrobromic acid (HBr).[7] The produced HBr can further catalyze degradation.

Q4: How can I stabilize my this compound for long-term storage?

A4: For extended storage, adding a stabilizer is recommended. Small pieces of copper wire or silver foil can act as effective stabilizers for alkyl halides.[1][8] These metals scavenge trace amounts of acidic impurities (like HBr) and free radicals that can initiate decomposition pathways.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered with stored this compound.

Issue 1: Unexpected Results or Low Yield in a Reaction
  • Symptom: Your reaction using this compound as a starting material is giving a low yield, unexpected side products, or failing completely.

  • Possible Cause: The purity of your this compound has likely degraded over time. The presence of impurities such as heptenes or 3-heptanol can interfere with your reaction.

  • Troubleshooting Steps:

    • Visual Inspection: Check the color of the this compound. A noticeable yellow or brown color suggests degradation.

    • Purity Analysis: Perform a quantitative purity analysis using Gas Chromatography (GC). Compare the resulting chromatogram to a reference standard or the certificate of analysis that came with the product. (See Experimental Protocol 1).

    • Qualitative Degradation Check: Test for the presence of free halide ions, which indicates decomposition, using the alcoholic silver nitrate test. (See Experimental Protocol 2).

    • Purification: If the purity is found to be low, consider purifying the bulk material by distillation. However, for critical applications, it is often more reliable to purchase a fresh batch.

Issue 2: Visible Discoloration or Precipitate in the Bottle
  • Symptom: The liquid is no longer colorless, or a small amount of solid material is visible.

  • Possible Cause: This is a clear sign of chemical decomposition. The discoloration is likely due to the formation of bromine, and any precipitate could be the result of polymerization or reaction with contaminants.

  • Troubleshooting Steps:

    • Assess Purity: Follow the steps for purity analysis as outlined in Issue 1. The presence of multiple peaks in a GC chromatogram will confirm the presence of impurities.

    • Consider Stabilization: For future long-term storage, add a stabilizer like copper wire to a fresh bottle of this compound to prevent or slow down this degradation process.

    • Evaluate for Use: Based on the purity analysis, decide if the material is still suitable for your intended application or if it needs to be purified or discarded according to your institution's safety guidelines.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential issues with stored this compound.

G Troubleshooting Workflow for this compound Stability cluster_observe Observation cluster_test Analysis cluster_evaluate Evaluation cluster_action Action start Poor Reaction Results or Visual Discoloration gc_test Perform GC Purity Analysis (Protocol 1) start->gc_test ag_test Perform Alcoholic AgNO3 Test (Protocol 2) start->ag_test purity_check Is Purity Acceptable? gc_test->purity_check free_halide Free Halide Detected? ag_test->free_halide use_as_is Use As-Is purity_check->use_as_is Yes purify Purify by Distillation or Discard purity_check->purify No free_halide->purify Yes (Significant) stabilize For Future Storage: Add Stabilizer (e.g., Copper) & Store Properly use_as_is->stabilize purify->stabilize

Caption: Troubleshooting workflow for assessing this compound stability.

Data Presentation

Storage ConditionTemperatureLight ExposureStabilizerExpected Purity after 12 Months (Relative)Primary Degradation Pathway(s)
Optimal 2-8°CDark (Amber Bottle)Copper WireHigh (>98%)Minimal
Good < 15°CDark (Amber Bottle)NoneGood (95-98%)Slow Elimination & Hydrolysis
Sub-optimal Room Temp (~25°C)Dark (Amber Bottle)NoneModerate (90-95%)Elimination & Hydrolysis
Poor Room Temp (~25°C)Ambient LightNoneLow (<90%)Accelerated Elimination & Radical Reactions
Very Poor > 30°CAmbient LightNoneVery Low (<85%)Rapid Elimination, Hydrolysis & Polymerization

Experimental Protocols

Experimental Protocol 1: Purity Analysis by Gas Chromatography (GC)

Objective: To quantitatively determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample (e.g., 1 µL in 1 mL) in a high-purity solvent such as hexane or dichloromethane.

    • If available, prepare a similar solution of a new, high-purity this compound standard for comparison.

  • GC Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

    • Compare the retention time of the main peak to the standard to confirm its identity. Degradation products like heptenes will typically have shorter retention times (elute earlier), while 3-heptanol will have a longer retention time.

Experimental Protocol 2: Qualitative Test for Decomposition (Alcoholic Silver Nitrate Test)

Objective: To qualitatively detect the presence of free bromide ions, which are a product of decomposition. This test is based on the principle that covalent alkyl halides react slowly with silver nitrate, while ionic halide salts precipitate immediately.

Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of silver nitrate (AgNO₃) in 95% ethanol. Store this solution in a dark bottle.

  • Procedure:

    • Label three test tubes: "Sample," "Positive Control," and "Negative Control."

    • To the "Sample" tube, add 1 mL of the silver nitrate solution and 2-3 drops of your stored this compound.

    • To the "Positive Control" tube, add 1 mL of the silver nitrate solution and 1 drop of a dilute aqueous solution of sodium bromide (NaBr).

    • To the "Negative Control" tube, add 1 mL of the silver nitrate solution and 2-3 drops of fresh, high-purity this compound.

    • Gently swirl all tubes and observe them at room temperature for 5-10 minutes.

  • Interpretation of Results:

    • Positive Control: An immediate, thick, pale yellow precipitate of silver bromide (AgBr) should form.[2]

    • Negative Control: No precipitate, or a very faint turbidity, should appear within the first few minutes. Over a longer period, some slow precipitation may occur as the solvent assists in the SN1 reaction.

    • Sample:

      • Immediate Precipitate: Indicates significant degradation and the presence of a high concentration of ionic bromide.

      • Rapid Precipitate Formation (within 1-2 minutes): Suggests a notable level of decomposition.

      • Slow Precipitate Formation (similar to negative control): Indicates the sample is relatively stable and has minimal free bromide.

References

Technical Support Center: Scale-Up of 3-Bromoheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 3-bromoheptane. The information is tailored for professionals in research and drug development environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges include:

  • Exothermic Reactions: Grignard reagent formation is highly exothermic, and heat dissipation becomes less efficient at a larger scale, increasing the risk of runaway reactions.

  • Side Reactions: The incidence of side reactions, such as Wurtz coupling and elimination (formation of heptenes), can increase with longer reaction times and higher temperatures that are often encountered during scale-up.

  • Grignard Initiation: Initiating the Grignard reaction can be more challenging on a larger scale due to the lower surface area-to-volume ratio of magnesium.

  • Purification: Separating the desired product from unreacted starting materials and side products can be more complex and require different techniques (e.g., distillation instead of chromatography) at a larger scale.

  • Safety: Handling larger quantities of flammable solvents and reactive reagents requires more stringent safety protocols and specialized equipment.

Q2: What are the key safety precautions for the large-scale use of this compound?

A2: this compound is a flammable liquid. Key safety precautions include:

  • Working in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.

  • Using personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves.

  • Ensuring all glassware and equipment are dry and purged with an inert gas (e.g., nitrogen or argon) to prevent reaction with moisture, especially for Grignard reactions.

  • Having appropriate fire extinguishing equipment readily available.

  • Grounding and bonding equipment to prevent static discharge.

Q3: How can I improve the initiation of a large-scale Grignard reaction with this compound?

A3: Several methods can be employed to activate the magnesium and initiate the Grignard reaction at scale:

  • Mechanical Activation: Stirring the magnesium turnings under an inert atmosphere can help break the passivating oxide layer.

  • Chemical Activation: A small amount of an activating agent like iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent can be added to the magnesium suspension.

  • Temperature: Gentle heating may be required to initiate the reaction. However, be prepared to cool the reaction mixture once it starts, due to the exothermic nature of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction

Q: My Grignard reaction with this compound is giving a low yield of the desired alcohol after quenching. What are the likely causes and how can I fix it?

A: Low yields in Grignard reactions are a common issue during scale-up. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Poor Grignard Reagent Formation - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. - Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. - Titrate a small aliquot of the Grignard reagent to determine its actual concentration before proceeding with the reaction.
Wurtz Coupling Side Reaction - Maintain a low reaction temperature during the addition of the electrophile. - Add the electrophile solution to the Grignard reagent slowly and subsurface to ensure rapid mixing and minimize localized high concentrations of the alkyl halide.
Reagent Degradation - Ensure the this compound and solvent are anhydrous. - Use the Grignard reagent as soon as possible after its formation, as its stability can decrease over time, especially at higher temperatures.
Issue 2: Formation of Heptene Impurity in Nucleophilic Substitution

Q: I am observing a significant amount of heptene isomers in my nucleophilic substitution reaction with this compound. How can I minimize this elimination side reaction?

A: The competition between substitution (SN2) and elimination (E2) is a key challenge with secondary alkyl halides like this compound. The following table provides guidance on favoring substitution.

Factor To Favor Substitution (SN2) To Favor Elimination (E2)
Nucleophile/Base Use a strong, non-bulky nucleophile (e.g., NaN3, NaCN).Use a strong, bulky base (e.g., potassium tert-butoxide).
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).Use a polar protic solvent (e.g., ethanol, water).
Temperature Keep the reaction temperature as low as reasonably possible.Higher temperatures favor elimination.
Concentration Use a higher concentration of the nucleophile.A higher concentration of a strong base will favor elimination.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-Heptylmagnesium Bromide and Reaction with a Carbonyl Compound (e.g., Propanal to form 4-Methyl-3-heptanol)

This protocol is adapted from a similar procedure for a secondary alkyl bromide and is intended for a multi-gram to kilogram scale.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Propanal (or other suitable electrophile)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine (for activation, if necessary)

Equipment:

  • Large three-necked round-bottom flask with appropriate joints

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Nitrogen or argon inlet

  • Heating mantle and cooling bath

Procedure:

  • Grignard Reagent Formation:

    • Set up the reaction flask, ensuring all glassware is flame-dried and cooled under an inert atmosphere.

    • Charge the flask with magnesium turnings (1.2 equivalents).

    • Add a portion of the anhydrous solvent to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

    • Add a small amount of the this compound solution to the magnesium. If the reaction does not initiate (indicated by gentle bubbling and a cloudy appearance), add a small crystal of iodine and/or gently warm the flask.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the exotherm.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add a solution of propanal (1.0 equivalent) in the anhydrous solvent to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative)

The following table provides illustrative data for the synthesis of 4-methyl-3-heptanol from a secondary alkyl bromide, which can be used as a reference for the scale-up of similar reactions with this compound.

Scale This compound (moles) Magnesium (moles) Propanal (moles) Solvent Volume (L) Typical Yield (%) Major Impurities
Lab (250 mL flask)0.10.120.10.1575-85Unreacted this compound, Heptenes, Wurtz coupling product (Tetradecane isomers)
Pilot (5 L flask)2.02.42.03.065-75Unreacted this compound, Heptenes, Wurtz coupling product (Tetradecane isomers)

Visualizations

experimental_workflow Experimental Workflow for Grignard Reaction Scale-Up setup Reaction Setup (Dry Glassware, Inert Atmosphere) grignard_formation Grignard Reagent Formation (this compound + Mg in Ether/THF) setup->grignard_formation reaction Reaction with Electrophile (e.g., Aldehyde/Ketone at 0°C) grignard_formation->reaction quench Aqueous Work-up (Quench with sat. NH4Cl) reaction->quench extraction Extraction & Drying quench->extraction purification Purification (Vacuum Distillation) extraction->purification product Final Product purification->product

Caption: Workflow for the scaled-up synthesis via a Grignard reaction.

troubleshooting_low_yield Troubleshooting Low Yield in Grignard Reaction start Low Yield Observed check_grignard Was Grignard reagent formation successful? (Check for cloudiness, exotherm) start->check_grignard check_moisture Are reagents and solvent completely dry? check_grignard->check_moisture No check_side_reactions Are side products (e.g., Wurtz coupling) observed? check_grignard->check_side_reactions Yes check_mg Is the magnesium surface activated? check_moisture->check_mg Yes solution Improved Yield check_mg->solution After activation optimize_addition Optimize addition of electrophile (Slow addition, low temperature) check_side_reactions->optimize_addition optimize_addition->solution

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

Technical Support Center: Analysis of 3-bromoheptane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromoheptane and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound often originate from its synthesis, which typically involves the bromination of 3-heptanol. Potential impurities include:

  • Unreacted starting material: 3-heptanol.

  • Dehydration byproducts: Isomers of heptene (e.g., 1-heptene, 2-heptene, 3-heptene) formed by the elimination of water from 3-heptanol.

  • Etherification byproduct: Di-heptyl ether, formed from the reaction of two 3-heptanol molecules.

  • Isomeric bromides: Other bromoheptane isomers (e.g., 1-bromoheptane, 2-bromoheptane) may be present depending on the specificity of the synthesis reaction.

Q2: How can I identify this compound and its impurities in a GC-MS chromatogram?

A2: Identification is achieved by a combination of retention time and mass spectral data.

  • Retention Time: Compare the retention times of the peaks in your sample to those of known standards of this compound and suspected impurities.

  • Mass Spectra: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion ([M]•+) and the M+2 ion, separated by 2 m/z units (due to the 79Br and 81Br isotopes).[1] Fragmentation patterns, such as the loss of a bromine radical ([M-Br]+), can further confirm the structure.[2] The mass spectra of potential impurities will have different fragmentation patterns. For example, heptene isomers will have a molecular ion peak at m/z 98.[3][4][5]

Q3: What are the key fragment ions to look for in the mass spectrum of this compound?

A3: Key fragment ions for this compound (C7H15Br, molecular weight: 179.10 g/mol ) include:

  • Molecular Ion (M+): m/z 178 and 180 (due to 79Br and 81Br isotopes).

  • Loss of Bromine ([M-Br]+): m/z 99.

  • Alkyl fragments: Peaks corresponding to the heptyl carbocation and its fragments (e.g., m/z 43, 57). The base peak is often at m/z 57.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Active Sites in the Inlet or Column Clean or replace the inlet liner. Use a deactivated liner. If the column is old, trim the first few centimeters or replace it.
Column Overload Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Inappropriate Temperature Optimize the injector and oven temperatures. A temperature that is too low can cause condensation and peak fronting.
Problem 2: Baseline Instability or Drift
Possible Cause Solution
Contaminated Carrier Gas Ensure high-purity carrier gas is used. Install or replace gas purifiers and traps for oxygen, moisture, and hydrocarbons.[7]
Column Bleed Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[8]
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly.
Leak in the System Perform a leak check of the entire system, including fittings, septa, and O-rings.
Problem 3: Ghost Peaks
Possible Cause Solution
Contaminated Syringe Clean the syringe thoroughly between injections or use a new syringe.
Carryover from Previous Injection Run a blank solvent injection to check for carryover. Increase the oven temperature at the end of the run to elute any remaining compounds.
Septum Contamination Small particles from a cored septum can fall into the inlet liner. Replace the septum and clean the liner.
Problem 4: No Peaks or Very Small Peaks
Possible Cause Solution
Syringe Issue Ensure the syringe is drawing and injecting the sample correctly.
Incorrect Injection Parameters Verify the injection volume and split ratio. A very high split ratio can result in a small amount of sample reaching the column.
Leak in the Inlet A leak can cause the sample to be lost before it reaches the column. Perform a leak check.
Detector Not Turned On or Faulty Check that the mass spectrometer is turned on and operating correctly.

Data Presentation

Table 1: Representative GC-MS Data for a this compound Sample
Peak No. Retention Time (min) Identified Compound Key Mass Fragments (m/z) Relative Abundance (%)
15.8Heptene (isomer)98, 83, 69, 55, 410.5
27.23-Heptanol116, 98, 87, 73, 59, 451.0
38.5This compound 178/180, 99, 57, 43, 41 98.0
410.2Di-heptyl ether214, 115, 99, 71, 570.5

Note: This data is for illustrative purposes. Actual retention times and relative abundances may vary depending on the specific GC-MS conditions and sample purity.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation:

  • Dilute the this compound sample to a concentration of approximately 1 mg/mL in a volatile solvent such as hexane or dichloromethane.[2]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dilute this compound (1 mg/mL in Hexane) injection Inject 1 µL into GC prep->injection separation Separation on Non-Polar Column injection->separation detection EI Mass Spectrometry (m/z 40-300) separation->detection chromatogram Analyze Chromatogram (Retention Times) detection->chromatogram mass_spectra Analyze Mass Spectra (Fragmentation Patterns) chromatogram->mass_spectra identification Identify Impurities mass_spectra->identification

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Problem with GC-MS Data? peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? start->baseline no_peaks No/Small Peaks? start->no_peaks sol_peak_shape1 Check for Active Sites (Inlet, Column) peak_shape->sol_peak_shape1 Yes sol_peak_shape2 Reduce Sample Concentration peak_shape->sol_peak_shape2 sol_peak_shape3 Verify Column Installation peak_shape->sol_peak_shape3 sol_baseline1 Check Carrier Gas Purity baseline->sol_baseline1 Yes sol_baseline2 Address Column/Septum Bleed baseline->sol_baseline2 sol_baseline3 Perform Leak Check baseline->sol_baseline3 sol_no_peaks1 Check Syringe and Injection no_peaks->sol_no_peaks1 Yes sol_no_peaks2 Verify Inlet Parameters no_peaks->sol_no_peaks2 sol_no_peaks3 Confirm Detector Function no_peaks->sol_no_peaks3

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: High-Purity 3-Bromoheptane Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-bromoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the distillation process to achieve high-purity this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Distillation: Achieving High Purity

Achieving high purity (>99%) this compound requires careful attention to the distillation process. The most common challenge is the presence of impurities with close boiling points. This guide addresses specific issues you may encounter.

FAQs: Distillation of this compound

Q1: What is the boiling point of this compound and its common impurities?

A1: The separation of this compound from its potential impurities via fractional distillation is dependent on the differences in their boiling points. Below is a table summarizing these values.

CompoundStructureBoiling Point (°C)Notes
This compound CH₃CH₂CH(Br)CH₂CH₂CH₂CH₃ ~140 [1]Desired Product
3-HeptanolCH₃CH₂CH(OH)CH₂CH₂CH₂CH₃~156-157Unreacted starting material
1-HepteneCH₂=CH(CH₂)₄CH₃94[2]Elimination side product
2-Heptene (cis/trans)CH₃CH=CH(CH₂)₃CH₃~98Elimination side product
3-Heptene (cis/trans)CH₃CH₂CH=CHCH₂CH₂CH₃~96Elimination side product
2-BromoheptaneCH₃CH(Br)(CH₂)₄CH₃166[3][4]Isomeric impurity
1-BromoheptaneCH₂Br(CH₂)₅CH₃180[5][6]Isomeric impurity
Di-n-heptyl ether(CH₃(CH₂)₆)₂ONot readily availablePotential side product

Q2: My distillate is impure. What are the likely contaminants?

A2: Impurities in your distilled this compound can arise from several sources:

  • Unreacted 3-heptanol: If the reaction did not go to completion, the starting alcohol may co-distill.

  • Heptene isomers: Elimination reactions (E1 or E2) can occur, especially at higher temperatures, leading to the formation of various heptene isomers.[2][7] These have significantly lower boiling points and should distill first.

  • Isomeric bromoheptanes: If the reaction conditions allow for carbocation rearrangements, you may have small amounts of 2-bromoheptane or 1-bromoheptane.[3][4][5][6]

  • Di-n-heptyl ether: This can form as a side product from the reaction of 3-heptanol with itself under acidic conditions.

Q3: How can I improve the separation efficiency of my fractional distillation?

A3: To enhance the separation of liquids with close boiling points, consider the following:

  • Use a fractionating column: A simple distillation will not be sufficient. A Vigreux column or a column packed with Raschig rings or metal sponges provides a larger surface area for repeated vaporization-condensation cycles, increasing the number of "theoretical plates".[8]

  • Optimize the reflux ratio: A higher reflux ratio (more condensate returning to the column) generally leads to better separation but a slower distillation rate.

  • Maintain a slow and steady distillation rate: A rate of 1-2 drops per second for the distillate is often recommended. This allows for proper equilibrium to be established on each theoretical plate within the column.[8]

  • Ensure proper insulation: Insulating the distillation column with glass wool or aluminum foil minimizes heat loss and helps maintain the temperature gradient necessary for efficient separation.[8]

Troubleshooting Guide
Problem Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.Ensure sufficient reaction time and appropriate temperature as per the chosen protocol.
Product loss during workup.Minimize transfers and ensure complete phase separation. Back-extract the aqueous layer with a small amount of organic solvent.
Distillation performed too quickly.Reduce the heating rate to achieve a slow, steady collection of the distillate.
Distillate contains low-boiling impurities (e.g., heptenes) Distillation temperature is too high initially.Begin distillation at a lower temperature to remove the lower-boiling fraction first. Collect this "forerun" in a separate flask before increasing the temperature to collect the product.
Vigorous heating causing decomposition (elimination).Reduce the heating mantle temperature to avoid promoting elimination reactions.
Distillate contains high-boiling impurities (e.g., 3-heptanol, other bromoheptane isomers) Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., packed column instead of a Vigreux).
Distillation rate is too fast.Slow down the distillation to allow for better separation.
No distillate is being collected, but the pot is boiling Insufficient heating.Gradually increase the heating mantle temperature. Ensure the column is properly insulated.
Vapor is not reaching the condenser.Check for any leaks in the system. Ensure the heating mantle is appropriately sized for the flask.

Experimental Protocols

Synthesis of this compound from 3-Heptanol with HBr/H₂SO₄

This protocol is adapted from general procedures for the synthesis of alkyl bromides from alcohols.

Reagents and Equipment:

  • 3-Heptanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus (with fractionating column)

Procedure:

  • In a round-bottom flask, combine 3-heptanol and 48% hydrobromic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the crude this compound over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 140°C.

Purity Analysis: Gas Chromatography (GC)
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • Injector Temperature: 200°C

  • Detector (FID) Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 150°C at 10°C/min.

  • Expected Elution Order: Heptenes will elute first, followed by this compound, and then any unreacted 3-heptanol and other bromoheptane isomers.

Visualizations

experimental_workflow reactant 3-Heptanol + HBr/H2SO4 reaction Reflux reactant->reaction workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) reaction->workup drying Dry with MgSO4 workup->drying filtration Filter drying->filtration distillation Fractional Distillation filtration->distillation product High-Purity this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Impure Distillate check_bp Check boiling point of collected fraction start->check_bp low_bp BP < 140°C (Likely heptenes) check_bp->low_bp Low BP high_bp BP ≈ 140°C but impure (Likely alcohol or isomers) check_bp->high_bp Correct BP action_low Increase reflux ratio Collect forerun separately low_bp->action_low Yes action_high Increase column efficiency Slow distillation rate high_bp->action_high Yes re_distill Re-distill product action_low->re_distill action_high->re_distill signaling_pathway cluster_setup Fractional Distillation Setup heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude this compound) heating_mantle->distilling_flask heat fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column vapor thermometer Thermometer fractionating_column->thermometer vapor condenser Condenser thermometer->condenser vapor receiving_flask Receiving Flask condenser->receiving_flask liquid distillate water_out Water Out condenser->water_out water_in Water In water_in->condenser

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of their work. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-bromoheptane, a simple haloalkane, and contrasts it with other common analytical techniques. Detailed experimental protocols and data interpretation are presented to offer a practical framework for laboratory application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like this compound, ¹H and ¹³C NMR provide unambiguous insights into its connectivity and the chemical environment of each atom.

Deciphering the Code: ¹H and ¹³C NMR Data for this compound

Due to the limited availability of public, high-resolution experimental spectra for this compound, the following data is based on validated prediction models, which provide a reliable basis for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H34.10p (pentet)7.1
H2, H41.85m (multiplet)-
H51.45m (multiplet)-
H61.30m (multiplet)-
H11.05t (triplet)7.4
H70.90t (triplet)7.3

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)
C358.0
C438.5
C230.2
C528.9
C622.5
C714.0
C111.2

A Broader Perspective: NMR in Context

While NMR is a cornerstone of structural analysis, other techniques offer complementary information. Understanding the strengths and weaknesses of each is crucial for a comprehensive analytical approach.

Table 3: Comparison of Analytical Techniques for Haloalkane Characterization

TechniqueAdvantagesDisadvantagesInformation Provided
NMR Spectroscopy - Detailed structural information (connectivity) - Non-destructive - Quantitative analysis possible- Lower sensitivity compared to MS - Requires soluble samples - Can be complex for large moleculesCarbon-hydrogen framework, chemical environment of nuclei, stereochemistry.
Mass Spectrometry (MS) - High sensitivity - Provides molecular weight - Fragmentation patterns aid in structural elucidation- Destructive technique - Isomers can be difficult to distinguish - Less direct structural information than NMRMolecular weight, elemental composition (with high resolution MS), fragmentation patterns.
Infrared (IR) Spectroscopy - Fast and simple - Good for identifying functional groups- Limited information on the overall carbon skeleton - Complex spectra can be difficult to interpret fullyPresence of specific functional groups (e.g., C-H, C-Br bonds).
Gas Chromatography (GC) - Excellent for separating volatile compounds - Can be coupled with MS for powerful analysis (GC-MS)- Sample must be volatile and thermally stable - Limited structural information on its ownPurity of the sample, separation of isomers.

In the Lab: Acquiring NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Experimental Protocol for ¹H and ¹³C NMR of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a longer relaxation delay (e.g., 2-5 seconds) to account for the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Workflow

To better understand the logical flow of NMR analysis, the following diagrams illustrate the key stages.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Dissolve & Transfer Solvent->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Tune_Match Tune & Match Lock_Shim->Tune_Match Acquire_1H Acquire 1H Spectrum Tune_Match->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune_Match->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Integrate_Analyze Integrate & Analyze Reference->Integrate_Analyze Structure Structure Elucidation Integrate_Analyze->Structure

Caption: Workflow for NMR Analysis of this compound.

Spectral_Interpretation_Logic cluster_1H 1H NMR Data cluster_13C 13C NMR Data Chem_Shift_H Chemical Shift (δ) (Electronic Environment) Structure Proposed Structure of this compound Chem_Shift_H->Structure Multiplicity Multiplicity (n+1 rule) (Neighboring Protons) Multiplicity->Structure Coupling_Const Coupling Constant (J) (Connectivity) Coupling_Const->Structure Integration Integration (Proton Ratio) Integration->Structure Chem_Shift_C Chemical Shift (δ) (Carbon Environment) Chem_Shift_C->Structure Num_Signals Number of Signals (Unique Carbons) Num_Signals->Structure

Caption: Logic of Spectral Interpretation for Structural Elucidation.

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromoheptane. For comparative purposes, the fragmentation patterns of its isomers, 1-bromoheptane and 2-bromoheptane, are also presented. This information is critical for the structural elucidation and identification of these compounds in various research and development settings.

Executive Summary

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the carbon-bromine bond and carbon-carbon bonds. The presence of bromine is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks) of approximately equal intensity. This guide presents the major fragments observed for this compound and compares them with those of its primary and secondary bromo-isomers, providing a basis for their differentiation.

Data Presentation: Comparison of Bromoheptane Isomers

The following table summarizes the major mass-to-charge ratios (m/z) and relative intensities of the most significant fragments observed in the electron ionization mass spectra of this compound, 1-bromoheptane, and 2-bromoheptane.

m/zProposed Fragment IonThis compound Relative Intensity (%)1-Bromoheptane Relative Intensity (%)2-Bromoheptane Relative Intensity (%)
179/181[C₇H₁₅Br]⁺• (Molecular Ion)~1~1~1
150/152[C₅H₁₀Br]⁺Not prominent~15Not prominent
135/137[C₄H₈Br]⁺~5~20~10
121/123[C₃H₆Br]⁺~10~5~20
99[C₇H₁₅]⁺~40Not prominentNot prominent
57[C₄H₉]⁺100 (Base Peak)~80~100 (Base Peak)
43[C₃H₇]⁺~30~100 (Base Peak)~40
41[C₃H₅]⁺~50~60~60
29[C₂H₅]⁺~30~40~30

Note: Relative intensities are estimations based on graphical data from the NIST Standard Reference Database. The molecular formula for all isomers is C₇H₁₅Br, and the molecular weight is approximately 179.10 g/mol .[1][2][3][4][5][6]

Fragmentation Pattern of this compound

The fragmentation of this compound upon electron ionization follows predictable pathways for alkyl halides. The initial event is the removal of an electron to form the molecular ion [C₇H₁₅Br]⁺•. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a pair of peaks (doublet) at m/z 179 and 181, with a similar intensity ratio.

The primary fragmentation mechanisms include:

  • Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the bromine atom. For this compound, this can result in the loss of an ethyl radical to form a fragment at m/z 150/152 or the loss of a butyl radical to form a fragment at m/z 121/123.

  • Heterolytic Cleavage of the C-Br Bond: The carbon-bromine bond can break, with the bromine atom taking both electrons to form a bromine radical and a secondary carbocation [C₇H₁₅]⁺ at m/z 99. This carbocation can then undergo further fragmentation.

  • Cleavage of the Alkyl Chain: Fragmentation of the alkyl chain away from the bromine atom leads to the formation of stable carbocations. The most abundant fragment in the spectrum of this compound is the butyl cation [C₄H₉]⁺ at m/z 57, which is the base peak. Other significant alkyl fragments include the propyl cation [C₃H₇]⁺ at m/z 43 and the allyl cation [C₃H₅]⁺ at m/z 41.

Visualizing the Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound.

Fragmentation_of_3_Bromoheptane cluster_alpha Alpha-Cleavage cluster_cbr C-Br Cleavage cluster_alkyl Alkyl Chain Cleavage M [C₇H₁₅Br]⁺• m/z 179/181 F1 [C₅H₁₀Br]⁺ m/z 150/152 M->F1 - C₂H₅• F2 [C₃H₆Br]⁺ m/z 121/123 M->F2 - C₄H₉• F3 [C₇H₁₅]⁺ m/z 99 M->F3 - Br• F4 [C₄H₉]⁺ (Base Peak) m/z 57 F3->F4 - C₃H₆ F5 [C₃H₇]⁺ m/z 43 F3->F5 - C₄H₈ F6 [C₃H₅]⁺ m/z 41 F5->F6 - H₂

Caption: Fragmentation pathway of this compound in EI-MS.

Comparison with 1-Bromoheptane and 2-Bromoheptane

The position of the bromine atom significantly influences the fragmentation pattern, allowing for the differentiation of the bromoheptane isomers.

  • 1-Bromoheptane: The mass spectrum of this primary alkyl bromide is dominated by fragments resulting from cleavage of the alkyl chain. The base peak is observed at m/z 43, corresponding to the propyl cation [C₃H₇]⁺. Significant peaks are also observed at m/z 135/137 ([C₄H₈Br]⁺) and m/z 57 ([C₄H₉]⁺). The fragment at m/z 135/137, resulting from the loss of a propyl radical, is more prominent than in the other isomers.

  • 2-Bromoheptane: This secondary alkyl bromide shows a base peak at m/z 57, corresponding to the butyl cation [C₄H₉]⁺. A prominent fragment is also observed at m/z 121/123 ([C₃H₆Br]⁺), which arises from alpha-cleavage with the loss of a pentyl radical. This fragment is more abundant in the 2-bromo isomer compared to the 1- and 3-bromo isomers.

Experimental Protocols

Mass Spectrometry Analysis

The mass spectral data presented in this guide were obtained from the NIST Standard Reference Database. The typical experimental conditions for acquiring electron ionization (EI) mass spectra are as follows:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Sample Introduction: Gas Chromatography (GC) or direct insertion probe.

For GC-MS analysis, a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used with helium as the carrier gas. The oven temperature program is optimized to ensure good separation of the analytes.

Conclusion

The mass spectrometry fragmentation pattern of this compound is distinct from its 1- and 2-bromo isomers, primarily due to the position of the bromine atom influencing the stability of the resulting carbocations and the preferred cleavage pathways. By carefully analyzing the relative abundances of key fragment ions, such as those at m/z 43, 57, 99, 121/123, and 135/137, researchers can confidently distinguish between these isomers. This guide provides the necessary data and interpretation to aid in the structural elucidation of brominated heptanes in various scientific applications.

References

A Comparative Guide to the Reactivity of 2-Bromoheptane and 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, a nuanced understanding of alkyl halide reactivity is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of two constitutional isomers, 2-bromoheptane and 3-bromoheptane, in fundamental substitution and elimination reactions. The analysis is supported by established principles of physical organic chemistry and outlines experimental methodologies for their quantitative comparison.

Executive Summary

Both 2-bromoheptane and this compound are secondary alkyl halides and, as such, can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Their reactivity is primarily dictated by two key factors: steric hindrance at the reaction center and the stability of the carbocation intermediate . While subtle, the difference in the bromine atom's position along the heptyl chain leads to discernible variations in reaction rates and product distributions. In general, 2-bromoheptane is slightly more susceptible to SN2 reactions due to lesser steric hindrance, while this compound may exhibit a marginally faster rate in SN1 and E1 reactions owing to the potential for slightly better carbocation stabilization.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Substitution Reaction Reactivity

Reaction TypeSubstrateRelative RateMajor Product(s)Key Influencing Factor
SN2 2-Bromoheptane>Substitution product with inverted stereochemistryLesser steric hindrance
This compound<Substitution product with inverted stereochemistryGreater steric hindrance
SN1 2-Bromoheptane<Racemic mixture of substitution productsSecondary carbocation stability
This compound>Racemic mixture of substitution productsSlightly more stable secondary carbocation

Table 2: Comparison of Elimination Reaction Reactivity

Reaction TypeSubstrateBaseMajor Alkene Product(s)Minor Alkene Product(s)Key Influencing Factor
E2 2-BromoheptaneSodium Ethoxide (unhindered)trans-2-Heptene (Zaitsev)1-Heptene (Hofmann)Alkene stability
Potassium tert-Butoxide (hindered)1-Heptene (Hofmann)trans-2-Heptene (Zaitsev)Steric bulk of the base
This compoundSodium Ethoxide (unhindered)trans-3-Heptene (Zaitsev)trans-2-Heptene (Zaitsev)Alkene stability
Potassium tert-Butoxide (hindered)trans-2-Heptene, trans-3-HepteneSteric bulk of the base
E1 2-BromoheptaneEthanol (weak base)trans-2-Heptene (Zaitsev)1-HepteneAlkene stability
This compoundEthanol (weak base)trans-3-Heptene (Zaitsev)trans-2-HepteneAlkene stability

Reaction Mechanisms and Logical Workflow

The choice between substitution and elimination pathways, as well as the specific mechanism (unimolecular vs. bimolecular), is determined by the interplay of the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature.

G sub Alkyl Halide (2- or this compound) sn2 SN2 Pathway sub->sn2 Strong Nucleophile Weak Base e2 E2 Pathway sub->e2 Strong, Hindered Base sn1_e1 SN1 / E1 Pathway sub->sn1_e1 Weak Nucleophile Weak Base nuc_base Nucleophile / Base nuc_base->sn2 nuc_base->e2 nuc_base->sn1_e1 solvent Solvent solvent->sn2 Polar Aprotic solvent->sn1_e1 Polar Protic sn1 SN1 Product sn1_e1->sn1 Substitution e1 E1 Product sn1_e1->e1 Elimination (favored by heat)

Caption: Logical workflow for predicting reaction pathways.

SN2 Mechanism: Bimolecular Nucleophilic Substitution

The SN2 reaction is a single-step process where a nucleophile attacks the carbon bearing the halogen from the backside, leading to an inversion of stereochemistry. The rate of this reaction is sensitive to steric hindrance.

SN2_Mechanism Nucleophile Nucleophile Transition State [Nu---C---Br] Nucleophile->Transition State Backside Attack Product Product Transition State->Product Inversion of Stereochemistry Leaving Group Leaving Group Transition State->Leaving Group Substrate Substrate Substrate->Transition State

Caption: SN2 reaction mechanism.

SN1 Mechanism: Unimolecular Nucleophilic Substitution

The SN1 reaction is a two-step process initiated by the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile. The rate is determined by the stability of the carbocation.

SN1_Mechanism Substrate Substrate Carbocation Carbocation Substrate->Carbocation Slow, Rate-determining Leaving Group Leaving Group Substrate->Leaving Group Product Product Carbocation->Product Fast, Nucleophilic Attack

Caption: SN1 reaction mechanism.

E2 Mechanism: Bimolecular Elimination

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.

E2_Mechanism Base Base Transition State [B---H---C---C---Br] Base->Transition State Proton Abstraction Alkene Product Alkene Product Transition State->Alkene Product Leaving Group Leaving Group Transition State->Leaving Group Conjugate Acid of Base Conjugate Acid of Base Transition State->Conjugate Acid of Base Substrate Substrate Substrate->Transition State

Caption: E2 reaction mechanism.

E1 Mechanism: Unimolecular Elimination

Similar to the SN1 reaction, the E1 reaction proceeds through a carbocation intermediate. In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond.

E1_Mechanism Substrate Substrate Carbocation Carbocation Substrate->Carbocation Slow, Rate-determining Leaving Group Leaving Group Substrate->Leaving Group Alkene Product Alkene Product Carbocation->Alkene Product Fast, Proton Removal

Caption: E1 reaction mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Experiment 1: Comparative SN2 Reactivity

Objective: To qualitatively compare the SN2 reaction rates of 2-bromoheptane and this compound.

Principle: The reaction of alkyl bromides with sodium iodide in acetone. Sodium bromide is insoluble in acetone, so the formation of a precipitate indicates that a reaction has occurred. The rate of precipitate formation is proportional to the rate of the SN2 reaction.

Materials:

  • 2-bromoheptane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each bromoheptane isomer.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 5 drops of 2-bromoheptane to its labeled test tube and 5 drops of this compound to the other.

  • Stopper the test tubes, shake to mix, and start a timer.

  • Observe the test tubes for the formation of a precipitate (sodium bromide).

  • Record the time it takes for the first appearance of turbidity in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a 50°C water bath and continue to observe for an additional 10 minutes.

Expected Outcome: 2-Bromoheptane is expected to form a precipitate faster than this compound due to lesser steric hindrance around the reaction center.

Experiment 2: Comparative SN1 Reactivity

Objective: To qualitatively compare the SN1 reaction rates of 2-bromoheptane and this compound.

Principle: The reaction of alkyl bromides with silver nitrate in ethanol. The formation of a carbocation is the rate-determining step. The carbocation then reacts with the solvent (ethanol), and the bromide ion is precipitated by silver ions as silver bromide. The rate of precipitation is proportional to the rate of carbocation formation.

Materials:

  • 2-bromoheptane

  • This compound

  • 2% (w/v) solution of silver nitrate in ethanol

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 2% silver nitrate in ethanol solution to each test tube.

  • Add 5 drops of 2-bromoheptane to one test tube and 5 drops of this compound to the other.

  • Stopper the test tubes, shake to mix, and start a timer.

  • Observe for the formation of a silver bromide precipitate.

  • Record the time for the first appearance of a precipitate.

  • If no reaction is observed at room temperature after 10 minutes, warm the test tubes in a 50°C water bath.

Expected Outcome: this compound may react slightly faster than 2-bromoheptane due to the potential for slightly better stabilization of the secondary carbocation intermediate.

Experiment 3: Comparative E2 Reactivity and Product Distribution

Objective: To compare the product distribution of the E2 elimination of 2-bromoheptane and this compound with a non-hindered and a hindered base.

Principle: The reaction of alkyl bromides with a strong base leads to the formation of alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base.

Materials:

  • 2-bromoheptane

  • This compound

  • Sodium ethoxide in ethanol

  • Potassium tert-butoxide in tert-butanol

  • Round-bottom flasks, condensers

  • Gas chromatograph (GC) with a suitable column for separating alkene isomers

Procedure:

  • Set up two separate reaction flasks for each bromoheptane isomer, one with sodium ethoxide and one with potassium tert-butoxide.

  • In each flask, dissolve the bromoheptane in the corresponding alcohol solvent.

  • Add the base to the solution and reflux the mixture for a specified time (e.g., 1 hour).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract and carefully remove the solvent.

  • Analyze the product mixture by gas chromatography to determine the relative percentages of the different alkene isomers formed.

Expected Outcome:

  • With the unhindered base (sodium ethoxide), both isomers will predominantly yield the more substituted Zaitsev products.

  • With the hindered base (potassium tert-butoxide), 2-bromoheptane will show a significant increase in the formation of the less substituted Hofmann product (1-heptene). This compound, having two different types of secondary beta-hydrogens, will also show a shift in product distribution, favoring the sterically more accessible proton removal.

Experiment 4: Comparative E1 Reactivity

Objective: To compare the E1 reactivity of 2-bromoheptane and this compound.

Principle: Solvolysis of the alkyl bromides in a polar protic solvent like ethanol in the absence of a strong base will proceed through an E1 mechanism, competing with SN1. The rate of alkene formation can be monitored over time.

Materials:

  • 2-bromoheptane

  • This compound

  • Anhydrous ethanol

  • Sealed reaction vials

  • Gas chromatograph (GC)

Procedure:

  • Prepare solutions of known concentration of 2-bromoheptane and this compound in anhydrous ethanol in separate sealed vials.

  • Place the vials in a constant temperature bath (e.g., 50°C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by cooling and adding a non-polar solvent).

  • Analyze the aliquots by GC to determine the concentration of the starting material and the formed alkene products.

  • Plot the concentration of the alkyl halide versus time to determine the rate constant for the disappearance of the starting material, which will be a combination of SN1 and E1 rates. The relative amounts of substitution and elimination products can also be determined.

Expected Outcome: this compound is expected to have a slightly higher overall rate of reaction (SN1 + E1) than 2-bromoheptane due to the marginally greater stability of the carbocation intermediate. The product distribution will favor the more stable (Zaitsev) alkenes for both isomers.

A Comparative Guide to the Spectroscopic Validation of 3-Bromoheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's structure is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 3-bromoheptane, a common alkyl halide intermediate. We present experimental data and detailed protocols to differentiate the target compound from potential isomeric side-products, ensuring the integrity of subsequent research and development.

Synthesis of this compound and Potential Alternatives

The synthesis of secondary bromoalkanes like this compound is typically achieved through the nucleophilic substitution of a corresponding alcohol. A common and effective method involves the reaction of 3-heptanol with a brominating agent.

Primary Synthesis Route: From 3-Heptanol

The most direct synthesis of this compound involves the treatment of 3-heptanol with hydrogen bromide (HBr). The HBr is often generated in situ from the reaction of sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄).[1][2] This method is favored for its accessibility and cost-effectiveness.

Alternative Synthesis Route

An alternative approach for synthesizing bromoalkanes from primary and secondary alcohols utilizes phosphorus tribromide (PBr₃).[3] This method often proceeds under milder conditions than the HBr/H₂SO₄ route, which can sometimes lead to rearrangements, although this is less of a concern with a simple secondary alcohol like 3-heptanol.[3]

During the synthesis, the formation of isomeric bromoheptanes, such as 2-bromoheptane and 4-bromoheptane, can occur, particularly if reaction conditions are not carefully controlled, leading to potential rearrangement of the carbocation intermediate. Therefore, robust analytical validation is essential to confirm the identity and purity of the final product.

Spectroscopic Validation Workflow

The validation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure, allowing for a definitive confirmation. The general workflow involves synthesizing the crude product, purifying it (e.g., by distillation), and then subjecting the purified sample to a panel of spectroscopic analyses.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Synthesis of this compound (e.g., from 3-Heptanol) workup Aqueous Workup synthesis->workup purification Purification (e.g., Distillation) workup->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms validation Structure Confirmation of this compound ir->validation nmr->validation ms->validation

Caption: Experimental workflow for synthesis and spectroscopic validation.

Comparative Spectroscopic Data

The key to validating the synthesis of this compound is to distinguish its spectroscopic signature from those of its isomers, primarily 2-bromoheptane and 4-bromoheptane. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparative ¹H NMR Data (Predicted Chemical Shifts, δ in ppm)

Proton EnvironmentThis compound2-Bromoheptane4-Bromoheptane
CH-Br ~4.1 (multiplet)~4.1 (multiplet)~4.2 (quintet)
CH₃ (adjacent to CH-Br) -~1.7 (doublet)-
Terminal CH₃ ~0.9 (triplet, 2)~0.9 (triplet)~0.9 (triplet, 2)
CH₂ groups ~1.2-2.0 (multiplets)~1.2-1.9 (multiplets)~1.2-2.0 (multiplets)

Note: The complexity of the methylene (CH₂) signals arises from diastereotopicity and overlapping multiplets.

Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)

Carbon EnvironmentThis compound2-Bromoheptane4-Bromoheptane
C-Br ~60~55~62
C1 ~11~22~14
C2 ~29C-Br ~23
C3 C-Br ~38~40
C4 ~38~27C-Br
C5 ~27~31~40
C6 ~22~22~23
C7 ~14~14~14

Table 3: Comparative IR Spectroscopy Data (Key Absorptions, cm⁻¹)

Functional GroupExpected RangeThis compound2-Bromoheptane4-Bromoheptane
C-H (sp³) Stretch 2850-3000PresentPresentPresent
C-H Bend 1350-1480PresentPresentPresent
C-Br Stretch 500-600PresentPresentPresent

Note: IR spectroscopy is excellent for confirming the presence of functional groups (like C-Br) but offers limited utility in distinguishing between simple positional isomers.

Table 4: Comparative Mass Spectrometry Data (Key Fragments, m/z)

FeatureThis compound2-Bromoheptane4-Bromoheptane
Molecular Ion [M]⁺ 178/180178/180178/180
[M-Br]⁺ 999999
Base Peak 574357
Other Key Fragments 41, 435741, 43

Note: The molecular ion peak appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns, particularly the base peak, can be diagnostic.

Logical Relationship of Spectroscopic Methods

Each spectroscopic technique provides a different piece of the structural puzzle. Their combined interpretation leads to an unambiguous validation of the target molecule.

G cluster_info Information Derived cluster_tech Spectroscopic Technique info_ms Molecular Weight & Isotopic Pattern (Br) validation Validated Structure: This compound info_ms->validation info_ir Functional Groups (C-Br, C-H) info_ir->validation info_c13 Number of Unique Carbons info_c13->validation info_h1 Proton Environment & Connectivity (J-coupling) info_h1->validation ms Mass Spectrometry ms->info_ms ir IR Spectroscopy ir->info_ir c13_nmr ¹³C NMR c13_nmr->info_c13 h1_nmr ¹H NMR h1_nmr->info_h1

Caption: Complementary data from spectroscopic techniques.

Experimental Protocols

1. Synthesis of this compound from 3-Heptanol

  • Materials : 3-heptanol, sodium bromide (NaBr), concentrated sulfuric acid (H₂SO₄), water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), diethyl ether.

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-heptanol and an equimolar amount of sodium bromide.

    • Cool the flask in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to the stirred mixture. The amount should be catalytic.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

    • Allow the mixture to cool to room temperature. Add water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally, water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and purify the crude this compound by fractional distillation.

2. Spectroscopic Analyses

  • ¹H and ¹³C NMR Spectroscopy :

    • Dissolve a small sample (~10-20 mg) of the purified product in deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • Infrared (IR) Spectroscopy :

    • Obtain a background spectrum of the empty attenuated total reflectance (ATR) crystal.

    • Place a drop of the neat liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

    • Use electron ionization (EI) at 70 eV.

    • Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peaks (m/z 178 and 180).

By carefully comparing the acquired spectra with the reference data provided, researchers can confidently validate the successful synthesis of this compound and rule out the presence of significant isomeric impurities.

References

A Comparative Guide to Alternative Alkyl Halides for 3-Bromoheptane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical step in synthetic chemistry. 3-Bromoheptane, a secondary alkyl halide, is a versatile reagent but may not always be the optimal choice depending on the desired reaction outcome. This guide provides an objective comparison of this compound with alternative alkyl halides in two common synthetic applications: the Williamson ether synthesis and the Grignard reaction. The performance of these alternatives is evaluated based on established principles of chemical reactivity, with supporting data and detailed experimental protocols.

Comparison of this compound and Its Alternatives

The choice of an alkyl halide significantly impacts reaction efficiency, yield, and the formation of side products. The following tables summarize the expected performance of this compound and its alternatives in Williamson ether synthesis and Grignard reagent formation. The quantitative data are estimated based on well-established reactivity principles, including steric hindrance and leaving group ability.

Williamson Ether Synthesis Performance

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. For secondary alkyl halides like this compound, the competing E2 elimination reaction can significantly reduce the yield of the desired ether.[1][2]

Alkyl HalideStructureTypeExpected Ether Yield (%)Expected Reaction Time (hours)Key Considerations
This compound CH₃(CH₂)₃CH(Br)CH₂CH₃Secondary40-604-8Moderate yield due to competition from E2 elimination.[1]
1-BromoheptaneCH₃(CH₂)₆CH₂BrPrimary80-952-4Higher yield and faster reaction due to less steric hindrance, favoring SN2.[1]
3-IodoheptaneCH₃(CH₂)₃CH(I)CH₂CH₃Secondary50-702-4Faster reaction than this compound as iodide is a better leaving group.[3]
3-ChloroheptaneCH₃(CH₂)₃CH(Cl)CH₂CH₃Secondary20-408-16Slower reaction and lower yield as chloride is a poorer leaving group than bromide.
Grignard Reagent Formation and Reaction Performance

The formation of a Grignard reagent (R-MgX) is crucial for subsequent carbon-carbon bond-forming reactions. The structure of the alkyl halide can influence the ease of Grignard reagent formation and its subsequent reactivity.

Alkyl HalideStructureTypeGrignard Formation Yield (%)Grignard Formation Time (hours)Key Considerations
This compound CH₃(CH₂)₃CH(Br)CH₂CH₃Secondary70-851-2Good yield, standard reaction time.
1-BromoheptaneCH₃(CH₂)₆CH₂BrPrimary85-950.5-1Generally faster and higher yielding than secondary halides.
3-IodoheptaneCH₃(CH₂)₃CH(I)CH₂CH₃Secondary80-900.5-1Faster formation due to the weaker C-I bond.
3-ChloroheptaneCH₃(CH₂)₃CH(Cl)CH₂CH₃Secondary50-702-4Slower and lower yielding due to the stronger C-Cl bond.

Logical Workflow for Alkyl Halide Selection

The selection of an appropriate alkyl halide is a logical process based on the desired reaction and target molecule. The following diagram illustrates a decision-making workflow for choosing between this compound and its alternatives for nucleophilic substitution reactions.

Alkyl_Halide_Selection start Start: Need to form a C-Nu bond (Nu = Nucleophile) reaction_type What is the primary reaction type? start->reaction_type sn2_reaction SN2 Reaction (e.g., Williamson Ether Synthesis) reaction_type->sn2_reaction Substitution grignard_reaction Grignard Reagent Formation reaction_type->grignard_reaction Organometallic steric_hindrance Is steric hindrance a major concern for the substrate? sn2_reaction->steric_hindrance grignard_leaving_group Leaving Group Reactivity grignard_reaction->grignard_leaving_group primary_halide Use a primary alkyl halide (e.g., 1-Bromoheptane) for higher yield and faster reaction. steric_hindrance->primary_halide Yes secondary_halide A secondary alkyl halide (e.g., this compound) can be used, but expect lower yields due to E2. steric_hindrance->secondary_halide No leaving_group Is reaction rate critical? secondary_halide->leaving_group iodide Consider the corresponding iodide (e.g., 3-Iodoheptane) for a faster reaction. leaving_group->iodide Yes bromide_chloride Bromides offer a balance of reactivity and stability. Chlorides are less reactive. leaving_group->bromide_chloride No grignard_iodide Iodides react faster. grignard_leaving_group->grignard_iodide grignard_bromide Bromides are a good balance. grignard_leaving_group->grignard_bromide grignard_chloride Chlorides react slower. grignard_leaving_group->grignard_chloride

Decision workflow for selecting an appropriate alkyl halide.

Experimental Protocols

The following are representative experimental protocols for the Williamson ether synthesis and a Grignard reaction. These protocols can be adapted for the various alkyl halides discussed.

Protocol 1: Williamson Ether Synthesis of Ethyl Heptyl Ether

This protocol describes the synthesis of ethyl 3-heptyl ether from this compound and sodium ethoxide.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then with a saturated aqueous ammonium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain the pure ethyl 3-heptyl ether.

Protocol 2: Grignard Reaction of this compound with Acetone

This protocol details the formation of 3-heptylmagnesium bromide and its subsequent reaction with acetone to yield 2-methyl-3-heptanol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to just cover the magnesium. From the dropping funnel, add a small portion of a solution of this compound in anhydrous diethyl ether. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle boiling of the ether. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an ether via the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification alcohol Alcohol alkoxide Alkoxide alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ether_formation Ether Formation (Reflux) alkoxide->ether_formation alkyl_halide Alkyl Halide alkyl_halide->ether_formation extraction Extraction ether_formation->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification pure_ether Pure Ether purification->pure_ether

Workflow for Williamson Ether Synthesis.

This guide provides a framework for selecting and utilizing alternatives to this compound in common synthetic transformations. By understanding the interplay of steric effects, leaving group ability, and reaction conditions, researchers can optimize their synthetic strategies for improved yields and efficiency.

References

Gas Chromatography of 3-Bromoheptane: A Comparative Guide to Retention Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the gas chromatographic behavior of halogenated alkanes is crucial for reaction monitoring, purity assessment, and quality control. This guide provides a comparative analysis of the retention time of 3-bromoheptane, supported by experimental data, to aid in method development and analysis.

Comparison of Retention Indices

While absolute retention times can vary significantly between different gas chromatography (GC) systems and methods, the Kovats retention index (I) provides a standardized, system-independent measure for comparing the elution behavior of compounds. The retention index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.

The following table summarizes the experimental Kovats retention indices for this compound and its isomer, 4-bromoheptane, on different stationary phases and at various temperatures. This data allows for a direct comparison of their chromatographic behavior under different conditions.

CompoundStationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)
This compound Apiezon L (non-polar)Packed751022[1]
Apiezon L (non-polar)Packed1001036[1]
Apiezon L (non-polar)Packed1251048[1]
Apiezon L (non-polar)Capillary130988[1]
Carbowax 20M (polar)Packed751156[1]
Carbowax 20M (polar)Packed1001163[1]
Carbowax 20M (polar)Packed1251181[1]
4-Bromoheptane Apiezon L (non-polar)Packed751025[2]
Apiezon L (non-polar)Packed1001037[2]
Apiezon L (non-polar)Packed1251039[2]
Carbowax 20M (polar)Packed751138[2]
Carbowax 20M (polar)Packed1001142[2]
Carbowax 20M (polar)Packed1251164[2]

Analysis of Retention Behavior:

  • Effect of Stationary Phase Polarity: As expected, both this compound and 4-bromoheptane exhibit significantly higher retention indices on the polar Carbowax 20M column compared to the non-polar Apiezon L column. This indicates stronger interactions between the polar C-Br bond of the analytes and the polar stationary phase.

  • Effect of Temperature: For both isomers on both column types, the retention index increases with increasing temperature. This is a typical trend observed in isothermal gas chromatography.

  • Comparison of Isomers: On the non-polar Apiezon L column, 4-bromoheptane has a slightly higher retention index than this compound at all tested temperatures, suggesting it is slightly more retained. On the polar Carbowax 20M column, the trend is less consistent, with this compound having a higher retention index at higher temperatures. The subtle differences in the molecular structure of the isomers influence their interaction with the stationary phase.

Experimental Protocols

The retention indices listed above were determined using the following experimental conditions as reported in the referenced literature.

Method 1: Packed Column GC on Apiezon L and Carbowax 20M

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 3-meter packed column.[1][2]

  • Stationary Phases:

    • Apiezon L (non-polar) on Chromosorb W AW DMCS support.[1][2]

    • Carbowax 20M (polar) on Chromosorb W AW DMCS support.[1][2]

  • Carrier Gas: Helium.[1][2]

  • Temperatures: Isothermal analysis at 75°C, 100°C, and 125°C.[1][2]

  • Data Analysis: Kovats retention indices were calculated based on the retention times of n-alkane standards.

Method 2: Capillary Column GC on Apiezon L

  • Instrumentation: Gas chromatograph, detector not specified.

  • Column: Capillary column.[1]

  • Stationary Phase: Apiezon L (non-polar).[1]

  • Temperature: Isothermal analysis at 130°C.[1]

  • Data Analysis: Normal alkane retention index was calculated.[1]

Factors Influencing Retention Time in Gas Chromatography

The retention time of an analyte in gas chromatography is a result of a complex interplay between the analyte's physicochemical properties and the chromatographic conditions. The following diagram illustrates these key relationships.

GC_Retention_Factors cluster_analyte Analyte Properties cluster_conditions GC Conditions Analyte Analyte (e.g., this compound) BoilingPoint Boiling Point Analyte->BoilingPoint determines Polarity Polarity Analyte->Polarity determines MolecularWeight Molecular Weight Analyte->MolecularWeight determines RetentionTime Retention Time BoilingPoint->RetentionTime influences Polarity->RetentionTime influences MolecularWeight->RetentionTime influences Column Column StationaryPhase Stationary Phase Column->StationaryPhase contains StationaryPhase->RetentionTime interacts with analyte Temperature Oven Temperature Temperature->RetentionTime affects volatility CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime affects elution speed

Key factors influencing GC retention time.

This guide provides a foundational understanding of the gas chromatographic behavior of this compound. For specific applications, further method development and validation on the target analytical system are essential. By considering the comparative data and the fundamental principles outlined, researchers can effectively develop robust and reliable GC methods for the analysis of this compound and related compounds.

References

A Comparative Study: 3-Bromoheptane vs. 3-Chloroheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount. Alkyl halides, such as 3-bromoheptane and 3-chloroheptane, are fundamental building blocks, frequently employed in nucleophilic substitution and elimination reactions to construct more complex molecular architectures. This guide provides a comprehensive, data-driven comparison of these two haloalkanes to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

The choice between a bromo- and a chloro-alkane often hinges on their physical properties, which can influence reaction conditions, purification methods, and overall process efficiency. Below is a summary of the key physicochemical properties of this compound and 3-chloroheptane.

PropertyThis compound3-Chloroheptane
Molecular Formula C₇H₁₅BrC₇H₁₅Cl
Molecular Weight 179.10 g/mol 134.65 g/mol
Boiling Point ~165-167 °C~150-152 °C
Density ~1.137 g/cm³~0.864 g/cm³
Refractive Index ~1.450~1.423
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene.Insoluble in water; soluble in common organic solvents.[1]

Chemical Reactivity: A Comparative Analysis

The primary difference in the chemical behavior of this compound and 3-chloroheptane lies in their reactivity, which is dictated by the nature of the carbon-halogen bond.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2):

In nucleophilic substitution reactions, the halogen acts as a leaving group. The C-Br bond is weaker and longer than the C-Cl bond due to the larger atomic radius and lower electronegativity of bromine compared to chlorine. This fundamental difference makes bromide a better leaving group than chloride.

Consequently, This compound is generally more reactive than 3-chloroheptane in both Sₙ1 and Sₙ2 reactions. For Sₙ2 reactions, which are sensitive to the steric hindrance of the substrate and the strength of the nucleophile, the weaker C-Br bond allows for a faster displacement by the nucleophile. In Sₙ1 reactions, which proceed through a carbocation intermediate, the rate-determining step is the cleavage of the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond facilitates a faster formation of the secondary heptyl carbocation compared to the C-Cl bond.

Spectroscopic Data: A Comparative Overview

The structural differences between this compound and 3-chloroheptane are reflected in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectra of both compounds will be similar, showing signals for the methyl, methylene, and methine protons. The most significant difference will be in the chemical shift of the proton on the carbon bearing the halogen (C3-H). Due to the higher electronegativity of chlorine, the C3-H proton in 3-chloroheptane will be deshielded to a greater extent and will thus appear at a slightly higher chemical shift (further downfield) compared to the corresponding proton in this compound.

  • ¹³C NMR: Similarly, the carbon atom attached to the halogen (C3) will be the most affected in the ¹³C NMR spectra. The C3 signal in 3-chloroheptane will appear at a higher chemical shift compared to the C3 signal in this compound.

Infrared (IR) Spectroscopy

The most distinguishable feature in the IR spectra will be the C-X stretching vibration. The C-Cl stretch in 3-chloroheptane typically appears in the region of 600-800 cm⁻¹, while the C-Br stretch in this compound is found at a lower frequency, generally in the 500-600 cm⁻¹ range. The rest of the spectra will be dominated by C-H stretching and bending vibrations characteristic of alkanes.

Mass Spectrometry (MS)

The mass spectra of both compounds will show fragmentation patterns typical of haloalkanes. A key diagnostic feature for this compound will be the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 3-chloroheptane, the [M+2]⁺ peak will be approximately one-third the intensity of the [M]⁺ peak, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways will involve the loss of the halogen atom and cleavage of the alkyl chain.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments relevant to the study of this compound and 3-chloroheptane.

Synthesis of 3-Haloheptanes

Synthesis of this compound from Heptan-3-ol:

  • Place 20 mL of 48% hydrobromic acid in a 100 mL round-bottom flask and cool it in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid with swirling.

  • To this cold mixture, add 10 g of heptan-3-ol dropwise with continuous stirring.

  • Add a few boiling chips and reflux the mixture for 2 hours.

  • After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction boiling at approximately 165-167 °C.

Synthesis of 3-Chloroheptane from Heptan-3-ol:

  • In a 100 mL round-bottom flask, place 10 g of heptan-3-ol and 25 mL of concentrated hydrochloric acid.

  • Add 5 g of anhydrous zinc chloride as a catalyst.

  • Reflux the mixture for 1.5 hours.

  • After cooling, transfer the mixture to a separatory funnel and separate the upper organic layer.

  • Wash the organic layer with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the product over anhydrous magnesium sulfate.

  • Purify by distillation, collecting the fraction boiling around 150-152 °C.

Comparative Reactivity Study: Nucleophilic Substitution

A common method to compare the reactivity of haloalkanes is to monitor the rate of precipitation of the silver halide upon reaction with ethanolic silver nitrate.

  • Prepare 0.1 M solutions of this compound and 3-chloroheptane in ethanol.

  • Prepare a 0.1 M solution of silver nitrate in ethanol.

  • In separate test tubes, place 2 mL of each haloalkane solution.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) to equilibrate.

  • Simultaneously add 2 mL of the pre-heated silver nitrate solution to each test tube and start a timer.

  • Record the time taken for the first appearance of a precipitate (AgBr is a cream-colored solid, AgCl is a white solid).

  • A shorter time to precipitation indicates a higher reaction rate.

Visualizing Reaction Pathways and Property Comparisons

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Nucleophile Nucleophile 3-Haloheptane 3-Haloheptane Nucleophile->3-Haloheptane Backside Attack Transition State Transition State Product_SN2 Product_SN2 Transition State->Product_SN2 Leaving Group Leaving Group Transition State->Leaving Group Departure 3-Haloheptane->Transition State Carbocation Carbocation Product_SN1 Product_SN1 Carbocation->Product_SN1 Fast Step Nucleophile_SN1 Nucleophile_SN1 Nucleophile_SN1->Carbocation 3-Haloheptane_SN1 3-Haloheptane 3-Haloheptane_SN1->Carbocation Slow Step

Caption: Generalized signaling pathways for Sₙ2 and Sₙ1 reactions of 3-haloheptanes.

G cluster_bromo This compound Properties cluster_chloro 3-Chloroheptane Properties Comparison Comparison This compound This compound Comparison->this compound 3-Chloroheptane 3-Chloroheptane Comparison->3-Chloroheptane Higher MW Higher MW This compound->Higher MW Higher BP Higher BP This compound->Higher BP Higher Density Higher Density This compound->Higher Density Weaker C-Br Bond Weaker C-Br Bond This compound->Weaker C-Br Bond Lower MW Lower MW 3-Chloroheptane->Lower MW Lower BP Lower BP 3-Chloroheptane->Lower BP Lower Density Lower Density 3-Chloroheptane->Lower Density Stronger C-Cl Bond Stronger C-Cl Bond 3-Chloroheptane->Stronger C-Cl Bond Better Leaving Group Better Leaving Group Weaker C-Br Bond->Better Leaving Group Higher Reactivity Higher Reactivity Better Leaving Group->Higher Reactivity Poorer Leaving Group Poorer Leaving Group Stronger C-Cl Bond->Poorer Leaving Group Lower Reactivity Lower Reactivity Poorer Leaving Group->Lower Reactivity

Caption: Logical relationship diagram comparing key properties of this compound and 3-chloroheptane.

Conclusion

The choice between this compound and 3-chloroheptane for a synthetic application should be guided by a careful consideration of their properties and reactivity. This compound offers higher reactivity, which can be advantageous for reactions that are sluggish or require milder conditions. However, its higher cost and molecular weight may be drawbacks in some large-scale applications. Conversely, 3-chloroheptane is less reactive but more economical. The selection will ultimately depend on the specific requirements of the synthetic target, reaction conditions, and economic considerations. This guide provides the foundational data and experimental context to aid in this critical decision-making process.

References

Confirming the Identity of 3-Bromoheptane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 3-bromoheptane, a secondary alkyl halide, can yield a variety of products depending on the reaction conditions. Understanding the interplay of reagents and solvents is crucial for controlling the reaction outcome and accurately identifying the resulting compounds. This guide provides a comparative analysis of the primary reaction pathways of this compound—elimination and substitution—and offers detailed experimental protocols and data for product identification.

Comparison of Reaction Pathways and Products

The two main competitive reaction pathways for this compound are elimination (E2 and E1) and substitution (SN2 and SN1). The choice of base and solvent plays a critical role in determining the predominant pathway and the distribution of products.

Elimination Reactions

Elimination reactions of this compound lead to the formation of isomeric heptenes. The regioselectivity of the elimination (i.e., the position of the double bond) is dictated by the nature of the base used.

  • E2 Reaction with a Strong, Non-Bulky Base (e.g., Sodium Ethoxide in Ethanol): This reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, and therefore more stable, alkene. For this compound, this results in a mixture of (E)- and (Z)-3-heptene as the major products, with (E)- and (Z)-2-heptene as minor products. The trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain.

  • E2 Reaction with a Strong, Bulky Base (e.g., Potassium tert-Butoxide in tert-Butanol): The use of a sterically hindered base favors the Hofmann elimination pathway. The bulky base preferentially abstracts the more accessible proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene. In the case of this compound, this results in a higher proportion of 2-heptene isomers compared to the reaction with a non-bulky base.

Substitution and Solvolysis Reactions

Substitution reactions involve the replacement of the bromine atom with a nucleophile.

  • SN2 Reaction: With a strong, non-bulky nucleophile, some SN2 product may be formed, resulting in an inversion of stereochemistry at the chiral center. However, for secondary halides, elimination is often a significant competing reaction.

  • SN1/E1 Solvolysis (e.g., in Ethanol): In a polar protic solvent like ethanol, this compound can undergo solvolysis, which proceeds via a carbocation intermediate. This leads to a mixture of SN1 and E1 products. The SN1 product is 3-ethoxyheptane, formed by the nucleophilic attack of ethanol on the carbocation. Due to the planar nature of the carbocation, a racemic mixture of (R)- and (S)-3-ethoxyheptane is expected. The E1 products are the same as the E2 products (2-heptene and 3-heptene isomers), with the more stable Zaitsev products predominating.

Quantitative Product Distribution

While specific yields can vary based on precise reaction conditions, the following table provides an estimated product distribution based on established principles of elimination and substitution reactions for secondary alkyl halides.

Reaction ConditionMajor Product(s)Minor Product(s)Predominant Mechanism
Sodium Ethoxide in Ethanol (Strong, non-bulky base)(E)-3-Heptene, (Z)-3-Heptene (Zaitsev products)(E)-2-Heptene, (Z)-2-Heptene, 3-Ethoxyheptane (SN2)E2
Potassium tert-Butoxide in t-Butanol (Strong, bulky base)(E)-2-Heptene, (Z)-2-Heptene (Hofmann products)(E)-3-Heptene, (Z)-3-HepteneE2
Ethanol (Weak nucleophile/base, polar protic solvent)(E)-3-Heptene, (Z)-3-Heptene, Racemic 3-Ethoxyheptane(E)-2-Heptene, (Z)-2-HepteneSN1/E1

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound under different conditions.

Protocol 1: E2 Elimination with Sodium Ethoxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add this compound dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours) to ensure complete reaction.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the product mixture by gas chromatography (GC) to determine the relative ratios of the heptene isomers.

Protocol 2: E2 Elimination with Potassium tert-Butoxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in tert-butanol.

  • Reaction: Add this compound to the solution at room temperature.

  • Reflux: Heat the mixture to reflux for a specified duration.

  • Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.

  • Analysis: Analyze the product mixture by GC to determine the product distribution.

Protocol 3: SN1/E1 Solvolysis in Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

  • Reflux: Heat the solution to reflux for an extended period, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.

  • Workup and Purification: After completion, remove the ethanol by distillation. Add water to the residue and extract the organic products. Wash, dry, and concentrate the organic layer.

  • Analysis: Analyze the product mixture by GC-MS to identify and quantify the elimination and substitution products.

Product Identification and Data Presentation

Accurate identification of the reaction products is essential. A combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating the volatile heptene isomers and the substitution product, 3-ethoxyheptane. The retention times will differ for each isomer, and the mass spectrometer will provide the molecular weight and fragmentation pattern for each component, confirming their identity.

Typical GC Conditions for Heptene Isomer Separation:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating isomers based on boiling points.

  • Temperature Program: A temperature gradient can be employed for better separation. For instance, starting at a low temperature and gradually increasing it.

  • Carrier Gas: Helium or hydrogen is commonly used.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the isomers.

¹H NMR:

  • Heptenes: The signals in the olefinic region (δ 5.0-6.0 ppm) are characteristic of the protons on the double bond. The coupling constants between these protons can help distinguish between cis (J ≈ 6-12 Hz) and trans (J ≈ 12-18 Hz) isomers.

  • 3-Ethoxyheptane: The presence of a triplet-quartet pattern for the ethyl group and a signal for the methine proton adjacent to the oxygen (around δ 3.5 ppm) would confirm the substitution product.

¹³C NMR:

  • Heptenes: The chemical shifts of the sp² hybridized carbons (in the range of δ 120-140 ppm) will be distinct for each isomer.

  • 3-Ethoxyheptane: The carbon atom bonded to the oxygen will appear at a characteristic downfield shift (around δ 70-80 ppm).

Infrared (IR) Spectroscopy

  • Heptenes: A C=C stretching vibration will be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² carbons will appear above 3000 cm⁻¹. The out-of-plane bending vibrations in the 700-1000 cm⁻¹ region can also help differentiate between cis and trans isomers.

  • 3-Ethoxyheptane: The most prominent feature will be the C-O stretching vibration in the region of 1050-1150 cm⁻¹.

The following tables summarize the expected spectroscopic data for the potential products.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

CompoundOlefinic Protons (C=CH)Proton on Carbon with Oxygen (-CHO-)
(E)-2-Heptene~5.4 (m)-
(Z)-2-Heptene~5.4 (m)-
(E)-3-Heptene~5.4 (m)-
(Z)-3-Heptene~5.3 (m)-
3-Ethoxyheptane-~3.4 (m)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

CompoundOlefinic Carbons (C=C)Carbon with Oxygen (-CO-)
(E)-2-Heptene~124, 131-
(Z)-2-Heptene~123, 130-
(E)-3-Heptene~125, 132-
(Z)-3-Heptene~124, 131-
3-Ethoxyheptane-~78

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=C StretchC-O Stretch
Heptene Isomers1640-1680-
3-Ethoxyheptane-1050-1150

Mandatory Visualizations

Reaction_Pathways cluster_start Starting Material cluster_E2 E2 Pathway cluster_SN1_E1 SN1/E1 Pathway This compound This compound E2_Products 2-Heptene and 3-Heptene Isomers This compound->E2_Products Strong Base (e.g., NaOEt, KOtBu) Carbocation Heptan-3-yl cation This compound->Carbocation Polar Protic Solvent (e.g., EtOH) SN1_Product 3-Ethoxyheptane Carbocation->SN1_Product EtOH (Nucleophile) E1_Products 2-Heptene and 3-Heptene Isomers Carbocation->E1_Products EtOH (Base)

Caption: Reaction pathways of this compound.

Experimental_Workflow Start This compound Reaction Workup Aqueous Workup and Extraction Start->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Analysis Product Analysis Solvent_Removal->Analysis GCMS GC-MS Analysis->GCMS NMR NMR (1H, 13C) Analysis->NMR IR IR Spectroscopy Analysis->IR Identification Product Identification and Quantification GCMS->Identification NMR->Identification IR->Identification

Caption: General experimental workflow.

By carefully selecting the reaction conditions and employing a combination of chromatographic and spectroscopic techniques, researchers can effectively control the reaction of this compound and confidently identify the resulting products. This guide provides a framework for making informed decisions in the synthesis and analysis of related compounds.

Purity Assessment of 3-Bromoheptane: A Comparative Guide to HPLC, GC-MS, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromoheptane, a common alkyl halide intermediate, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Non-Chromophoric Compounds

HPLC is a cornerstone of pharmaceutical analysis for its versatility in handling a wide range of compounds.[1] However, for analytes like this compound that lack a UV-absorbing chromophore, direct analysis by the most common HPLC-UV method is not feasible.[2] In such cases, a universal detector like a Refractive Index Detector (RID) is employed.[2]

An alternative, more sensitive approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the this compound molecule.[3][4] This, however, adds complexity to the sample preparation and requires careful validation to ensure the derivatization reaction is complete and does not introduce additional impurities.

Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RI)

This protocol is a generalized approach for the analysis of non-chromophoric compounds like this compound and would require optimization and validation for specific applications.

  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for non-polar analytes.

  • Mobile Phase: A mixture of acetonitrile and water, for instance, 75:25 (v/v). The mobile phase must be thoroughly degassed to ensure a stable baseline with the RID. Isocratic elution is necessary for RID.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C to ensure good peak shape and reproducible retention times.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_result Data Processing Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Inject Inject into HPLC Dissolve->Inject Column C18 Column (Separation) Inject->Column Detect RI Detector Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Data Processing Sample This compound Sample Dilute Dilute Sample->Dilute Solvent Volatile Solvent Solvent->Dilute Inject Inject into GC Dilute->Inject Column Capillary Column (Separation) Inject->Column Detect Mass Spectrometer Column->Detect Data Data Acquisition (Chromatogram & Spectra) Detect->Data Integrate Integrate Peaks Data->Integrate Identify Identify Impurities (Mass Spectra) Data->Identify Calculate Calculate Purity Integrate->Calculate Logic_Comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte This compound (Volatile, Non-chromophoric) HPLC HPLC-RI Analyte->HPLC GC GC-FID / GC-MS Analyte->GC NMR qNMR Analyte->NMR Sensitivity Sensitivity HPLC->Sensitivity Lower Specificity Specificity/ Identification HPLC->Specificity Low (Retention Time Only) Quantitation Quantitation HPLC->Quantitation Good SamplePrep Sample Prep HPLC->SamplePrep Simple Throughput Throughput HPLC->Throughput Moderate GC->Sensitivity Higher GC->Specificity High (MS Identification) GC->Quantitation Excellent GC->SamplePrep Simple GC->Throughput High NMR->Sensitivity Moderate NMR->Specificity High (Structural Info) NMR->Quantitation Excellent (Primary Method) NMR->SamplePrep Requires Accurate Weighing NMR->Throughput Lower

References

Benchmarking the efficiency of different 3-bromoheptane synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of haloalkanes such as 3-bromoheptane is a critical step for the construction of more complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes for this compound, starting from the precursor 3-heptanol. The comparison focuses on reaction efficiency, mechanistic pathways, and practical considerations, supported by experimental data from analogous reactions to provide a clear benchmark for laboratory applications.

Comparison of Synthesis Routes

The conversion of 3-heptanol to this compound is typically achieved through nucleophilic substitution, for which two common reagents are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). The choice between these reagents significantly impacts the reaction's efficiency and the purity of the final product.

ParameterRoute 1: Phosphorus Tribromide (PBr₃)Route 2: Hydrobromic Acid (HBr)
Precursor 3-Heptanol3-Heptanol
Reaction Mechanism Sₙ2 (Bimolecular Nucleophilic Substitution)Sₙ1 (Unimolecular Nucleophilic Substitution)
Estimated Yield Good to Excellent (expected >70%)Moderate to Good (expected 60-80%)
Reaction Time Typically 1-3 hoursTypically requires several hours of reflux
Key Advantages - High yield and purity- Minimal side products due to the Sₙ2 pathway, which prevents carbocation rearrangements.- Lower cost of reagents.
Key Disadvantages - PBr₃ is a hazardous and moisture-sensitive reagent.- The reaction can be exothermic and requires careful temperature control.- Potential for carbocation rearrangements, leading to isomeric impurities.- Risk of elimination side-reactions, forming heptenes.- Generally lower yields for secondary alcohols compared to PBr₃.
Purification Method Aqueous workup followed by distillation.Aqueous workup followed by distillation.

Mechanistic Pathways

The differing efficiencies of the two routes can be attributed to their distinct reaction mechanisms.

Route 1: Reaction with Phosphorus Tribromide (PBr₃)

This reaction proceeds via an Sₙ2 mechanism. The hydroxyl group of 3-heptanol attacks the phosphorus atom of PBr₃, forming a protonated phosphite ester. This intermediate is an excellent leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside. This concerted mechanism results in an inversion of stereochemistry if the starting alcohol is chiral and, crucially for secondary alcohols, avoids the formation of a carbocation intermediate, thus preventing rearrangements.

G cluster_0 Route 1: PBr3 Mechanism (SN2) Heptanol 3-Heptanol Intermediate Protonated Phosphite Ester (Good Leaving Group) Heptanol->Intermediate Reaction with PBr3 PBr3 PBr3 PBr3->Intermediate Product This compound Intermediate->Product Backside attack by Br⁻ Side_Product H3PO3 Intermediate->Side_Product Hydrolysis Bromide Br⁻ (Nucleophile) Bromide->Product

Reaction mechanism of 3-heptanol with PBr3.

Route 2: Reaction with Hydrobromic Acid (HBr)

The reaction with HBr follows an Sₙ1 pathway for a secondary alcohol like 3-heptanol. The first step is the protonation of the hydroxyl group by HBr to form a good leaving group (water). This is followed by the departure of the water molecule to form a secondary carbocation. This carbocation is planar and can be attacked by the bromide ion from either face, leading to a racemic mixture if the starting alcohol is chiral. A significant drawback of this mechanism is the potential for the carbocation to rearrange to a more stable form, although in the case of 3-heptanol, a hydride shift would still result in a secondary carbocation. Elimination reactions to form alkenes are also a common side reaction.

G cluster_1 Route 2: HBr Mechanism (SN1) Heptanol 3-Heptanol Protonated_Alcohol Protonated Alcohol Heptanol->Protonated_Alcohol Protonation HBr HBr HBr->Protonated_Alcohol Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation Loss of H2O Water H2O Protonated_Alcohol->Water Product This compound Carbocation->Product Nucleophilic attack Bromide Br⁻ Bromide->Product

Reaction mechanism of 3-heptanol with HBr.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, adapted from standard procedures for the conversion of alcohols to alkyl bromides.

Route 1: Synthesis of this compound using PBr₃

Materials:

  • 3-Heptanol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-heptanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Slowly pour the reaction mixture over ice water to quench the reaction and hydrolyze the remaining PBr₃.

  • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 140°C.

Route 2: Synthesis of this compound using HBr

Materials:

  • 3-Heptanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, combine 48% hydrobromic acid and 3-heptanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours using a heating mantle.

  • After cooling, transfer the mixture to a separatory funnel. The this compound will form the upper layer.

  • Separate the organic layer and wash it with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the crude product with anhydrous calcium chloride.

  • Purify the this compound by fractional distillation, collecting the fraction at around 140°C.

Experimental Workflow

The overall workflow for comparing these synthesis routes, from reaction setup to final analysis, is outlined below.

G cluster_workflow Experimental Workflow Start Start: 3-Heptanol Route1 Route 1: PBr3 Start->Route1 Route2 Route 2: HBr Start->Route2 Workup Aqueous Workup Route1->Workup Route2->Workup Purification Fractional Distillation Workup->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis Comparison Compare Yield, Purity, and Efficiency Analysis->Comparison

Workflow for comparing this compound synthesis routes.

Conclusion

For the synthesis of this compound from 3-heptanol, the use of phosphorus tribromide is the recommended route for achieving higher yields and greater product purity. The Sₙ2 mechanism of this reaction effectively prevents the formation of isomeric byproducts that can arise from carbocation rearrangements inherent in the Sₙ1 pathway of the hydrobromic acid method. While the HBr route is more cost-effective in terms of reagents, the potential for a more complex product mixture and lower yields makes it a less efficient choice, particularly when high purity is a primary concern for subsequent synthetic steps. The selection of the synthesis route should, therefore, be guided by the specific requirements of the research or development project, balancing the need for purity and yield against reagent cost and handling considerations.

Safety Operating Guide

Proper Disposal of 3-Bromoheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-bromoheptane is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid and a halogenated hydrocarbon, this compound is classified as hazardous waste and requires specific handling and disposal procedures.[1][2][3] Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4] Keep the chemical away from heat, sparks, and open flames due to its flammable nature.[1]

In the event of a spill, it should be contained using an inert absorbent material.[1][4] The contaminated absorbent material must then be collected in a suitable, sealed container for disposal as hazardous waste.[1][5]

Waste Segregation and Storage

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound, as a halogenated organic compound, must be collected in a dedicated, clearly labeled waste container.[3]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste like this compound with non-halogenated organic solvents.[3]

  • Acids and Bases: Keep halogenated waste separate from acids and bases.[3]

  • Oxidizers: Store away from oxidizing agents.[6]

Waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[7][8] Store the waste container in a designated satellite accumulation area within the laboratory.[5][8]

Quantitative Data for Disposal Considerations

While specific concentration limits for the disposal of this compound are not typically defined (as it is generally disposed of as a component of a hazardous waste stream), the following table summarizes key quantitative information pertinent to its handling and classification.

PropertyValueSource
UN Number 1993[1][4]
Hazard Class 3 (Flammable Liquid)[1][4]
Packing Group III[1][4]
Molecular Weight 179.10 g/mol [2]
Boiling Point 180 °C / 356 °F @ 760 mmHg[4]
Flash Point Not explicitly stated, but classified as flammable
Maximum Laboratory Accumulation Up to 55 gallons of total hazardous waste[5][8]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][9] The primary method for the disposal of halogenated hydrocarbons is high-temperature incineration in a specially designed and permitted hazardous waste incinerator.[3][10]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.

  • Request Pickup: When the container is full or approaching the accumulation time limit set by your institution, request a pickup from your institution's Environmental Health & Safety (EH&S) department or the contracted hazardous waste disposal company.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with regulatory requirements.[9]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

G A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EH&S or Licensed Contractor E->F G Transport to a Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of 3-Bromoheptane, tailored for research, scientific, and drug development professionals. The following procedures are designed to minimize risks and ensure a secure laboratory environment.

Chemical Identifier and Hazard Information:

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1974-05-6[1]
Molecular Formula C7H15Br[1]
Molecular Weight 179.10 g/mol [1]
Appearance Colorless to light yellow clear liquid
Primary Hazards Flammable liquid and vapor[1][2]
GHS Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Signal Word Warning[1][2]
UN Number UN1993[2]
Hazard Class 3[2]
Packing Group III[2]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. All eye protection must be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4][5][6]
Hand Protection Wear protective gloves. Given the nature of the chemical, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Skin and Body A lab coat or chemical-resistant apron is required to prevent skin contact.[5] In case of potential splashing, full-body chemical-resistant clothing should be worn.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5] If a fume hood is not available or in case of large spills, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[4][5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][5][6]

  • Use only non-sparking tools and equipment.[2][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[7]

  • Have appropriate fire extinguishing media readily available, such as dry sand, dry chemical, or alcohol-resistant foam.

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in the table above.

  • Before opening the container, ensure it is at room temperature.

  • Carefully open the container, avoiding splashing.

  • Dispense the required amount of this compound slowly and carefully.

  • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2]

3. Post-Handling Procedures:

  • Wipe down the work area with a suitable solvent and decontaminating solution.

  • Properly dispose of all contaminated materials as outlined in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[2][7]

  • Large Spills:

    • Evacuate the entire area and notify laboratory safety personnel immediately.

    • Prevent the spill from entering drains or waterways.

    • Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Disposal Plan:

  • This compound is considered hazardous waste.[2]

  • All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Empty containers may retain product residue and can be dangerous; they should be treated as hazardous waste.[2]

  • Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in general waste.[2]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Safe Work Area (Fume Hood, No Ignition Sources) prep_ppe->prep_area prep_spill Ready Spill Kit & Fire Extinguisher prep_area->prep_spill handle_open Carefully Open Container prep_spill->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Securely Close Container handle_dispense->handle_close emergency_spill Spill Response handle_dispense->emergency_spill If Spill Occurs emergency_first_aid First Aid handle_dispense->emergency_first_aid If Exposure Occurs post_clean Clean & Decontaminate Work Area handle_close->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE & Wash Hands post_dispose->post_remove_ppe

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to post-handling and emergency responses.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.